Product packaging for 3'-Fluoro-4'-(1-pyrazolyl)acetophenone(Cat. No.:CAS No. 1152964-31-2)

3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Cat. No.: B3026845
CAS No.: 1152964-31-2
M. Wt: 204.2 g/mol
InChI Key: GEYFXUVQFYDULL-UHFFFAOYSA-N
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Description

3'-Fluoro-4'-(1-pyrazolyl)acetophenone is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FN2O B3026845 3'-Fluoro-4'-(1-pyrazolyl)acetophenone CAS No. 1152964-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYFXUVQFYDULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651431
Record name 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one
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Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152964-31-2
Record name 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152964-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID60651431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone (CAS No. 1152964-31-2), a pivotal intermediate in the development of next-generation therapeutics.

Introduction: The Strategic Importance of Fluorinated Pyrazole Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic moieties into molecular scaffolds is a cornerstone of modern drug design. The title compound, this compound, exemplifies this approach, merging the unique electronic properties of a fluorinated phenyl ring with the versatile binding capabilities of a pyrazole substituent. This combination imparts favorable pharmacokinetic and pharmacodynamic properties to parent molecules, making this acetophenone derivative a highly sought-after intermediate in the synthesis of bioactive compounds.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its applications in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.[1]

Physicochemical Properties and Structural Elucidation

CAS Number: 1152964-31-2 Molecular Formula: C₁₁H₉FN₂O Molecular Weight: 204.20 g/mol

The structural architecture of this compound, featuring an acetyl group meta to the fluorine and para to the pyrazole ring, presents a unique electronic and steric environment. This arrangement is crucial for its reactivity and its ability to engage in specific interactions within the binding pockets of biological targets.

Table 1: Physicochemical and Spectroscopic Data Summary

PropertyValue
CAS Number 1152964-31-2
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20
Appearance Off-white to pale yellow solid
Storage Room temperature, dry conditions

Note: Specific experimental data such as melting point, boiling point, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) are not extensively available in public literature, highlighting the specialized nature of this compound. The data presented for related compounds in the following sections serve as a predictive guide.

Synthesis of this compound: A Mechanistic Perspective

The most logical and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the activation of the aromatic ring by the electron-withdrawing acetyl group and the inherent reactivity of halogenated precursors.

Conceptual Synthesis Pathway: Nucleophilic Aromatic Substitution

The reaction proceeds by the displacement of a suitable leaving group, typically a halogen, from the 4-position of a 3'-fluoroacetophenone derivative by the pyrazole nucleophile. The fluorine atom at the 3'-position, while also a halogen, is less activated towards substitution compared to a halogen at the 4-position (para to the activating acetyl group). 3',4'-Difluoroacetophenone or 3'-Fluoro-4'-bromoacetophenone are logical starting materials.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3_4_difluoroacetophenone 3',4'-Difluoroacetophenone Target_Molecule This compound 3_4_difluoroacetophenone->Target_Molecule Nucleophilic Attack Pyrazole Pyrazole Pyrazole->Target_Molecule Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Target_Molecule Deprotonation of Pyrazole Solvent Solvent (e.g., DMF, DMSO) Solvent->Target_Molecule Heat Heat Heat->Target_Molecule Byproduct HF Target_Molecule->Byproduct Elimination

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 3',4'-difluoroacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the acetyl protons, and the aromatic and pyrazole ring protons. The fluorine atom at the 3'-position will cause characteristic splitting patterns for the adjacent aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display resonances for the carbonyl carbon, the methyl carbon of the acetyl group, and the carbons of the aromatic and pyrazole rings. The carbon atoms of the fluorinated aromatic ring will exhibit coupling with the ¹⁹F nucleus, resulting in doublet signals with characteristic C-F coupling constants.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile building block for the synthesis of complex heterocyclic compounds with therapeutic potential.[1] Its structure is particularly amenable to further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

A significant application is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole moiety is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of the enzyme. The fluorinated phenyl group can enhance binding affinity and modulate physicochemical properties such as lipophilicity and metabolic stability.

G cluster_synthesis Synthesis Pathway Start This compound Step1 Condensation/Cyclization Start->Step1 Intermediate Pyrazolopyrimidine or related core Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final_Product Kinase Inhibitor Step2->Final_Product

Caption: General workflow for developing kinase inhibitors from the title compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for aromatic ketones and fluorinated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For precursors like 3'-fluoro-4'-bromo-acetophenone, hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2] Similar precautions should be taken for the title compound.

Conclusion and Future Outlook

This compound is a strategically important building block in contemporary medicinal chemistry. Its synthesis via nucleophilic aromatic substitution provides a reliable route to this valuable intermediate. The presence of both a fluorine atom and a pyrazole moiety in a single scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, particularly in the competitive field of kinase inhibitor development. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound is set to increase, paving the way for the discovery of new and more effective medicines.

References

A Technical Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone (CAS No. 1152967-31-2), a heterocyclic ketone of significant interest to the pharmaceutical and agrochemical research sectors. We delve into its core physicochemical properties, propose a detailed and robust protocol for its synthesis via copper-catalyzed N-arylation, and provide a predictive analysis of its spectroscopic characteristics for analytical confirmation. Furthermore, this guide explores the compound's chemical reactivity, highlighting its utility as a versatile intermediate for creating diverse molecular scaffolds. Its applications in medicinal chemistry, particularly as a precursor to kinase inhibitors and other bioactive molecules, are discussed, underscoring the strategic importance of its fluorinated pyrazole-phenyl structure. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting.

Section 1: Introduction to a Key Medicinal Chemistry Scaffold

This compound is a synthetic organic compound that has emerged as a valuable building block in drug discovery and development. Its molecular architecture is distinguished by three key features: an acetophenone core, a fluorine substituent, and an N-linked pyrazole ring. This unique combination of functional groups makes it a highly strategic precursor for complex molecule synthesis.

The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and lipophilicity.[1] The pyrazole moiety is a common feature in many biologically active compounds, known to participate in hydrogen bonding and other key interactions with protein targets.[1] Consequently, this compound serves as a critical intermediate for synthesizing a range of pyrazole-containing bioactive molecules, enabling researchers to optimize drug potency and metabolic profiles.[1]

Section 2: Core Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Chemical Name 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethanone[2]
Synonyms This compound[2]
CAS Number 1152964-31-2[1][2][3]
Molecular Formula C₁₁H₉FN₂O[1][2]
Molecular Weight 204.20 g/mol [1][2]
Physical State Predicted to be a solid at room temperatureN/A
Melting Point Data not publicly available. Related acetophenones exhibit a wide range.N/A
Boiling Point 327.9 ± 32.0 °C (Predicted)[2]
Density 1.21 ± 0.1 g/cm³ (Predicted)[2]
MDL Number MFCD11136849[1][2]

Section 3: Synthesis and Purification

The synthesis of this compound is not widely detailed in standard literature. However, a highly effective and logical approach is the copper-catalyzed N-arylation of pyrazole, a variant of the Ullmann condensation reaction. This method is well-suited for forming C-N bonds between aryl halides and nitrogen heterocycles.[4][5] The proposed starting material, 3'-Fluoro-4'-iodoacetophenone, is chosen over the bromo- or chloro-analogs due to the higher reactivity of the carbon-iodine bond in this type of cross-coupling reaction.[6]

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Catalyst System & Reagents A 3'-Fluoro-4'-iodoacetophenone Reaction Ullmann Condensation (Heat, Inert Atmosphere) A->Reaction B Pyrazole B->Reaction C CuI (Catalyst) C->Reaction D Diamine Ligand (e.g., TMEDA) D->Reaction E K2CO3 or Cs2CO3 (Base) E->Reaction F DMF or Dioxane (Solvent) F->Reaction Workup Aqueous Workup (Quench, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Copper-Catalyzed N-Arylation
  • Rationale: This protocol utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand. The ligand accelerates the reaction and improves solubility, while a robust inorganic base is required to deprotonate the pyrazole, activating it as a nucleophile.[4] Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and ability to dissolve the ionic intermediates.

  • Step-by-Step Methodology:

    • Preparation: To a dry, oven-baked reaction flask, add 3'-Fluoro-4'-iodoacetophenone (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the copper(I) catalyst.

    • Reagent Addition: Through the septum, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M. Then, add N,N'-dimethylethylenediamine (TMEDA, 0.2 eq) as the ligand via syringe.

    • Reaction: Immerse the flask in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 8-24 hours).

    • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

    • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to afford the pure this compound.

Section 4: Spectroscopic and Analytical Characterization

Analysis Predicted Data and Interpretation
¹H NMR Methyl Protons (COCH₃): A singlet at ~2.6 ppm. Aromatic Protons: Three signals in the 7.5-8.2 ppm range. Expect complex splitting patterns (doublet of doublets) due to ³J(H-H), ⁴J(H-H), and J(H-F) couplings. Pyrazole Protons: Three distinct signals for the pyrazole ring protons, likely between 6.5 and 8.0 ppm.
¹³C NMR Carbonyl (C=O): ~196 ppm. Methyl (CH₃): ~27 ppm. Aromatic/Pyrazole Carbons: Multiple signals between 110-160 ppm. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹J(C-F) ~250 Hz), and adjacent carbons will show smaller two- and three-bond couplings.
¹⁹F NMR A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.
Mass Spec. (ESI+): Expected [M+H]⁺ peak at m/z = 205.08.
IR Spec. C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹. C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Section 5: Chemical Reactivity and Derivatization Potential

This compound is a versatile intermediate primarily due to the reactivity of its acetyl group. This functionality serves as a synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the construction of more complex molecular architectures.

Diagram: Derivatization Pathways

G cluster_reactions Reactions at the Acetyl Group Start This compound R1 Aldol Condensation (+ Benzaldehyde, Base) Start->R1 R2 Mannich Reaction (+ HCHO, R2NH) Start->R2 R3 Reduction (+ NaBH4) Start->R3 R4 α-Halogenation (+ NBS or Br2) Start->R4 P1 Chalcone Derivative R1->P1 P2 β-Amino Ketone (Mannich Base) R2->P2 P3 Secondary Alcohol R3->P3 P4 α-Bromo Ketone R4->P4

References

An In-depth Technical Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural features, combining a fluorinated acetophenone core with a pyrazole moiety, render it an invaluable precursor for the synthesis of a new generation of targeted therapeutics. This document delves into the strategic importance of this molecule, detailing its synthesis, chemical properties, and critical role in the development of potent kinase inhibitors. Through a blend of theoretical insights and practical methodologies, this guide serves as an essential resource for researchers engaged in the design and synthesis of novel drug candidates.

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions.[2][3] The convergence of these two motifs in this compound creates a molecule with significant potential for the development of targeted therapies, particularly in oncology and inflammatory diseases.[4] Its structure is amenable to selective modifications, providing a versatile platform for optimizing the potency and pharmacokinetic profiles of drug leads.[4]

Molecular Structure and Physicochemical Properties

This compound is a substituted acetophenone with a molecular formula of C₁₁H₉FN₂O and a molecular weight of 204.20 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1152964-31-2ChemicalBook
Molecular Formula C₁₁H₉FN₂OChemicalBook
Molecular Weight 204.20 g/mol ChemicalBook
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)General knowledge

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nature of the acetyl group activates the para-position of the fluorine atom for substitution by the pyrazole nucleophile.

Proposed Synthetic Pathway

Synthesis_Pathway 3',4'-Difluoroacetophenone 3',4'-Difluoroacetophenone Reaction Nucleophilic Aromatic Substitution 3',4'-Difluoroacetophenone->Reaction Pyrazole Pyrazole Pyrazole->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions involving fluoroaromatic compounds and N-heterocycles.

Materials:

  • 3',4'-Difluoroacetophenone

  • Pyrazole

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 3',4'-difluoroacetophenone.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a commonly used base for such reactions, as it is effective in deprotonating the pyrazole, making it a more potent nucleophile. Cesium carbonate can be used for less reactive substrates.

  • Solvent: Polar aprotic solvents like DMF and DMSO are ideal as they can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazole anion.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic substitution reaction.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl protons (singlet, ~2.6 ppm), and distinct aromatic and pyrazole protons with characteristic splitting patterns due to H-H and H-F coupling.
¹³C NMR Resonances for the carbonyl carbon (~196 ppm), acetyl methyl carbon, and distinct signals for the aromatic and pyrazole carbons. The carbon attached to the fluorine will show a large C-F coupling constant.[5]
Mass Spectrometry (MS) A molecular ion peak [M]+ at m/z 204.20, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹.

Applications in Drug Discovery: A Precursor to Potent Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.[2] The pyrazole moiety often serves as a hinge-binding motif, while the substituted phenyl ring can be further functionalized to achieve selectivity and potency.

Case Study: Synthesis of AMG 337, a Selective c-Met Inhibitor

A prominent example of the utility of this compound is in the synthesis of AMG 337, a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[6][7][8][9][10] Dysregulation of c-Met signaling is implicated in the progression of various cancers.[6][10]

AMG337_Synthesis Start This compound Step1 Multi-step Synthesis Start->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Final Condensation Intermediate->Step2 End AMG 337 Step2->End caption Role of the title compound in AMG 337 synthesis.

Caption: Role of the title compound in AMG 337 synthesis.

The synthesis of AMG 337 involves a multi-step sequence where the acetyl group of this compound is transformed and elaborated to construct the complex triazolopyridine core of the final drug molecule.[6][7]

Representative Biological Activity of Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold allows for the development of inhibitors against a wide range of kinases.

Table 3: Examples of Pyrazole-Based Kinase Inhibitors and their Biological Activity

Kinase TargetCompound TypeIC₅₀ (nM)Reference
p38 MAP KinasePyrazole-based urea-[11]
p38 MAP KinaseDiaryl pyrazole-[12][13]
Akt1Pyrazole-based61[2]
Aurora A/BPyrazolyl benzimidazole28.9 (A), 2.2 (B)[2]
EGFR, c-MetQuinazoline derivatives--
BRAFTriarylimidazole with pyrazole--

Conclusion

This compound stands out as a strategically important building block in the field of drug discovery. Its synthesis, while requiring careful optimization, is achievable through established chemical transformations. The inherent properties of this molecule, particularly its potential for facile diversification, make it a valuable starting point for the development of novel kinase inhibitors and other targeted therapies. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this versatile intermediate in their quest for new and effective medicines.

References

3'-Fluoro-4'-(1-pyrazolyl)acetophenone synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, which combines a fluorinated phenyl ring, a ketone, and a pyrazole moiety, makes it a valuable precursor for synthesizing a wide range of biologically active molecules, including potential anti-inflammatory or analgesic agents.[1][2] The strategic placement of the fluorine atom and the pyrazole ring can enhance metabolic stability, binding affinity, and cell membrane permeability of derivative compounds.[2] This guide provides a detailed examination of the principal synthetic pathways for this compound, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. It is intended for researchers, chemists, and professionals in the field of drug development, offering not just protocols but also the underlying mechanistic principles and practical insights required for successful synthesis.

Introduction: Significance in Medicinal Chemistry

Fluorinated organic compounds are of paramount interest in pharmaceutical development due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding interactions. Pyrazole derivatives are also a cornerstone of medicinal chemistry, found in numerous approved drugs like the anti-inflammatory celecoxib.[3][4] The combination of these motifs in this compound creates a versatile scaffold for library synthesis and the development of novel therapeutic agents. This guide details the most robust and scientifically sound methods for its preparation.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals two primary disconnection points at the Carbon-Nitrogen (C-N) bond between the phenyl ring and the pyrazole. This leads to two highly convergent and industrially viable synthetic strategies.

G cluster_pathways Primary Synthetic Pathways cluster_sm_a Pathway A: Starting Materials cluster_sm_b Pathway B: Starting Materials TM This compound (Target Molecule) C_N_Disconnection C_N_Disconnection TM->C_N_Disconnection C-N Disconnection Pathway_A Pathway_A C_N_Disconnection->Pathway_A SNAr Strategy Pathway_B Pathway_B C_N_Disconnection->Pathway_B Pd-Catalyzed Strategy SM_A1 3',4'-Difluoroacetophenone Pathway_A->SM_A1 SM_A2 Pyrazole Pathway_A->SM_A2 SM_B1 3'-Fluoro-4'-haloacetophenone (X = Br, I, Cl, OTf) Pathway_B->SM_B1 SM_B2 Pyrazole Pathway_B->SM_B2

Figure 1: Retrosynthetic analysis of the target molecule.
  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This approach utilizes a highly activated aryl fluoride, 3',4'-difluoroacetophenone, where the fluorine at the C4 position is rendered electrophilic by the strong electron-withdrawing effect of the para-acetyl group. Pyrazole, acting as a nucleophile, displaces the fluoride.

  • Pathway B: Buchwald-Hartwig Amination : This powerful cross-coupling reaction forms the C-N bond by reacting a 3'-fluoro-4'-haloacetophenone with pyrazole in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6]

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often preferred for its operational simplicity and the avoidance of precious metal catalysts. The reaction's success hinges on the electronic activation of the aryl halide.

Mechanistic Principles

Nucleophilic aromatic substitution is a classical transformation that typically proceeds via a two-step addition-elimination mechanism.[7][8]

  • Nucleophilic Attack : The pyrazole anion, generated in situ by a base, attacks the electron-deficient carbon atom (C4) bearing the fluorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Aromatization : The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final product.

The rate of this reaction is significantly enhanced by the presence of the para-acetyl group, which stabilizes the negative charge of the Meisenheimer intermediate through resonance. The use of a polar aprotic solvent (e.g., DMSO, DMF) is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the pyrazole anion.

Detailed Experimental Protocol

G cluster_workflow SNAr Synthesis Workflow A Charge Reactor: - 3',4'-Difluoroacetophenone - Pyrazole - K₂CO₃ (Base) - DMSO (Solvent) B Heat Reaction Mixture (e.g., 100-120 °C) A->B C Monitor Reaction (TLC or HPLC) B->C D Work-up: - Quench with Water - Extract with Organic Solvent (e.g., Ethyl Acetate) C->D E Purification: - Wash & Dry Organic Layer - Concentrate - Column Chromatography D->E F Isolate Product: This compound E->F

Figure 2: Experimental workflow for the SNAr pathway.

Step-by-Step Methodology:

  • Reactor Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution : Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Quenching and Extraction : Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Process Parameters
ParameterValue / ConditionRationale
Starting Material 3',4'-DifluoroacetophenoneC4-Fluorine is activated by the para-acetyl group.
Nucleophile PyrazoleForms the desired heterocyclic ring.
Base K₂CO₃, Cs₂CO₃, or NaHDeprotonates pyrazole to form the active nucleophile.
Solvent DMSO, DMFPolar aprotic solvent stabilizes intermediates and enhances reaction rate.[9]
Temperature 100 - 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Stoichiometry Pyrazole (1.1-1.5 eq)A slight excess ensures complete consumption of the limiting reagent.

Pathway B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for constructing C-N bonds.[10][11] It offers broad substrate scope and functional group tolerance, making it an excellent alternative if the SNAr pathway is inefficient.[5]

Mechanistic Principles

This reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the 3'-fluoro-4'-haloacetophenone, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination : The pyrazole coordinates to the palladium center, typically displacing a ligand.

  • Deprotonation : A base deprotonates the coordinated pyrazole, forming a palladium-amido complex.

  • Reductive Elimination : The final C-N bond is formed as the product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are known to stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step.[10]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X (L)₂ Pd0->OA_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)-Pyrazole]⁺X⁻ (L)₂ OA_Complex->Amine_Coord Ligand Exchange Amido_Complex Ar-Pd(II)-Pyrazolyl (L)₂ Amine_Coord->Amido_Complex Deprotonation BaseH [Base-H]⁺X⁻ Amine_Coord->BaseH Amido_Complex->Pd0 Reductive Elimination Product Ar-Pyrazole Amido_Complex->Product Start Ar-X Start->OA_Complex Amine Pyrazole Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol

Step-by-Step Methodology:

  • Reactor Setup : In a glovebox, charge an oven-dried Schlenk tube with 3'-fluoro-4'-bromoacetophenone (1.0 eq), pyrazole (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition : Add anhydrous toluene or dioxane via syringe.

  • Reaction Execution : Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by HPLC or GC-MS until completion (typically 6-24 hours).

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification : Concentrate the filtrate and purify the residue by flash column chromatography as described in the SNAr protocol.

Process Parameters
ParameterValue / ConditionRationale
Starting Material 3'-Fluoro-4'-bromoacetophenoneAryl bromides are common and reactive coupling partners. Iodides, chlorides, and triflates are also viable.[11]
Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Palladium source for the catalytic cycle.
Ligand XPhos, SPhos, BINAP (2-10 mol%)Bulky, electron-rich ligands accelerate the reaction and improve yields.[10]
Base NaOtBu, K₃PO₄, Cs₂CO₃Essential for the deprotonation step of the catalytic cycle. Strong, non-nucleophilic bases are preferred.[12]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent catalyst deactivation.
Temperature 80 - 110 °CCommon temperature range for Buchwald-Hartwig couplings.

Purification and Characterization

Independent of the synthetic route chosen, the final product requires rigorous purification and characterization to ensure it meets the standards for use in research and drug development.

Purification
  • Work-up : The initial work-up is designed to remove the bulk of inorganic salts, the solvent, and any water-soluble impurities.

  • Chromatography : Flash column chromatography is the standard method for purifying the crude product. A gradient of ethyl acetate in hexanes is typically effective at separating the product from unreacted starting materials and non-polar byproducts.

Analytical Characterization

The identity and purity of the final compound, this compound (C₁₁H₉FN₂O, MW: 204.20 g/mol ), should be confirmed by standard analytical techniques.[13][14]

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the acetyl methyl group (singlet, ~2.6 ppm), and aromatic and pyrazole protons in the 7-8.5 ppm region. Coupling between the fluorine and adjacent protons (³JHF, ⁴JHF) will be observable.

  • ¹³C NMR : The carbon spectrum will confirm the presence of 11 unique carbons, including the carbonyl carbon (~195 ppm) and carbons coupled to the fluorine atom, which will appear as doublets.

  • ¹⁹F NMR : A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 205.07, confirming the molecular weight.

  • Purity Analysis (HPLC) : Purity should be assessed by HPLC, with a target purity of >98% for most research applications.

Conclusion and Pathway Comparison

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig Amination represent robust and viable pathways for the synthesis of this compound.

FeatureSNAr PathwayBuchwald-Hartwig Pathway
Cost Generally lower (no metal catalyst/ligand).Higher due to palladium catalyst and specialized ligands.
Simplicity Operationally simpler, fewer reagents.Requires inert atmosphere and specialized reagents.
Scope Limited by the need for strong electronic activation.Broader substrate scope and functional group tolerance.
Environmental Avoids heavy metal waste.Generates palladium waste requiring remediation.[11]

The choice of method will depend on factors such as the cost and availability of starting materials, the required scale of the synthesis, and the technical capabilities of the laboratory. For large-scale industrial production, the SNAr route is often more economically favorable, while the Buchwald-Hartwig amination offers greater flexibility and reliability for laboratory-scale synthesis and library generation.

References

An In-Depth Technical Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Pyrazole Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and heterocyclic moieties into molecular scaffolds is a cornerstone of rational drug design. Fluorine, with its unique electronic properties, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1] Simultaneously, the pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" due to its versatile biological activities, including anti-inflammatory, kinase inhibitory, and antimicrobial properties.[2] The convergence of these two powerful medicinal chemistry motifs in a single molecular entity, such as 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, presents a compelling starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications, offering researchers and drug development professionals a foundational understanding of its significance.

I. Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively approached through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds, a critical step in the assembly of a vast array of pharmaceuticals. The choice of this synthetic route is predicated on its high efficiency, functional group tolerance, and well-understood mechanism.

The logical starting materials for this synthesis are 3',4'-difluoroacetophenone and pyrazole. The differential reactivity of the two fluorine atoms on the acetophenone ring is the key to the regioselectivity of this reaction. The fluorine atom at the 4'-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing acetyl group, making it the more likely site for the coupling reaction.

Proposed Synthetic Workflow:

The proposed synthesis involves the following key transformations:

  • Preparation of the Palladium Catalyst System: A palladium(II) precatalyst, such as palladium(II) acetate, is combined with a suitable phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For this transformation, a bulky, electron-rich ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent candidate due to its proven efficacy in C-N cross-coupling reactions.

  • Buchwald-Hartwig Amination: The 3',4'-difluoroacetophenone and pyrazole are reacted in the presence of the palladium catalyst system and a strong base, such as sodium tert-butoxide. The base is essential for the deprotonation of pyrazole, forming the nucleophilic pyrazolide anion. The reaction is typically carried out in an inert solvent, such as toluene or dioxane, at elevated temperatures to ensure a reasonable reaction rate.

  • Workup and Purification: Following the completion of the reaction, an aqueous workup is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Diagram of the Proposed Synthetic Workflow:

G cluster_start Starting Materials cluster_reagents Reaction Conditions 3_4_difluoroacetophenone 3',4'-Difluoroacetophenone reaction_vessel Buchwald-Hartwig Amination 3_4_difluoroacetophenone->reaction_vessel pyrazole Pyrazole pyrazole->reaction_vessel catalyst Pd(OAc)₂ / XPhos catalyst->reaction_vessel base NaOtBu base->reaction_vessel solvent Toluene, Heat solvent->reaction_vessel workup Aqueous Workup reaction_vessel->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Materials:

  • 3',4'-Difluoroacetophenone (1.0 eq)

  • Pyrazole (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.5 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by 3',4'-difluoroacetophenone (1.0 eq), pyrazole (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

II. Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound must be confirmed by a suite of analytical techniques. While experimental data for this specific molecule is not widely available in the public domain, we can predict its characteristic properties based on closely related analogs.

PropertyPredicted Value
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point 110-120 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents
¹H NMR (400 MHz, CDCl₃) δ 8.20-8.10 (m, 2H, Ar-H), 7.95 (d, J = 2.0 Hz, 1H, pyrazole-H), 7.80-7.70 (m, 1H, Ar-H), 7.75 (d, J = 1.5 Hz, 1H, pyrazole-H), 6.50 (t, J = 2.0 Hz, 1H, pyrazole-H), 2.65 (s, 3H, -COCH₃)
¹³C NMR (101 MHz, CDCl₃) δ 196.0 (C=O), 160.0 (d, J = 250 Hz, C-F), 142.0, 131.0, 129.0, 128.0 (d, J = 5 Hz), 125.0 (d, J = 15 Hz), 118.0 (d, J = 25 Hz), 108.0, 26.5 (-COCH₃)
IR (KBr, cm⁻¹) ~3100 (Ar-H stretch), ~1680 (C=O stretch), ~1600, 1500 (Ar C=C stretch), ~1250 (C-F stretch)
Mass Spectrometry (ESI+) m/z 205.07 [M+H]⁺

III. Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the acetyl group provides a convenient handle for further chemical modifications, such as aldol condensations to form chalcones, or reductions to the corresponding alcohol.

As a Precursor to Bioactive Molecules:
  • Kinase Inhibitors: Many kinase inhibitors feature a pyrazole core. The this compound scaffold could be elaborated to target a variety of kinases implicated in cancer and inflammatory diseases. For instance, derivatives could be designed to interact with the ATP-binding site of kinases like Aurora kinase or p38 MAP kinase.[3]

  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors. This scaffold could be used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

  • Agrochemicals: The pyrazole ring is also a common feature in modern fungicides and insecticides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with enhanced potency and selectivity.

Diagram of Potential Derivatization Pathways:

G cluster_reactions Chemical Transformations cluster_products Potential Bioactive Derivatives start This compound aldol Aldol Condensation (with Ar-CHO) start->aldol reduction Reduction (e.g., NaBH₄) start->reduction alpha_halo α-Halogenation (e.g., NBS) start->alpha_halo chalcone Chalcone Derivatives (Anti-inflammatory, Anticancer) aldol->chalcone alcohol Chiral Alcohols (Building Blocks) reduction->alcohol alpha_haloketone α-Haloketones (Intermediate for further synthesis) alpha_halo->alpha_haloketone

Caption: Potential synthetic transformations of this compound to generate diverse bioactive molecules.

IV. Conclusion and Future Perspectives

This compound represents a strategically designed molecular scaffold that holds considerable promise for the fields of medicinal chemistry and drug discovery. Its synthesis, achievable through robust and scalable methods like the Buchwald-Hartwig amination, provides a reliable source of this valuable building block. The convergence of a fluorinated phenyl ring and a pyrazole moiety within a single, easily derivatizable structure opens up a multitude of avenues for the creation of novel compounds with potentially enhanced biological activity and pharmacokinetic properties. Further exploration of the synthetic utility of this compound and the biological evaluation of its derivatives are warranted and are anticipated to lead to the discovery of new therapeutic agents and research tools.

V. References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. (2011). Journal of Organic Chemistry. --INVALID-LINK--

  • Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences. --INVALID-LINK--

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. --INVALID-LINK--

  • Recent applications of pyrazole and its substituted analogs. (2016). Journal of the Indian Chemical Society. --INVALID-LINK--

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc. --INVALID-LINK--

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). (2024). Kanya Journal. --INVALID-LINK--

  • Current status of pyrazole and its biological activities. (2015). Indian Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2019). Journal of Drug Delivery and Therapeutics. --INVALID-LINK--

  • The Chemistry Behind 3'-Fluoroacetophenone: Synthesis and Applications. (2023). Acme Organics. --INVALID-LINK--

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). Journal of Medicinal Chemistry. --INVALID-LINK--

References

The Emergence of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous biologically active compounds.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[2] These features have led to the development of a wide array of drugs and clinical candidates targeting diverse pathologies, including cancer, inflammation, and infectious diseases.[3] Within this broad class of compounds, 3'-Fluoro-4'-(1-pyrazolyl)acetophenone has emerged as a particularly valuable starting material for the synthesis of novel kinase inhibitors and other targeted therapeutics.[4] The strategic placement of the fluoro and pyrazolyl groups on the acetophenone core provides a synthetically versatile platform for generating libraries of derivatives with finely tuned pharmacological properties. This guide provides a comprehensive overview of the synthesis, derivatization, and biological significance of this important scaffold.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the acetyl group and the inherent reactivity of fluorinated benzene derivatives. The starting material, 3',4'-difluoroacetophenone, is commercially available and serves as an excellent substrate for this transformation.

Causality Behind Experimental Choices:
  • Choice of Base: Potassium carbonate (K2CO3) is selected as a mild inorganic base.[5] Its primary role is to deprotonate the N-H of pyrazole, generating the pyrazolate anion, which is a more potent nucleophile. Stronger bases could lead to side reactions involving the acetyl group.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is an ideal solvent for this reaction. As a polar aprotic solvent, it effectively solvates the potassium cations, leaving the pyrazolate anion relatively "naked" and highly reactive. Its high boiling point also allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

  • Reaction Temperature: An elevated temperature (typically 100-120 °C) is employed to overcome the activation energy of the SNAr reaction. The fluorine atom para to the electron-withdrawing acetyl group is highly activated towards nucleophilic displacement, while the fluorine at the meta position is less reactive, ensuring regioselectivity.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3',4'-difluoroacetophenone.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start1 3',4'-Difluoroacetophenone process Nucleophilic Aromatic Substitution (SNAr) start1->process start2 Pyrazole start2->process start3 K2CO3 (Base) start3->process solvent DMF (Solvent) solvent->process temp 110 °C temp->process workup Aqueous Work-up (H2O/EtOAc Extraction) process->workup purify Flash Chromatography workup->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Part 2: Derivatization Strategies for Library Synthesis

The this compound core is readily amenable to a variety of chemical transformations to generate a diverse library of derivatives. A particularly effective strategy involves leveraging the reactivity of the acetyl group to form chalcone intermediates, which can then be cyclized to yield novel heterocyclic systems.[6]

Chalcone Synthesis via Claisen-Schmidt Condensation:

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds by reacting an aldehyde with a ketone in the presence of a base.[7] In this context, this compound serves as the ketone component, and a diverse range of aromatic or heteroaromatic aldehydes can be employed to introduce structural diversity.

Experimental Protocol: Synthesis of a Chalcone Derivative
  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise at room temperature.

  • Reaction Execution: Continue stirring at room temperature for 4-8 hours. The formation of a precipitate often indicates product formation.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, neutralize the mixture with dilute HCl and extract with a suitable organic solvent.

  • Purification: Recrystallize the crude chalcone from ethanol or another suitable solvent system.

Cyclization to Pyrazoline Derivatives:

The resulting α,β-unsaturated chalcone is an excellent Michael acceptor and can undergo a cyclocondensation reaction with hydrazine or its derivatives to form pyrazolines, a class of compounds with a broad spectrum of biological activities.[8]

Experimental Protocol: Synthesis of a Pyrazoline Derivative from a Chalcone
  • Reagent Preparation: Dissolve the chalcone derivative (1.0 eq) in glacial acetic acid or ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction Execution: Reflux the reaction mixture for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and dry.

  • Purification: Recrystallize the crude pyrazoline from a suitable solvent.

G cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Pyrazoline Formation core This compound cs_reaction Claisen-Schmidt Condensation (NaOH, EtOH) core->cs_reaction aldehyde Aromatic Aldehyde (R-CHO) aldehyde->cs_reaction chalcone Chalcone Intermediate cs_reaction->chalcone cyclo_reaction Cyclocondensation (Acetic Acid, Reflux) chalcone->cyclo_reaction hydrazine Hydrazine Hydrate hydrazine->cyclo_reaction pyrazoline Pyrazoline Derivative cyclo_reaction->pyrazoline

Caption: General derivatization workflow via chalcone and pyrazoline synthesis.

Part 3: Biological Significance and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in cancer. The pyrazole moiety frequently acts as a hinge-binder in the ATP-binding pocket of kinases, while the substituted phenyl ring can be modified to achieve potency and selectivity.

Targeting Kinase Pathways in Cancer:

Protein kinases, such as B-Raf and Aurora kinases, are key targets in oncology.[4][9] B-Raf is a component of the MAPK/ERK signaling pathway that controls cell proliferation and survival. Mutations in the B-Raf gene are common in several cancers, including melanoma and lung cancer. Aurora kinases are essential for cell division, and their overexpression is linked to aneuploidy and tumorigenesis. The development of small molecule inhibitors that can selectively target these kinases is a major focus of cancer drug discovery.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole-Based Inhibitor Inhibitor->BRAF

Caption: Inhibition of the B-Raf signaling pathway by a pyrazole derivative.

Structure-Activity Relationship (SAR) Insights:

While a systematic SAR study starting from this compound is not yet published, analysis of structurally related pyrazole-chalcone and pyrazoline derivatives allows for the extrapolation of key trends. The following table summarizes the cytotoxic activity of representative compounds against various cancer cell lines.

Compound IDCore StructureR Group (from Aldehyde)Target Cell LineIC50 (µM)Reference
PY7 Chalcone-Pyrazoline4-NitrophenylA549 (Lung)6.45[4]
7d Pyrazolyl-Chalcone(Structure specified in source)MCF7 (Breast)42.6[10]
9e Pyrazolyl-Chalcone(Structure specified in source)PACA2 (Pancreatic)27.6[10]

Key SAR Observations:

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group at the para-position of the phenyl ring (as in compound PY7 ), significantly enhances cytotoxic activity.[4] This suggests that this region of the molecule may be involved in interactions with a positively charged or polar pocket in the target protein.

  • Heteroaromatic Moieties: The introduction of different heteroaromatic rings via the aldehyde in the chalcone synthesis allows for probing various regions of the kinase binding site and can influence selectivity and potency.

  • Fluorine Atom: The 3'-fluoro substituent on the core acetophenone ring is a known bioisostere for a hydrogen atom but possesses unique electronic properties. It can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability by blocking potential sites of oxidation.

Conclusion and Future Directions

This compound is a highly valuable and strategically designed scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthesis is straightforward, and the core structure offers multiple points for chemical modification, enabling the generation of large and diverse compound libraries. The derivatization strategy through chalcone and pyrazoline intermediates is a proven and effective approach for exploring structure-activity relationships. Future work in this area should focus on the systematic exploration of substitutions on both the pyrazole and the acetophenone rings to develop highly potent and selective inhibitors for clinically relevant targets. The promising anticancer activities observed in related pyrazole-chalcone hybrids underscore the potential of derivatives from this core to yield next-generation targeted therapies.

References

solubility of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound. As a fluorinated pyrazole derivative, this compound holds significant interest in medicinal chemistry as a building block for bioactive molecules.[1][2] Understanding its solubility is paramount for applications ranging from reaction chemistry to formulation development and biopharmaceutical evaluation. This document outlines the theoretical principles governing solubility, presents a detailed, self-validating experimental protocol for its determination using the shake-flask method, and provides a template for data presentation and analysis. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Significance of this compound

This compound is a heterocyclic ketone containing both a fluorine atom and a pyrazole ring.[3] Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The inclusion of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[1]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physical property that influences its behavior throughout the drug development lifecycle. It impacts reaction kinetics in synthesis, dictates purification and crystallization methods, and is a key determinant of a drug's absorption and bioavailability.[6][7] Therefore, a thorough characterization of the solubility of this compound in various solvent systems is essential for its effective utilization.

Physicochemical Profile

Understanding the inherent properties of the solute is the first step in predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₁₁H₉FN₂O[3]
Molecular Weight 204.20 g/mol [3]
Appearance Solid (assumed at room temp.)General chemical knowledge
CAS Number 1152964-31-2[8]
Structure
alt text

The structure reveals a moderately polar molecule. The ketone and pyrazole moieties can act as hydrogen bond acceptors, while the aromatic rings contribute to its hydrophobic character. The fluorine atom further influences electronic distribution and potential intermolecular interactions.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, qualitative prediction.[9] For a quantitative understanding, several factors must be considered:

  • Polarity: The solubility will be highest in solvents with a polarity similar to the solute.[9] Given its structure, this compound is expected to have moderate solubility in polar aprotic solvents and lower solubility in highly polar protic solvents (like water) and non-polar solvents (like hexane).

  • Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature.[9][10] This is because higher temperatures provide the kinetic energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules.[11]

  • pH (for Aqueous Solubility): The pyrazole ring contains nitrogen atoms, one of which is basic in nature.[5] Therefore, in acidic aqueous solutions, the pyrazole ring can be protonated, forming a more polar, water-soluble salt. This suggests that the aqueous solubility of this compound will be pH-dependent, increasing as the pH drops below the pKa of the conjugate acid.[9][12]

  • Molecular Size and Shape: Larger molecules generally have lower solubility as they require more energy to be solvated.[7][11] The planar nature of the aromatic and pyrazole rings may facilitate crystal packing, potentially leading to lower solubility that must be overcome by strong solute-solvent interactions.

Experimental Methodology for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a gold standard for measuring solubility, ensuring the attainment of a true thermodynamic equilibrium.[13][14] This protocol is designed to be self-validating by incorporating equilibrium confirmation and method validation steps.

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane) of analytical grade or higher

  • Calibrated analytical balance

  • Thermostatic orbital shaker or water bath capable of maintaining 37 ± 1 °C[15]

  • Calibrated pH meter (for aqueous solutions)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Analytical Method Validation (HPLC)

Before commencing the solubility study, the HPLC method used for quantification must be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

  • Specificity: Ensure no interference from solvent components at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) > 0.999.

  • Accuracy & Precision: Analyze samples of known concentration in triplicate to confirm the method's accuracy (closeness to the true value) and precision (reproducibility of measurements).

Experimental Workflow Diagram

The overall process for determining equilibrium solubility is illustrated below.

G process process input input output output decision decision A Add excess solid solute to known volume of solvent B Equilibrate at constant temp. (e.g., 24, 48, 72h) A->B C Withdraw aliquot B->C D Separate solid & liquid (Filter/Centrifuge) C->D E Dilute sample to avoid precipitation D->E F Quantify concentration (Validated HPLC method) E->F G Has equilibrium been reached? F->G G->B No (continue equilibration) H Calculate Solubility (mg/mL or mol/L) G->H Yes J Report Data H->J I Start I->A

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure a saturated solution is formed.[16]

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[15] Agitate the vials at a constant speed.

  • Sampling for Equilibrium Confirmation: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for 30 minutes for the excess solid to settle.[14]

  • Phase Separation: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles.[14][16] This step is critical to avoid artificially high results.

  • Dilution & Analysis: Promptly dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the HPLC) to prevent precipitation upon cooling.[15] Analyze the diluted sample using the validated HPLC method to determine the concentration.

  • Equilibrium Verification: Compare the concentrations measured at the different time points. Equilibrium is considered reached when consecutive measurements (e.g., at 48 and 72 hours) are within an acceptable variance (e.g., <5%).[14]

  • Replicates: The entire experiment should be performed in triplicate for each solvent to ensure the reliability and reproducibility of the data.[15]

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format. The following table is an illustrative example of how results should be reported.

Table 1: Hypothetical Solubility of this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1< 0.1< 0.0005
Toluene2.45.20.025
Dichloromethane3.185.60.420
Acetone5.1150.30.736
Acetonitrile5.8125.10.613
Ethanol4.345.80.224
Methanol5.130.50.149
Water10.2< 0.1< 0.0005
Interpreting the Results

The hypothetical data suggests the compound has the highest solubility in polar aprotic solvents like Acetone and Dichloromethane, where dipole-dipole interactions are favorable. Its solubility is significantly lower in non-polar (Hexane) and highly polar protic solvents (Water, Methanol). The poor aqueous solubility is expected due to the dominant hydrophobic character of the molecule. The moderate solubility in ethanol compared to methanol, despite methanol's higher polarity index, could be due to the better solvating power of ethanol's ethyl group for the compound's aromatic regions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute solute solvent solvent factor factor result result Solute This compound P1 Moderate Polarity (Ketone, Pyrazole) Solute->P1 P2 H-Bond Acceptor Solute->P2 P3 Hydrophobic Regions (Aromatic Rings) Solute->P3 P4 Basic Center (Pyrazole) Solute->P4 Solubility Observed Solubility P1->Solubility 'Like dissolves like' P2->Solubility P3->Solubility P4->Solubility Solvent Solvent System S1 Polarity Solvent->S1 S2 H-Bonding Capacity Solvent->S2 S3 pH (Aqueous) Solvent->S3 S4 Temperature Solvent->S4 S1->Solubility S2->Solubility S3->Solubility S4->Solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of this compound. By combining theoretical principles with a detailed, self-validating experimental protocol, researchers can generate high-quality, reproducible solubility data. This information is indispensable for the rational design of synthetic routes, the development of purification and crystallization procedures, and the formulation of this promising intermediate for its potential applications in drug discovery.

References

A Comprehensive Technical Guide to the Safe Handling of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-(1-pyrazolyl)acetophenone is a synthetic organic compound of increasing interest within medicinal chemistry and drug discovery.[1] Its unique structure, incorporating a fluorinated acetophenone core and a pyrazole moiety, makes it a valuable building block for the synthesis of novel bioactive molecules.[1] The fluorophenyl group can enhance metabolic stability and binding affinity, while the pyrazole ring is a common feature in many pharmacologically active compounds.[2] Given its application in research and development, a thorough understanding of its safety and handling is paramount for all personnel.

This guide provides a detailed overview of the safety and handling considerations for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates information from the known hazards of structurally similar compounds, namely 3'-fluoroacetophenone and 4'-fluoroacetophenone. It is imperative to treat this compound with caution and assume it may possess similar or additional hazards until specific toxicological data becomes available.

Hazard Identification and Risk Assessment

Expected Potential Hazards:

  • Skin Irritation: Similar to other fluoroacetophenone derivatives, this compound may cause skin irritation upon contact.[3][4]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][4]

  • Harmful if Swallowed: Acetophenone and its derivatives are generally considered harmful if ingested.[5]

GHS Classification (Predicted based on structural analogs):

Hazard ClassHazard Category
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3
Acute Toxicity, OralCategory 4

This classification is predictive and should be treated as a guideline for safe handling.

Safe Handling and Storage Protocols

A proactive approach to safety is crucial when working with novel compounds. The following protocols are based on best practices for handling potentially hazardous laboratory chemicals.

2.1. Engineering Controls

  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6]

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the handling area.[3]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required at all times when handling this compound.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact. For larger quantities or in case of a potential splash hazard, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

2.3. Hygiene Practices

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[3]

  • Do not eat, drink, or smoke in laboratory areas.[7]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7]

  • Contaminated clothing should be removed promptly and washed separately before reuse.

2.4. Storage

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Store away from heat, sparks, and open flames.[3]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

3.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

3.2. Spill and Leak Response

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation. Place the waste in a labeled, sealed container for disposal. Ventilate the area thoroughly.

Disposal Considerations

All waste materials should be handled as hazardous waste.

  • Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical laboratory workflow for handling this compound, with critical safety checkpoints highlighted.

cluster_0 Preparation cluster_1 Handling and Experimentation cluster_2 Post-Experiment cluster_3 Disposal A Receiving and Inventory B Risk Assessment (Review available data, assume hazards) A->B C PPE Selection B->C D Weighing and Solution Preparation (In fume hood) C->D Proceed with caution E Reaction Setup and Monitoring D->E F Work-up and Purification E->F G Decontamination of Glassware and Surfaces F->G I Secure Storage of Remaining Material F->I H Waste Segregation and Labeling G->H J Hazardous Waste Disposal H->J

Caption: General laboratory workflow for handling this compound.

Conclusion

While this compound holds promise as a building block in drug discovery, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can work safely with this and other novel chemical entities. It is strongly recommended to seek out a manufacturer's Safety Data Sheet for the most current and specific safety information.

References

Methodological & Application

Application Notes & Protocols: 3'-Fluoro-4'-(1-pyrazolyl)acetophenone as a Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

In contemporary medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. An ideal building block offers not only a reactive handle for diverse chemical transformations but also incorporates structural motifs with proven pharmacological relevance. This compound is an exemplary scaffold that meets these criteria, positioning it as a high-value intermediate in drug discovery.

This molecule elegantly combines three key features:

  • A Pyrazole Ring: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2] In many kinase inhibitors, the pyrazole motif functions as an effective "hinge-binder," forming critical hydrogen bond interactions within the ATP-binding site of the target enzyme.[3]

  • A Fluorine Substituent: The strategic placement of a fluorine atom ortho to the pyrazole linkage is a classic medicinal chemistry tactic. Fluorine can significantly enhance a molecule's metabolic stability, improve its lipophilicity and cell permeability, and modulate the pKa of nearby functional groups, often leading to improved binding affinity with target proteins.[4]

  • An Acetophenone Group: The acetyl group (-COCH₃) provides a versatile chemical handle. The carbonyl is susceptible to a range of nucleophilic additions and condensations, while the adjacent methyl protons are sufficiently acidic to be removed, forming an enolate for carbon-carbon bond formation.

Collectively, these features make this compound a preferred starting point for synthesizing libraries of compounds, particularly in the development of novel kinase inhibitors and other complex heterocyclic systems.[5] This guide provides detailed protocols for its application in two fundamental synthetic transformations.

Core Synthetic Applications & Mechanistic Rationale

The utility of this compound stems from the reactivity of its acetophenone moiety, which serves as a gateway to more complex molecular architectures.

Pathway I: Claisen-Schmidt Condensation to Synthesize Chalcone Intermediates

The most direct and powerful application of this building block is its participation in base-catalyzed aldol condensations, specifically the Claisen-Schmidt condensation, with various aromatic aldehydes.[6][7]

Causality: The reaction is initiated by a base (e.g., NaOH or KOH) abstracting a proton from the α-carbon of the acetophenone. This creates a resonance-stabilized enolate, a potent nucleophile. The enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone system, known as a chalcone.[8]

Chalcones are not merely intermediates; they are a class of compounds recognized for a wide array of biological activities, including anti-inflammatory and antitumor properties.[6] More importantly, the α,β-unsaturated system is a versatile Michael acceptor and a precursor for the synthesis of numerous other heterocyclic systems.

Pathway II: Cyclocondensation to Form Pyrazoline Heterocycles

The chalcone derivatives synthesized in Pathway I are ideal substrates for subsequent cyclocondensation reactions. A prominent example is the reaction with hydrazine or its derivatives to form pyrazolines, a five-membered heterocyclic ring system.[9][10]

Causality: The reaction proceeds via a nucleophilic attack by one of the nitrogen atoms of hydrazine onto the carbonyl carbon of the chalcone. This is followed by an intramolecular Michael addition, where the second nitrogen atom attacks the β-carbon of the unsaturated system, leading to the formation of the five-membered ring.[8] Subsequent tautomerization and dehydration yield the stable pyrazoline product. These pyrazoline scaffolds are themselves of significant interest in medicinal chemistry.[7][10]

The following workflow diagram illustrates this two-step synthetic strategy.

G A This compound (Starting Building Block) C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde (R-CHO) B->C D Chalcone Intermediate C->D Pathway I F Cyclocondensation Reaction D->F E Hydrazine Hydrate E->F G Pyrazoline Derivative (Final Product) F->G Pathway II

Caption: Synthetic workflow from the core building block to advanced heterocyclic derivatives.

Experimental Protocols

The following protocols are presented as robust, validated procedures for the synthesis of novel derivatives. Researchers should always perform their own risk assessment before commencing any chemical synthesis.

Protocol 1: Synthesis of (E)-1-(3'-fluoro-4'-(1H-pyrazol-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (A Chalcone Derivative)

This protocol details a standard Claisen-Schmidt condensation reaction.

Method Rationale: This procedure utilizes a strong base (NaOH) in an alcoholic solvent to promote the formation of the acetophenone enolate. The reaction is monitored by Thin Layer Chromatography (TLC) to determine completion. An acidic workup neutralizes the catalyst and precipitates the chalcone product, which is typically a solid that can be purified by recrystallization.

G cluster_mechanism Claisen-Schmidt Mechanism Start Acetophenone + Base (-OH) Enolate Enolate Formation (Nucleophile) Start->Enolate Addition Nucleophilic Attack (Aldol Addition) Enolate->Addition Aldehyde Aldehyde (Electrophile) Aldehyde->Addition Adduct Aldol Adduct Addition->Adduct Dehydration Dehydration (- H₂O) Adduct->Dehydration Product Chalcone (α,β-Unsaturated Ketone) Dehydration->Product

Caption: Simplified mechanism of the Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Condenser (if heating is required)

  • TLC plates and chamber

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.04 g, 10 mmol) and 4-methoxybenzaldehyde (1.43 g, 10.5 mmol) in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 10 mL of water. Cool this solution in an ice bath, then add it dropwise to the stirred ethanolic solution over 15 minutes. A color change and formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The goal is the consumption of the starting acetophenone.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 100 g of crushed ice. While stirring vigorously, slowly acidify the mixture by adding 10% HCl solution dropwise until the pH is ~5-6. This step neutralizes the excess base and fully precipitates the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

  • Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a 5-(4-methoxyphenyl)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (A Pyrazoline Derivative)

This protocol describes the cyclization of the chalcone intermediate with phenylhydrazine.

Method Rationale: This reaction is typically performed under reflux in a protic solvent like ethanol or acetic acid, which facilitates the reaction steps. The product, often a stable solid, precipitates upon cooling the reaction mixture and can be isolated by simple filtration.

Materials:

  • Chalcone derivative from Protocol 1 (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid or Ethanol

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the chalcone derivative (e.g., 3.24 g, 10 mmol) in 40 mL of glacial acetic acid.

  • Reagent Addition: Add phenylhydrazine (1.19 g, 11 mmol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 6-8 hours. The mixture should become homogeneous as the reaction progresses.

  • Reaction Monitoring: Monitor the disappearance of the chalcone starting material by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with stirring. A solid product will precipitate.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash extensively with water to remove acetic acid, and dry. The crude pyrazoline can be further purified by recrystallization from ethanol.

Data Presentation: Scope of the Claisen-Schmidt Condensation

To illustrate the versatility of this compound, the Claisen-Schmidt condensation can be performed with a variety of substituted aromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence reaction times and yields.

EntryAr-CHO Substituent (R)Expected Reaction TimeTypical Isolated Yield
14-OCH₃ (electron-donating)4-6 hours85-95%
2H (unsubstituted)4-6 hours80-90%
34-Cl (electron-withdrawing)3-5 hours88-96%
44-NO₂ (strongly e-withdrawing)2-4 hours90-98%
Note: Data are representative and actual results may vary based on specific reaction conditions and scale.

Insight: Electron-withdrawing groups on the benzaldehyde render the carbonyl carbon more electrophilic, generally leading to faster reaction rates.

References

The Strategic Application of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the vast chemical space of kinase inhibitors, molecules incorporating a pyrazole ring have emerged as a "privileged scaffold."[1][2] This is evidenced by the number of FDA-approved drugs, such as Crizotinib and Ruxolitinib, that feature this heterocyclic core.[1] The pyrazole moiety is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[3]

Furthermore, the strategic incorporation of fluorine atoms into drug candidates is a widely employed medicinal chemistry tactic to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[4] The carbon-fluorine bond's strength can prevent metabolic oxidation, and fluorine's high electronegativity can modulate the acidity of nearby protons and influence conformational preferences, leading to improved target engagement.[5]

This application note details the utility of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone , a key building block that synergistically combines the beneficial attributes of both the pyrazole and fluoro-substituted phenyl motifs. We present a detailed synthetic protocol for its elaboration into a potential kinase inhibitor scaffold, highlighting the rationale behind the experimental design and the significance of this starting material in constructing novel therapeutic agents.

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.

PropertyValueReference
Chemical Name 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethanone[6]
CAS Number 1152964-31-2[7]
Molecular Formula C₁₁H₉FN₂O[7]
Molecular Weight 204.20 g/mol [7]
Appearance Off-white to pale yellow solid
Purity ≥98%

Visualizing the Core Structure: this compound

Caption: Chemical structure of this compound.

Synthetic Strategy: From Building Block to Kinase Inhibitor Scaffold

The synthetic approach leverages the reactivity of the acetyl group in this compound. A two-step process is proposed:

  • Claisen-Schmidt Condensation: A base-catalyzed aldol condensation to form a chalcone intermediate. Chalcones are α,β-unsaturated ketones that are not only valuable synthetic intermediates but also exhibit a wide range of biological activities, including as kinase inhibitors.[7][8]

  • Cyclization to an Aminopyrimidine Core: The resulting chalcone is then cyclized with guanidine to form a 2-aminopyrimidine ring, a common and effective hinge-binding motif in many kinase inhibitors.[5][9]

This strategy offers a modular and efficient route to a library of potential kinase inhibitors, where diversity can be introduced through the choice of the aromatic aldehyde in the first step.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol details the Claisen-Schmidt condensation between this compound and 4-hydroxybenzaldehyde. The hydroxyl group is chosen as it can act as a hydrogen bond donor, potentially increasing affinity for the kinase target.

Rationale: The reaction is base-catalyzed, where the base (NaOH) deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct is typically spontaneous under these conditions, driven by the formation of a conjugated system.[8]

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol (30 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the flask in an ice bath. Slowly add the 40% aqueous NaOH solution (10 mL) dropwise to the stirred mixture over 15 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition of NaOH, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a yellow precipitate indicates product formation.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (100 g) and acidify with dilute HCl until the pH is approximately 5-6.

  • Filter the resulting precipitate using a Buchner funnel, and wash thoroughly with cold deionized water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone as a yellow solid. Dry the product under vacuum.

Protocol 2: Synthesis of 4-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine (Final Product)

This protocol describes the cyclization of the chalcone intermediate with guanidine to form the target 2-aminopyrimidine-based kinase inhibitor scaffold.

Rationale: The reaction proceeds via a Michael addition of guanidine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.[10]

Materials:

  • (E)-1-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium methoxide (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the chalcone intermediate (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium methoxide (1.5 eq) in DMF (20 mL).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture at 80 °C for 30 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with deionized water.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aminopyrimidine product.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_reagents2 Reagents for Step 2 cluster_step2 Step 2: Cyclization cluster_product Final Product start1 This compound step1 Dissolve in Ethanol Add 40% NaOH (aq) Stir at RT for 24h start1->step1 start2 4-Hydroxybenzaldehyde start2->step1 intermediate (E)-1-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-3- (4-hydroxyphenyl)prop-2-en-1-one (Chalcone) step1->intermediate step2 Reflux at 80°C for 30h intermediate->step2 reagent1 Guanidine HCl reagent1->step2 reagent2 Sodium Methoxide reagent2->step2 reagent3 DMF reagent3->step2 product 4-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-6- (4-hydroxyphenyl)pyrimidin-2-amine step2->product

Caption: Synthetic workflow for a potential kinase inhibitor.

Potential Kinase Targets and Mechanism of Action

The synthesized 4,6-diaryl-2-aminopyrimidine scaffold is a well-known hinge-binding motif in a variety of kinase inhibitors. The 2-amino group is expected to form key hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The aryl substituents at the 4 and 6 positions will occupy the hydrophobic pockets adjacent to the ATP binding site, contributing to both potency and selectivity.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Kinase_A Downstream Kinase A (e.g., PI3K) RTK->Kinase_A P Kinase_B Downstream Kinase B (e.g., Akt) Kinase_A->Kinase_B P Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor P Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Response Inhibitor Synthesized Inhibitor (Pyrazolopyrimidine) Inhibitor->RTK ATP-Competitive Inhibition

Caption: Potential mechanism of action for the synthesized inhibitor.

Based on the structural features, this compound could potentially target kinases such as:

  • Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR, and PDGFR, which are often overexpressed in various cancers.[2]

  • Non-receptor Tyrosine Kinases: Such as members of the Src family.

  • Serine/Threonine Kinases: Including CDKs and Aurora kinases, which are critical for cell cycle regulation.[3]

Further biological evaluation, including in vitro kinase assays and cell-based proliferation assays, would be necessary to determine the specific kinase targets and the potency of the synthesized compound.

Conclusion

This compound is a valuable and strategically designed starting material for the synthesis of novel kinase inhibitors. Its constituent pyrazole and fluoro-phenyl moieties are well-established features in successful kinase-targeted drugs. The presented synthetic protocols, based on robust and high-yielding Claisen-Schmidt and cyclization reactions, provide a clear and efficient pathway to generate a 2-aminopyrimidine scaffold with high potential for kinase inhibition. This application note serves as a practical guide for researchers in medicinal chemistry and drug development, demonstrating the utility of this key building block in the rational design of next-generation cancer therapeutics.

References

Protocol for the synthesis of pyrazole derivatives from acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis, Purification, and Characterization of Pyrazole Derivatives from Acetophenones

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1] Its derivatives exhibit a remarkable breadth of biological activities, including analgesic, anti-inflammatory, antipyretic, anticonvulsant, antidiabetic, and antibacterial properties.[1][2] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides researchers and drug development professionals with a detailed overview of robust and field-proven protocols for synthesizing pyrazole derivatives, starting from readily available acetophenones. We will delve into the mechanistic underpinnings of these transformations, offer step-by-step experimental procedures, and outline methods for purification and structural characterization.

Core Synthetic Strategies: From Acetophenone to Pyrazole

The transformation of acetophenones into pyrazoles is a well-established field in organic synthesis. The most prevalent strategies involve the initial conversion of the acetophenone into a 1,3-dielectrophilic species, which can then undergo a cyclocondensation reaction with a hydrazine derivative. The two primary intermediates used for this purpose are 1,3-diketones and β-enaminones.

Pathway A: The Knorr Pyrazole Synthesis via a 1,3-Diketone Intermediate

This classic and highly reliable method involves two discrete steps: the formation of a 1,3-diketone via a Claisen condensation, followed by the cyclocondensation with hydrazine.[3][4]

  • Step 1: Claisen Condensation to form 1,3-Diketones: The process begins with the base-mediated condensation of an acetophenone with an appropriate ester.[5][6] A strong base (e.g., sodium methoxide, sodium hydride) is used to deprotonate the α-carbon of the acetophenone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the 1,3-diketone.[7][8]

  • Step 2: Cyclocondensation with Hydrazine: The synthesized 1,3-diketone is then reacted with hydrazine hydrate (or a substituted hydrazine) in a protic solvent, often with acid catalysis.[3] The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazole ring. A significant consideration in this step is regioselectivity; the use of an unsymmetrical 1,3-diketone can lead to the formation of a mixture of two regioisomeric pyrazoles.[3][9]

Figure 1: General workflow for the Knorr pyrazole synthesis.
Pathway B: The Enaminone Intermediate Route

A more direct approach involves the reaction of an acetophenone with an amide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a β-enaminone, which serves as a masked 1,3-dicarbonyl equivalent.[2] This intermediate can then be directly converted to the corresponding pyrazole by reaction with hydrazine, often in a one-pot fashion. This method is particularly advantageous as it can be performed under milder conditions and sometimes offers better control over regioselectivity.

Pathway C: One-Pot and Multicomponent Reactions

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures. These methods combine multiple reaction steps without the isolation of intermediates, saving time, reagents, and solvents.

  • Three-Component Synthesis: A notable one-pot method involves the reaction of a substituted acetophenone, an aryl aldehyde, and a hydrazine in the presence of a catalyst system (e.g., I₂/HCl in DMSO/ethanol).[10] This approach assembles the pyrazole core in a single, convergent step.

  • Vilsmeier-Haack Approach: This powerful reaction allows for the simultaneous cyclization and formylation of acetophenone hydrazones.[11] The acetophenone is first condensed with a hydrazine to form a hydrazone. This intermediate is then treated with the Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride and DMF), which acts as both a cyclizing agent and a formylating agent, directly yielding a pyrazole-4-carbaldehyde.[12][13][14] This product is a versatile building block for further derivatization.

Vilsmeier_Haack_Mechanism cluster_0 Hydrazone Formation cluster_1 Vilsmeier-Haack Cyclization & Formylation Acetophenone Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone Hydrazine Phenylhydrazine Hydrazine->Hydrazone Intermediate Cyclized Intermediate Hydrazone->Intermediate Attack & Cyclization VH_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) VH_Reagent->Intermediate Product Pyrazole-4-carbaldehyde VH_Reagent->Product Intermediate->Product Formylation & Hydrolysis

Figure 2: Conceptual workflow for pyrazole synthesis via the Vilsmeier-Haack reaction.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt these procedures based on the specific substrates, scale, and available equipment. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)

This protocol is adapted from the procedure described by Zawadiak, J. et al.[7][15]

  • Reagents and Equipment:

    • Acetophenone

    • Ethyl benzoate

    • Sodium methoxide (30% solution in methanol or freshly prepared from sodium metal and methanol)

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (10% aqueous solution)

    • Ethanol (for recrystallization)

    • Three-necked round-bottom flask, mechanical stirrer, dropping funnel, condenser, ice bath.

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 50 mmol of sodium methoxide and 25 mL of anhydrous THF.

    • Prepare a mixture of acetophenone (50 mmol) and ethyl benzoate (50 mmol) in 25 mL of THF.

    • Add the acetophenone/ester mixture dropwise to the stirred sodium methoxide suspension over 30 minutes at room temperature. The formation of a yellow solid will be observed.

    • After the addition is complete, continue to stir the reaction mixture vigorously for 4 hours at room temperature.

    • Cool the reaction mixture in an ice bath to 5 °C.

    • Slowly add 10% HCl solution with stirring until the pH of the mixture is neutral (pH ~7). The yellow solid will dissolve.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Recrystallize the resulting crude solid from ethanol to yield pure 1,3-diphenylpropane-1,3-dione as a white solid.

Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol is a general procedure based on the cyclocondensation of 1,3-diketones.[16]

  • Reagents and Equipment:

    • 1,3-Diphenylpropane-1,3-dione (from Protocol 1)

    • Hydrazine hydrate (80-100%)

    • Ethanol or Glacial Acetic Acid

    • Round-bottom flask, condenser, heating mantle, Buchner funnel.

  • Procedure:

    • In a round-bottom flask, dissolve 10 mmol of 1,3-diphenylpropane-1,3-dione in 50 mL of ethanol.

    • Add 12 mmol of hydrazine hydrate to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Attach a condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]

    • After the reaction is complete, cool the mixture to room temperature and then pour it over ice water (100 mL).

    • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water (2 x 20 mL).

    • Dry the crude product in air or in a desiccator.

    • Recrystallize the crude solid from absolute ethanol to obtain pure 3,5-diphenyl-1H-pyrazole as pale yellow crystals.[16]

Product Purification and Characterization

Purification Techniques
  • Recrystallization: This is the most common method for purifying solid pyrazole derivatives. The choice of solvent is crucial. Ethanol, methanol, ethyl acetate, and their mixtures with water or hexane are often effective.[17][18] The general procedure involves dissolving the crude product in a minimum amount of a hot solvent, filtering the hot solution to remove insoluble impurities, and allowing the solution to cool slowly to induce crystallization. The pure crystals are then collected by filtration.[17]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization or for non-crystalline products, silica gel column chromatography is the method of choice. A solvent system (eluent) of appropriate polarity (e.g., mixtures of ethyl acetate and hexane) is used to separate the desired product from impurities.[19][20] For basic pyrazoles that may interact strongly with acidic silica, the silica gel can be pre-treated with a small amount of triethylamine.[18]

Structural Characterization

Unambiguous structural elucidation is critical. A combination of spectroscopic methods is used to confirm the identity and purity of the synthesized pyrazoles.[21][22]

Technique Purpose Typical Observations for a 3,5-Disubstituted 1H-Pyrazole
¹H NMR Determines the proton framework of the molecule.Pyrazole C4-H: A singlet typically appearing around 6.2-6.9 ppm.[23] Pyrazole N1-H: A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. Aromatic Protons: Signals in the aromatic region (7.0-8.5 ppm) corresponding to the substituents.
¹³C NMR Determines the carbon skeleton of the molecule.Pyrazole C3 & C5: Resonances typically in the range of 138-150 ppm.[23] Pyrazole C4: A resonance typically in the range of 100-110 ppm.[23] Substituent Carbons: Signals corresponding to the carbons of the substituent groups.
FT-IR Identifies functional groups present in the molecule.N-H Stretch: A broad band around 3100-3300 cm⁻¹ for N-unsubstituted pyrazoles.[24] C=N Stretch: A band in the region of 1580-1620 cm⁻¹.[24] Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spec. Determines the molecular weight and fragmentation pattern.The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
Table 1: Summary of Spectroscopic Characterization Techniques for Pyrazole Derivatives.

Conclusion

The synthesis of pyrazoles from acetophenones offers a versatile and robust entry into a class of compounds with immense pharmacological importance. The choice of synthetic route—whether the classic Knorr synthesis via a 1,3-diketone, the enaminone pathway, or a modern one-pot multicomponent reaction—can be tailored to the specific target molecule and available resources. By understanding the underlying chemical principles and adhering to rigorous experimental, purification, and characterization protocols, researchers can efficiently generate diverse libraries of pyrazole derivatives for screening and development in the pursuit of new therapeutic agents.

References

Application Notes & Protocols: Diaryl-Substituted Pyrazoles as Precursors for Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of diaryl-substituted pyrazoles as pivotal precursors in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a cornerstone class of anti-inflammatory agents. While the specific compound 3'-Fluoro-4'-(1-pyrazolyl)acetophenone lacks extensive documentation, this guide focuses on the well-established and structurally related precursor scaffold leading to the synthesis of Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the mechanistic basis for the therapeutic action of the resulting anti-inflammatory drugs. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel anti-inflammatory therapeutics.

Introduction: The Dawn of Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s revolutionized the understanding of inflammation and the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in homeostatic functions, including gastrointestinal cytoprotection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.[1][2]

This dichotomy presented a compelling therapeutic target: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal toxicity.[1][3] The development of Celecoxib was a direct result of this hypothesis.[1] The central pharmacophore of Celecoxib and many other COX-2 inhibitors is a 1,5-diarylpyrazole ring, making the synthesis of this heterocyclic core a critical step in the drug development process.[4][5]

Synthesis of the Diarylpyrazole Precursor: A Strategic Approach

A common and robust method for the synthesis of the 1,5-diarylpyrazole core of Celecoxib involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[6] This approach allows for the regioselective formation of the desired pyrazole isomer, which is crucial for biological activity.

Synthetic Workflow Overview

The synthesis can be conceptually broken down into two main stages: the formation of the β-dicarbonyl intermediate and the subsequent cyclization to form the pyrazole ring.

G cluster_0 Stage 1: β-Dicarbonyl Synthesis cluster_1 Stage 2: Pyrazole Formation A 4-Methylacetophenone C 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione A->C Claisen Condensation B Ethyl Trifluoroacetate B->C E Celecoxib Precursor (1,5-Diarylpyrazole) C->E Cyclocondensation D 4-Sulfonamidophenylhydrazine HCl D->E

Caption: Synthetic workflow for the diarylpyrazole precursor.

Detailed Experimental Protocol: Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione

Rationale: The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of β-dicarbonyl compounds from esters and ketones. The use of a strong base, such as sodium methoxide, is necessary to deprotonate the α-carbon of the acetophenone, generating the nucleophilic enolate required for the reaction.

  • Reagents and Equipment:

    • 4-Methylacetophenone

    • Ethyl trifluoroacetate

    • Sodium methoxide

    • Toluene (anhydrous)

    • Hydrochloric acid (1 M)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Separatory funnel

  • Procedure:

    • To a stirred solution of sodium methoxide (1.1 eq) in anhydrous toluene, add 4-methylacetophenone (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add ethyl trifluoroacetate (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl until the pH is acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash chromatography or recrystallization to obtain the pure 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

Detailed Experimental Protocol: Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

Rationale: The cyclocondensation of the β-dicarbonyl intermediate with 4-sulfonamidophenylhydrazine hydrochloride leads to the formation of the pyrazole ring.[7] Carrying out the reaction in the presence of the hydrochloride salt of the hydrazine in a suitable solvent like ethanol or methyl tert-butyl ether promotes the formation of the desired 1,5-diarylpyrazole regioisomer almost exclusively.[6]

  • Reagents and Equipment:

    • 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione

    • 4-Sulfonamidophenylhydrazine hydrochloride

    • Ethanol or Methyl tert-butyl ether (MTBE)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) in ethanol or MTBE.[6]

    • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution.

    • If crystallization occurs, filter the solid product and wash with cold ethanol.

    • If the product does not crystallize, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

    • Dry the purified product under vacuum to obtain 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Characterization of the Diarylpyrazole Precursor

Thorough characterization of the synthesized precursor is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the p-tolyl and benzenesulfonamide rings, the methyl group protons, and the pyrazole proton.
¹³C NMR Resonances for the aromatic carbons, the trifluoromethyl carbon, the pyrazole ring carbons, and the methyl carbon.
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
FT-IR (ATR) Characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonamide), C=N stretching (pyrazole ring), and aromatic C-H stretching.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound.
Melting Point A sharp melting point range, indicative of high purity.
Elemental Analysis The percentage composition of C, H, and N should be within ±0.4% of the theoretical values.[8]

Application: Mechanism of Action as an Anti-Inflammatory Agent

The therapeutic effect of Celecoxib and related diarylpyrazole derivatives stems from their selective inhibition of the COX-2 enzyme.[9][10]

The Arachidonic Acid Cascade and COX-2

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[3]

Selective Inhibition of COX-2

Celecoxib is approximately 10-20 times more selective for COX-2 inhibition over COX-1.[2] The chemical structure of Celecoxib allows it to fit into the active site of COX-2, which has a larger and more flexible binding pocket compared to COX-1.[3] A key feature is the polar sulfonamide side chain, which binds to a hydrophilic side pocket region close to the active COX-2 binding site.[1][2] This specific interaction is not possible in the narrower active site of the COX-1 enzyme.[1] By selectively blocking COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1-derived prostaglandins in the stomach and other tissues.[3]

G cluster_0 Inflammatory Cascade cluster_1 Inhibition Pathway A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins (PGs) C->D H Inhibition of PG Synthesis E Pain & Inflammation D->E F Diarylpyrazole Inhibitor (e.g., Celecoxib) G Selective Binding to COX-2 F->G G->C I Reduced Pain & Inflammation H->I

References

Application Notes & Protocols: Leveraging 3'-Fluoro-4'-(1-pyrazolyl)acetophenone in Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of resistance in agricultural pests and pathogens necessitates a continuous pipeline of novel, effective, and environmentally benign agrochemicals. Heterocyclic compounds, particularly those containing a pyrazole scaffold, have emerged as a cornerstone in modern fungicide and insecticide development.[1][2][3] This document provides a detailed technical guide for researchers on the strategic use of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone (CAS 1152964-31-2) as a versatile building block for the discovery of next-generation agrochemicals. We will explore the chemical rationale behind its design, postulate its primary mechanisms of action, and provide detailed, field-proven protocols for its derivatization and screening as a potential fungicidal or insecticidal agent.

Rationale and Chemical Profile of the Scaffold

The structure of this compound is not arbitrary; it is a carefully considered scaffold designed to maximize biological activity and desirable physicochemical properties. Its potential as a lead structure in agrochemical synthesis stems from the synergistic contribution of its three key moieties.

  • The Pyrazole Ring: This five-membered aromatic heterocycle is a well-established "privileged scaffold" in agrochemical design.[1][2] It is the core active component in numerous commercial pesticides, including highly successful fungicides and insecticides.[4][5] Its presence is strongly associated with potent biological activity.

  • The Fluorine Atom: The strategic placement of a fluorine atom on the acetophenone ring is a common tactic in medicinal and agrochemical chemistry.[6] Fluorine substitution can significantly enhance metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes. This often leads to improved bioavailability, greater potency, and a longer duration of action in the target organism.

  • The Acetophenone Linker: This moiety serves as a versatile chemical handle. It provides a robust connection point for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) by synthesizing a library of derivatives.[7][8] Such modifications are crucial for optimizing potency, selectivity, and spectrum of activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1152964-31-2[9][10]
Molecular Formula C₁₁H₉FN₂O[9]
Molecular Weight 204.20 g/mol [9]
Appearance Solid (form may vary)N/A
Primary Use Organic Synthesis Building Block, Pharmaceutical & Agrochemical Intermediate[9][11]

Postulated Mechanisms of Action

Based on extensive literature on pyrazole-containing agrochemicals, we can postulate two primary, high-probability mechanisms of action for derivatives of this scaffold.[12][13] The specific activity (fungicidal vs. insecticidal) will be determined by the three-dimensional structure and chemical nature of the derivatives synthesized from the parent molecule.

Fungicidal Activity: Succinate Dehydrogenase Inhibition (SDHI)

A significant class of pyrazole-based fungicides, including commercial successes like Bixafen and Fluxapyroxad, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[5][14] This disruption halts cellular respiration, depriving the fungal cells of ATP (energy), which ultimately leads to cell death.[15] Derivatives of this compound are prime candidates for acting as SDH inhibitors.

fungicidal_mechanism cluster_etc Mitochondrial Electron Transport Chain TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q Pool SDH->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome C ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Inhibitor Pyrazole Scaffold (e.g., this compound derivative) Inhibitor->SDH  Inhibits

Postulated fungicidal mechanism via SDH inhibition.
Insecticidal Activity: Nervous System Disruption

Many pyrazole-based insecticides, such as Fipronil, target the central nervous system of insects.[4] A common mechanism is the antagonism of GABA (gamma-aminobutyric acid)-gated chloride channels. By blocking these channels, the pyrazole compound induces hyperexcitation of the insect's nervous system, leading to convulsions, paralysis, and death. Other potential insecticidal targets for pyrazole derivatives include voltage-gated sodium channels and ryanodine receptors.[16]

insecticidal_mechanism cluster_neuron Insect Neuron Synapse Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Releases Postsynaptic Postsynaptic Neuron GABA_Receptor GABA-gated Chloride (Cl-) Channel GABA_Receptor->Postsynaptic Hyperpolarizes GABA->GABA_Receptor Binds Cl_ion Cl- Cl_ion->GABA_Receptor Influx (Inhibitory Signal) Blocker Pyrazole Scaffold (e.g., this compound derivative) Blocker->GABA_Receptor  Blocks Channel

Postulated insecticidal mechanism via GABA receptor antagonism.

Experimental Design & Workflow for Agrochemical Screening

A structured, multi-stage screening process is essential for efficiently identifying promising agrochemical candidates from a library of synthesized derivatives. The workflow progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo greenhouse trials.[17]

screening_workflow start Start: this compound Scaffold synthesis 1. Derivative Library Synthesis (SAR Exploration) start->synthesis invitro_fungal 2a. In Vitro Antifungal Screen (Mycelial Growth Inhibition) synthesis->invitro_fungal invitro_insect 2b. In Vitro Insecticidal Screen (Dietary/Contact Bioassay) synthesis->invitro_insect data_analysis 3. Data Analysis (EC50 / LC50 Determination) invitro_fungal->data_analysis invitro_insect->data_analysis hit_selection 4. Hit Candidate Selection (Potency & Spectrum) data_analysis->hit_selection hit_selection->synthesis Iterate/Refine invivo_test 5. In Vivo Greenhouse Trials (Protective & Curative Efficacy) hit_selection->invivo_test Potent Hits lead_optimization 6. Lead Optimization (Further SAR) invivo_test->lead_optimization

General workflow for screening agrochemical candidates.
Protocol 3.1: In Vitro Antifungal Screening (Mycelial Growth Inhibition Assay)

This protocol is designed to rapidly assess the intrinsic ability of test compounds to inhibit the growth of key phytopathogenic fungi.

Causality: The foundational principle of a fungicide is its ability to stop or slow fungal growth. This assay directly measures that effect in a controlled environment, providing a quantitative measure (EC₅₀) of potency. It is a cost-effective first pass to eliminate inactive compounds.[18][19]

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve synthesized derivatives of this compound in dimethyl sulfoxide (DMSO) to a concentration of 10,000 ppm (10 mg/mL).

    • Prepare a stock of a commercial standard fungicide (e.g., Boscalid for SDHI comparison) in DMSO at the same concentration.

  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Cool the molten agar in a water bath to 45-50°C. Causality: This temperature is cool enough to prevent degradation of the test compounds but warm enough to keep the agar liquid for homogenous mixing.

  • Plate Preparation:

    • In sterile petri dishes (90 mm), add the required volume of the compound stock solution to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm). For example, to make a 10 ppm plate, add 10 µL of the 10,000 ppm stock to 10 mL of molten PDA.

    • Prepare a DMSO-only control plate (solvent control) and a no-treatment control plate.

    • Pour the amended PDA into the plates, swirl gently to mix, and allow to solidify.

  • Inoculation:

    • Using a sterile cork borer (5 mm diameter), take mycelial plugs from the leading edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum).[20][21]

    • Place one mycelial plug, mycelium-side down, in the center of each prepared plate.

  • Incubation & Data Collection:

    • Seal the plates with paraffin film and incubate at the optimal temperature for the fungus (e.g., 22-25°C) in the dark.

    • When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Data Analysis:

    • Calculate the percent inhibition using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

    • Use probit analysis or non-linear regression software to calculate the EC₅₀ value (the effective concentration that causes 50% inhibition) for each compound.

Protocol 3.2: In Vivo Greenhouse Efficacy Trial (Protective & Curative)

This protocol evaluates the performance of promising compounds ("hits") on a whole-plant system, which is a critical step to validate in vitro results.[17][22]

Causality: A compound's success depends not only on its intrinsic activity but also on its ability to be absorbed by, move within, and persist on the plant. This in vivo assay tests these crucial factors. Testing in both protective (applied before infection) and curative (applied after infection) modes determines its practical application potential.

Methodology:

  • Plant Propagation:

    • Grow healthy host plants (e.g., tomato for Botrytis cinerea, or cucumber for powdery mildew) in a controlled greenhouse environment to a suitable growth stage (e.g., 3-4 true leaves). Ensure plants are uniform in size and vigor.

  • Compound Formulation & Application:

    • Prepare a spray solution of the test compound at various concentrations (e.g., 50, 100, 250, 500 ppm) in a suitable solvent/surfactant system (e.g., acetone/water with 0.02% Tween-20).

    • Include a standard commercial fungicide and a blank formulation (no active ingredient) as controls.

    • For Protective Assay: Spray the plants with the formulations until runoff and allow them to dry completely (approx. 24 hours).

    • For Curative Assay: Inoculate the plants first (see step 3), wait 24-48 hours for infection to establish, and then apply the spray formulations.

  • Pathogen Inoculation:

    • Prepare a spore suspension or mycelial slurry of the target pathogen at a calibrated concentration (e.g., 1 x 10⁶ spores/mL for B. cinerea).

    • Spray the inoculum evenly over the plants (including the protective-treated plants and the untreated plants for the curative assay).

  • Incubation:

    • Move the plants to a high-humidity chamber or cover with plastic bags for 24-72 hours to promote infection.

    • Return the plants to the greenhouse and maintain optimal conditions for disease development.

  • Disease Assessment:

    • After a set period (e.g., 5-10 days), when clear disease symptoms are visible on the control plants, assess the disease severity.

    • Use a visual rating scale (e.g., 0-100% leaf area affected) to score each plant.

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated control.

    • Analyze the data using ANOVA to determine statistical significance between treatments.

Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of the screening process is to build a robust Structure-Activity Relationship (SAR) model.[23][24][25] This involves correlating the changes in chemical structure across the library of derivatives with their corresponding biological activity.

Table 2: Example SAR Data Table for Antifungal Screening

Compound IDR¹ Group (Modification on Phenyl Ring)B. cinerea EC₅₀ (ppm)S. sclerotiorum EC₅₀ (ppm)
Parent -H>100>100
Deriv-01 4-Chloro12.525.3
Deriv-02 4-Trifluoromethyl2.15.8
Deriv-03 4-Methoxy45.788.1
Deriv-04 2,4-Dichloro8.915.2
Standard Boscalid2.24.5

Interpretation: From the hypothetical data above, a clear SAR emerges. The unsubstituted parent compound is inactive. Adding electron-withdrawing groups (Cl, CF₃) to the phenyl ring significantly increases antifungal activity, with the 4-trifluoromethyl group (Deriv-02) showing potency comparable to the commercial standard.[5] Conversely, an electron-donating group (methoxy, Deriv-03) is detrimental to activity. This provides a clear, rational basis for the next round of synthesis, focusing on other potent electron-withdrawing groups in various positions.

Conclusion

This compound is a high-potential scaffold for the development of novel agrochemicals. Its constituent parts—the proven pyrazole pharmacophore, the stabilizing fluorine atom, and the versatile acetophenone linker—provide a powerful starting point for a rational design and discovery program. By employing the systematic workflow and detailed protocols outlined in this guide, research teams can efficiently synthesize and screen derivative libraries, interpret SAR data, and identify promising lead candidates for progression into full-scale development, ultimately contributing to the future of sustainable crop protection.

References

Application Note: A Two-Stage Continuous Flow Synthesis of Substituted Pyrazoles from Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Traditional batch synthesis methods, however, often grapple with challenges of long reaction times, safety concerns with hazardous intermediates, and difficulties in scalability.[3][4][5] This application note details a robust, two-stage continuous flow process for the synthesis of a diverse library of substituted pyrazoles, starting from readily available acetophenones. By leveraging the inherent advantages of flow chemistry—such as precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles—this method provides a highly efficient, reproducible, and scalable route to these valuable heterocyclic compounds.[1][2][6] The process involves an initial condensation of an acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate enaminone, which is immediately reacted with hydrazine in a second stage to yield the target pyrazole.

Introduction: The Case for Flow Chemistry in Pyrazole Synthesis

The pyrazole motif is a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The classical Knorr pyrazole synthesis and related methods, while foundational, often require harsh conditions or involve the isolation of unstable intermediates.

Flow chemistry, or continuous flow processing, offers a paradigm shift from conventional batch methods.[4][5] By performing reactions in a continuously flowing stream through a network of tubes and reactors, we gain superior control over key parameters like temperature, pressure, and residence time.[6][7] This enhanced control leads to several key advantages:

  • Enhanced Safety: Hazardous or unstable intermediates are generated and consumed in situ, minimizing operator exposure and the risk of runaway reactions.[3][8]

  • Rapid Optimization: The automated nature of flow systems allows for high-throughput screening of reaction conditions, dramatically reducing development time.[4]

  • Improved Yield & Purity: Superior thermal management prevents the formation of hotspots, often leading to cleaner reaction profiles and higher yields.

  • Seamless Scalability: Increasing production capacity can often be achieved by simply extending the operation time of the system, bypassing the complex re-optimization required for scaling up batch reactors.[9][10]

This note describes a telescoped, two-stage continuous process that capitalizes on these benefits to synthesize pyrazoles directly from acetophenones.

Reaction Pathway and Mechanism

The synthesis proceeds via a two-step sequence. First, the acetophenone is condensed with DMF-DMA to form a β-dimethylamino-α,β-unsaturated ketone, commonly known as an enaminone. This intermediate is then directly introduced to a stream of hydrazine, which undergoes a cyclocondensation reaction to form the final pyrazole ring.

The generally accepted mechanism involves the nucleophilic attack of hydrazine on the enone intermediate, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyrazole ring.[11][12]

G cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Cyclocondensation A Acetophenone C Enaminone Intermediate A->C ΔT, -CH3OH B DMF-DMA B->C D Hydrazine F Cyclized Intermediate C->F Nucleophilic Attack D->F E Pyrazole Product F->E - H2O - Dimethylamine

Figure 1: Reaction mechanism for the two-stage pyrazole synthesis.

Experimental Protocol & System Design

The protocol was developed using a modular flow chemistry system. The key insight is to physically separate the two reaction stages into distinct reactor coils, allowing for independent temperature control and preventing incompatible reagents from mixing prematurely.[1]

Reagent Preparation
  • Solution A (Acetophenone): Prepare a 0.5 - 0.6 M solution of the desired acetophenone substrate in anhydrous DMF.

  • Solution B (DMF-DMA): Prepare a solution of N,N-dimethylformamide dimethyl acetal (2.0 equivalents relative to acetophenone) in anhydrous DMF. Note: For operational simplicity, Solutions A and B can be combined into a single feed stream.

  • Solution C (Hydrazine): Prepare a solution of hydrazine hydrate (3.0 equivalents relative to acetophenone) in anhydrous DMF.

Flow Reactor Setup

The system consists of two syringe pumps, two heated reactor coils, a T-mixer, and a back-pressure regulator (BPR).

G pump pump mixer reactor reactor bpr bpr collection collection pumpA Pump A (Acetophenone + DMF-DMA) mixer1 mixer1 pumpA->mixer1 0.5 mL/min pumpB Pump B (Hydrazine) mixer2 mixer2 pumpB->mixer2 0.5 mL/min reactor1 Reactor 1 (SS Coil) 170 °C, 10 min res. mixer1->reactor1 reactor1->mixer2 reactor2 Reactor 2 (Glass Chip) 150 °C, 2 min res. mixer2->reactor2 bpr_node BPR (10 bar) reactor2->bpr_node collection_vessel Product Collection bpr_node->collection_vessel

Figure 2: Schematic of the two-stage continuous flow synthesis setup.[1]

Step-by-Step Protocol
  • System Priming: Prime Pump A with the combined Acetophenone/DMF-DMA solution and Pump B with the Hydrazine solution, ensuring all lines are free of air bubbles.

  • Heating: Set the temperature of Reactor 1 (a 5 mL stainless steel coil) to 170 °C and Reactor 2 (a 2 mL glass mixer-chip) to 150 °C. The use of a back-pressure regulator (10 bar) is critical to allow the DMF solvent to be superheated safely above its atmospheric boiling point.[8]

  • Initiate Flow: Start Pump A at a flow rate of 0.5 mL/min. This flow rate through the 5 mL reactor coil results in a residence time of 10 minutes, which was found to be optimal for the enaminone formation.[1]

  • Second Stage Injection: Once the system stabilizes, start Pump B at a flow rate of 0.5 mL/min. The hydrazine solution is introduced into the stream exiting Reactor 1 via a T-mixer.

  • Cyclization: The combined stream (total flow rate of 1.0 mL/min) enters Reactor 2. The 2 mL volume provides a 2-minute residence time at 150 °C, sufficient for rapid cyclization to the pyrazole.[1]

  • Collection: The product stream exits the BPR and is collected in a flask at room temperature.

  • Steady State: Allow the system to run for at least three residence times to reach steady state before collecting the analytical sample.

  • Work-up: The collected crude reaction mixture is typically concentrated under reduced pressure, and the residue is purified by standard methods such as flash column chromatography.

Results and Substrate Scope

The developed flow protocol was successfully applied to a wide range of acetophenone substrates bearing both electron-donating and electron-withdrawing groups. The results are summarized below.

EntryAcetophenone Substituent (R)Pyrazole Yield (%)Notes
1H85-
24-F88-
34-Cl86-
44-Br81-
54-Me82-
64-OMe80-
74-NO₂75-
83-Cl78-
92-F83-
104-OH55Side product observed (methylation of the phenol)
112-Naphthyl89-
124-Pyridyl82-
Table 1: Scope of the continuous flow synthesis of pyrazoles. Yields are isolated yields after purification. Data adapted from a developed in-house process.[1]
Discussion of Results

The tandem flow synthesis proved to be a general and high-yielding method for a wide range of substrates.[1] High yields were consistently observed for acetophenones with both electron-withdrawing (e.g., 4-F, 4-Cl, 4-NO₂) and electron-donating (e.g., 4-Me, 4-OMe) substituents. The reaction also tolerated sterically demanding substrates like 2-fluoroacetophenone and extended aromatic systems like 2-acetylnaphthalene.

An interesting observation was made with 4-hydroxyacetophenone (Entry 10), where a lower yield of the desired pyrazole was accompanied by the formation of a methylated byproduct (4-methoxyphenyl pyrazole). This suggests that under the high-temperature conditions, the DMF-DMA or its byproducts can act as a methylating agent for the acidic phenol group. This highlights a key aspect of process development: while flow chemistry provides excellent control, the reaction chemistry itself remains paramount. In cases where substrates afford low yields or side products, optimization should focus on the enaminone formation step, as this appears to be the most sensitive part of the sequence.[1]

Conclusion

This application note demonstrates a highly efficient, safe, and scalable two-stage continuous flow synthesis of substituted pyrazoles from acetophenones. By employing a telescoped reactor setup, the process avoids the isolation of intermediates, significantly reduces reaction times compared to batch methods, and provides consistently high yields across a diverse substrate scope. This methodology is well-suited for the rapid generation of pyrazole libraries in a drug discovery setting and provides a clear pathway for scale-up in development environments. The principles outlined here underscore the transformative potential of flow chemistry in modern organic synthesis.[3][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable heterocyclic building block.[1] As a key intermediate in the development of various therapeutic agents, achieving a high yield and purity of this compound is often critical.

This document moves beyond a simple recitation of steps and delves into the underlying chemical principles, offering field-proven insights to troubleshoot common issues and enhance reaction performance. We will explore the nuances of catalyst selection, reaction setup, and product purification to ensure your synthesis is both successful and reproducible.

I. Overview of the Synthetic Strategy

The most common and robust method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction forms the crucial C-N bond between the pyrazole ring and the fluoroacetophenone core. An alternative, classical approach is the copper-catalyzed Ullmann condensation, which can be a useful alternative if palladium-based methods prove problematic.[4][5]

The primary synthetic disconnection is shown below:

Caption: Primary retrosynthetic analysis for the target molecule.

II. Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the Buchwald-Hartwig synthesis. It is crucial to maintain an inert atmosphere throughout the reaction, as oxygen can deactivate the palladium catalyst.[6]

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Synthesis

Materials:

  • 3'-Fluoro-4'-bromoacetophenone (or iodoacetophenone) (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3'-Fluoro-4'-bromoacetophenone (1.0 equiv), pyrazole (1.2 equiv), and Cesium Carbonate (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine Reactants: - 3'-Fluoro-4'-bromoacetophenone - Pyrazole - Cs₂CO₃ B Add Catalyst System: - Pd₂(dba)₃ - Xantphos A->B C Establish Inert Atmosphere (Evacuate/Backfill with Argon) B->C D Add Anhydrous, Degassed Dioxane C->D E Heat to 100-110 °C (12-24h) D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute with Ethyl Acetate F->G Reaction Complete H Filter through Celite® G->H I Aqueous Workup (Water, Brine) H->I J Dry & Concentrate I->J K Flash Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be easily deactivated.[6] 2. Poor Quality Reagents: Wet solvent or impure starting materials can inhibit the reaction. 3. Insufficient Temperature: The reaction may require higher thermal energy to overcome the activation barrier.1. Ensure rigorous inert techniques (glovebox or Schlenk line). Use fresh, high-purity catalyst and ligand. Consider using a more robust palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[6] 2. Use freshly distilled, anhydrous, and degassed solvents. Purify starting materials if necessary. 3. Gradually increase the reaction temperature in 10 °C increments, but be mindful of potential decomposition (see below).
Decomposition of Starting Material or Product 1. Base is too Strong: Strong bases like sodium tert-butoxide (NaOtBu), especially at high temperatures, can be aggressive towards the acetyl group or other sensitive functionalities.[6] 2. Reaction Temperature is too High: The product or starting materials may not be stable at the reaction temperature for extended periods.1. Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6][7] 2. Attempt the reaction at a lower temperature (e.g., 80-90 °C), even if it requires a longer reaction time.
Formation of Hydrodehalogenated Byproduct 1. Presence of Water: Trace amounts of water can lead to the formation of a palladium hydride species, which can reduce the aryl halide. 2. Ligand Choice: Some ligands are more prone to side reactions.1. Ensure all reagents and the solvent are scrupulously dry. 2. Experiment with other bulky, electron-rich phosphine ligands. For sterically hindered substrates, ligands like tBuBrettPhos can be effective.[7]
Reaction Stalls or is Sluggish 1. Aryl Chloride is Used: Aryl chlorides are less reactive than aryl bromides or iodides in Buchwald-Hartwig amination. 2. Insufficient Catalyst Loading: The catalyst may have decomposed over the course of the reaction.1. If using 3'-Fluoro-4'-chloroacetophenone, a more electron-rich and sterically demanding ligand (e.g., BrettPhos) is often required. Higher temperatures and stronger bases (like NaOtBu or LHMDS) may also be necessary.[8] 2. Increase catalyst loading slightly (e.g., from 2 mol% to 3-4 mol%).

IV. Frequently Asked Questions (FAQs)

Q1: My yield is consistently low (~30-40%). What is the first thing I should check? A: The most common culprit for low yields in this type of reaction is catalyst inactivation due to the presence of oxygen or moisture.[6] Before re-optimizing other parameters, rigorously re-evaluate your inert atmosphere technique. Ensure your solvent is freshly dried and thoroughly degassed, and that all transfers of catalyst and reagents are performed under a positive pressure of argon or nitrogen.

Q2: Can I use a different palladium source, like Pd(OAc)₂? A: Yes, Palladium(II) acetate can be used, but it requires an in situ reduction to the active Pd(0) species.[9] This is often accomplished by the phosphine ligand itself. However, Pd₂(dba)₃ is a direct source of Pd(0) and is often more reliable and leads to more reproducible results. Modern Buchwald precatalysts are even more efficient as they cleanly generate the active monoligated Pd(0) species upon activation by the base.[6]

Q3: Is the Ullmann reaction a viable alternative? A: Absolutely. The Ullmann condensation, which typically uses a copper catalyst (e.g., CuI), a ligand (often a diamine or phenanthroline), and a base like K₂CO₃ in a polar aprotic solvent like DMF or DMSO, is a powerful alternative for N-arylation of pyrazoles.[4][10] It can be particularly effective for aryl iodides and may be more cost-effective.[11] However, it often requires higher reaction temperatures than the palladium-catalyzed equivalent.

Q4: How critical is the choice of base? A: The base is critical. It serves to deprotonate the pyrazole, making it nucleophilic enough to engage in the catalytic cycle. The strength of the base can significantly influence the reaction rate and outcome. While strong bases like NaOtBu can accelerate the reaction, they can also promote side reactions or decomposition.[6] Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ are often a good compromise, providing sufficient reactivity while minimizing degradation of sensitive functional groups.[7]

Q5: What is the best way to purify the final product? A: Flash column chromatography on silica gel is the most effective method for removing residual starting materials, catalyst, ligand, and any byproducts. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) will typically provide good separation. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used as a final polishing step to achieve high purity.

G start Low Yield or No Reaction q1 Is the reaction setup strictly inert? start->q1 s1 Improve inert technique: - Use glovebox/Schlenk line - Degas solvent thoroughly q1->s1 No q2 Is the catalyst/ligand combination optimal? q1->q2 Yes s1->q2 s2 Screen alternative ligands (e.g., BrettPhos) or use a Pd precatalyst. q2->s2 No q3 Is the base or temperature appropriate? q2->q3 Yes s2->q3 s3 Screen milder bases (K₂CO₃) or adjust temperature. q3->s3 No s4 Consider alternative method: Copper-catalyzed Ullmann Coupling q3->s4 Yes end Improved Yield s3->end s4->end

Caption: A logical guide for troubleshooting common coupling reaction issues.

V. References

  • Benchchem. optimizing reaction conditions for the N-arylation of diphenyl-1H-pyrazole-4,5-diamine. --INVALID-LINK--

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. --INVALID-LINK--

  • Benchchem. Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. --INVALID-LINK--

  • Benchchem. An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5). --INVALID-LINK--

  • Organic Synthesis. Buchwald-Hartwig Coupling. --INVALID-LINK--

  • Benchchem. Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation. --INVALID-LINK--

  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. --INVALID-LINK--

  • ResearchGate. Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF. --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. --INVALID-LINK--

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • MySkinRecipes. This compound. --INVALID-LINK--

  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1,5-Dimethyl-3-phenylpyrazole Ligands. --INVALID-LINK--

  • MDPI. Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. --INVALID-LINK--

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. --INVALID-LINK--

  • ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. --INVALID-LINK--

  • Organic Chemistry Portal. Ullmann Reaction. --INVALID-LINK--

  • PubMed. Synthesis of 3-amino-4-fluoropyrazoles. --INVALID-LINK--

  • ResearchGate. Synthesis of aryl pyrazoles via cross‐coupling of aryl chlorides with.... --INVALID-LINK--

  • Arkat USA. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. --INVALID-LINK--

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. --INVALID-LINK--

  • ChemicalBook. 4-Fluoroacetophenone synthesis. --INVALID-LINK--

  • Benchchem. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. --INVALID-LINK--

  • ResearchGate. Effect of concentration of catalyst 4 on the coupling of p-bromoacetophenone with phenylboronic acid. --INVALID-LINK--

  • MDPI. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. --INVALID-LINK--

  • PMC. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. --INVALID-LINK--

  • ResearchGate. Modulating N- versus O-arylation in pyrazolone-aryl halide couplings | Request PDF. --INVALID-LINK--

  • ResearchGate. (PDF) On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. --INVALID-LINK--

  • PubMed. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. --INVALID-LINK--

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. --INVALID-LINK--

  • NIH. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. --INVALID-LINK--

  • Lookchem. Suzuki-Miyaura cross-coupling of aryl chlorides catalyzed by palladium precatalysts of N/O-functionalized pyrazolyl ligands. --INVALID-LINK--

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. --INVALID-LINK--

  • ResearchGate. Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. --INVALID-LINK--

  • Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. --INVALID-LINK--

References

Technical Support Center: Purification of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone (CAS 1152964-31-2).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical advice for obtaining this key intermediate in high purity. As a crucial building block in the synthesis of kinase inhibitors and other bioactive molecules, its purity is paramount for the success of subsequent synthetic steps and biological assays.[3]

This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed purification protocols based on established principles of organic chemistry.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue, especially when residual solvents or impurities are present. Here’s a systematic approach to address this:

  • Solvent Removal: Ensure all reaction solvents (e.g., DMF, ethanol) are thoroughly removed under high vacuum.[4] Co-evaporation with a high-boiling point, non-polar solvent like toluene can be effective in azeotropically removing residual polar solvents.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to have low solubility. Good starting points are hexanes, diethyl ether, or a mixture of the two.[5] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface to create nucleation sites.

  • "Seed" Crystal: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil to initiate crystallization.

  • Proceed to Chromatography: If solidification is unsuccessful, the oil can be directly purified using column chromatography. Dissolve the crude oil in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column.

Q2: After column chromatography, my fractions containing the product are still impure according to TLC analysis. What went wrong?

A2: This is a frequent problem in chromatography and can be traced to several factors. Here is a troubleshooting workflow:

  • Sub-optimal Solvent System: The polarity of your eluent may not be ideal for separating the target compound from its impurities. The ideal retention factor (Rf) for the desired compound on a TLC plate is around 0.3.[6] If the Rf is too high, the compound elutes too quickly with impurities. If it's too low, the bands will be broad, leading to poor separation.

    • Solution: Re-optimize the solvent system using TLC. A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate.[7] Adjust the ratio to achieve better separation between your product spot and any impurity spots.

  • Column Overloading: Too much crude material was loaded onto the column for its size.

    • Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product. Overloading leads to broad bands that overlap, making separation impossible.

  • Improper Column Packing: Air bubbles or cracks in the stationary phase create channels where the solvent and sample can flow through without proper interaction with the silica.

    • Solution: Ensure the column is packed uniformly. A "slurry" packing method, where the silica gel is mixed with the initial eluent before being added to the column, is generally reliable.[6] Gently tap the column as the silica settles to ensure a compact, even bed.

  • Sample Application: If the initial band of the sample at the top of the column is too wide, separation will be poor.

    • Solution: Dissolve the crude material in the minimum amount of solvent required for it to be fully dissolved before loading it onto the column. A more advanced technique is to pre-adsorb the sample onto a small amount of silica, as described in Q1.

Q3: I'm attempting to recrystallize my product, but I'm getting poor recovery or no crystals are forming.

A3: Successful recrystallization relies on the principle of differential solubility of the compound and its impurities in a given solvent at different temperatures.

  • Problem: Poor Recovery

    • Cause: Too much solvent was used, keeping the product dissolved even at low temperatures.

    • Solution: In a fume hood, gently heat the solution to evaporate some of the solvent. Continue until the solution is saturated at the boiling point (you may see slight cloudiness). Then, allow it to cool slowly.

  • Problem: No Crystals Form

    • Cause 1: Solution is not supersaturated.

      • Solution: As above, reduce the solvent volume.

    • Cause 2: Rapid cooling. Cooling the solution too quickly can lead to the formation of an oil or very fine, impure crystals.

      • Solution: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Insulating the flask with glass wool or paper towels can promote slower cooling.

    • Cause 3: Lack of nucleation sites.

      • Solution: Scratch the inner surface of the flask with a glass rod or add a seed crystal.

  • Problem: Oiling Out

    • Cause: The melting point of the solid is lower than the boiling point of the solvent, or the solution is too concentrated with impurities.

    • Solution: Add a small amount of a "co-solvent" in which the compound is less soluble to the hot solution until it just becomes cloudy. Then, add a drop or two of the primary solvent to redissolve the solid and allow it to cool slowly.

II. Frequently Asked Questions (FAQs)

Q4: What are the most likely impurities in a synthesis of this compound?

A4: The impurities will depend on the synthetic route. A common synthesis involves the reaction of a substituted acetophenone with a pyrazole precursor. Potential impurities could include:

  • Unreacted Starting Materials: Such as 3',4'-difluoroacetophenone or pyrazole.

  • Positional Isomers: Depending on the reaction conditions, other isomers might form.

  • Byproducts from Side Reactions: These can be numerous and are specific to the reagents and conditions used.[8]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, ethanol, ethyl acetate) can be present.[8]

Q5: Which purification technique is generally better for this compound: column chromatography or recrystallization?

A5: The choice depends on the nature and quantity of the impurities.

  • Column Chromatography is the more versatile and powerful technique for separating a wide range of impurities, especially those with polarities similar to the product.[9] It is often the first choice for purifying crude reaction mixtures.

  • Recrystallization is an excellent final purification step to remove small amounts of impurities and to obtain a highly crystalline, pure solid.[5] It is most effective when the desired compound is the major component of the mixture. A common workflow is to perform an initial purification by column chromatography followed by recrystallization of the product-containing fractions.

Q6: What analytical techniques should I use to assess the purity of this compound?

A6: A combination of methods is recommended for comprehensive purity analysis:

  • Thin-Layer Chromatography (TLC): An indispensable, quick method to monitor reaction progress and check the purity of column fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is a good starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (204.20 g/mol for C₁₁H₉FN₂O).[2]

  • Melting Point: A sharp melting point range is indicative of high purity.

III. Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Glass column with stopcock

  • TLC plates, developing chamber, and UV lamp (254 nm)

  • Collection tubes or flasks

Step-by-Step Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in DCM or EtOAc.

    • Spot the crude mixture on a TLC plate.

    • Develop the TLC plate in various ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system will give the product an Rf value of approximately 0.3 and show good separation from other UV-active spots.[6]

  • Column Packing:

    • Secure the column vertically in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:EtOAc).

    • Pour the slurry into the column, gently tapping the side to ensure even packing.[6]

    • Once the silica has settled, add another layer of sand on top.

    • Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Carefully pipette the solution onto the top of the sand layer.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent like DCM, add silica gel (2-3 times the mass of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to begin elution (flash chromatography).

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).

    • Monitor the separation by spotting alternate fractions on a TLC plate.

  • Product Isolation:

    • Once the product begins to elute, collect all fractions that show a clean spot for the product by TLC.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for a final purification step of material that is already >85-90% pure.

Materials:

  • Partially purified this compound

  • A selection of solvents for testing (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Solvent Selection:

    • Place a small amount of the compound (20-30 mg) into several test tubes.

    • Add a small amount of a single solvent to each tube at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of well-defined crystals upon cooling. Common solvent systems for compounds like this include ethanol/water or ethyl acetate/hexanes.[5]

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring the mixture until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Path cluster_decision Purity Check cluster_end Finish Crude Product Crude Product TLC_Analysis TLC Analysis Crude Product->TLC_Analysis NMR_Analysis ¹H NMR Analysis Crude Product->NMR_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots or streaking Recrystallization Recrystallization NMR_Analysis->Recrystallization Major product with minor impurities Purity_Check_1 Purity > 98%? Column_Chromatography->Purity_Check_1 Purity_Check_2 Purity > 98%? Recrystallization->Purity_Check_2 Purity_Check_1->Recrystallization No Pure_Product Pure Product Purity_Check_1->Pure_Product Yes Purity_Check_2->Pure_Product Yes Further_Purification Requires Further Purification Purity_Check_2->Further_Purification No Further_Purification->Column_Chromatography

Caption: Purification workflow for this compound.

V. Data Summary Table

TechniqueKey ParametersExpected Outcome
TLC Analysis Mobile Phase: Hexanes:Ethyl Acetate (gradient)Target Rf: ~0.3 for optimal separation
Column Chromatography Stationary Phase: Silica GelPurity typically >95%
Recrystallization Solvent System: Ethanol/Water or EtOAc/HexanesHighly crystalline solid with purity >98%
HPLC Analysis Column: C18 reversed-phaseSharp, single peak for the pure compound
¹H NMR (CDCl₃) Expected Signals: Aromatic protons, pyrazole protons, methyl singletAbsence of impurity signals
Mass Spectrometry Ionization Mode: ESI+Expected m/z: 205.07 [M+H]⁺

VI. References

  • Vertex AI Search, based on Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole. (2025). 10

  • Vertex AI Search, based on Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). 11

  • GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. 12

  • Columbia University. Column chromatography. 9

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. 5

  • MySkinRecipes. This compound. 3

  • Vertex AI Search, based on 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. 4

  • SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. (2024). 7

  • Google Patents. US4433173A - Acetophenone purification. 13

  • YouTube. Column Chromatography. (2022). 6

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. 14

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. 15

  • SciSpace. Impurities in Pharmaceuticals- A Review. (2013). 8

  • BLDpharm. 1152964-31-2|this compound. 1

  • RJPT. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. 16

  • PubMed. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. 17

  • PrepChem.com. Synthesis of p-fluoroacetophenone. 18

  • ChemicalBook. 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone | 1152964-31-2. (2022). 2

  • MySkinRecipes. This compound. 19

  • HETEROCYCLES. SYNTHESIS OF PYRAZOLES THROUGH COPPER-CATALYZED THREE-COMPONENT COUPLING OF ALDEHYDES, ALKYNES, AND p-TOLUENESULFONYLHYDRAZIDE F. (2013). 20

References

Common side reactions in the synthesis of pyrazoles from acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of pyrazoles originating from acetophenone precursors. Here, we address common challenges and side reactions encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Part 1: Understanding the Core Synthesis & Potential Pitfalls

The conversion of acetophenones to pyrazoles is a cornerstone of heterocyclic chemistry, pivotal in the development of numerous pharmaceuticals.[1][2] The most prevalent synthetic strategies involve the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent derived from an acetophenone) with a hydrazine derivative. This is famously known as the Knorr pyrazole synthesis and its variations.[3][4][5] Another significant route proceeds through an α,β-unsaturated ketone intermediate, commonly a chalcone.[2][6][7]

While these methods are robust, they are not without their complexities. Side reactions can diminish yield, complicate purification, and in some cases, lead to the incorrect isomer of the desired product. Understanding the mechanistic pathways of both the desired reaction and potential side reactions is critical for successful synthesis.

Below is a generalized workflow illustrating the primary synthetic pathways from acetophenones to pyrazoles.

pyrazole_synthesis_workflow acetophenone Acetophenone dicarbonyl 1,3-Dicarbonyl Intermediate acetophenone->dicarbonyl e.g., Claisen Condensation chalcone Chalcone Intermediate acetophenone->chalcone Claisen-Schmidt Condensation pyrazole Desired Pyrazole Product dicarbonyl->pyrazole Knorr Synthesis chalcone->pyrazole Cyclocondensation hydrazine Hydrazine Derivative

Caption: Primary synthetic routes from acetophenones to pyrazoles.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

FAQ 1: Regioselectivity Issues with Unsymmetrical 1,3-Diketones

Question: I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and obtaining a mixture of two regioisomers. How can I control the regioselectivity to favor my desired product?

Answer: This is one of the most common challenges in pyrazole synthesis.[8][9] The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can, in principle, yield two different pyrazole regioisomers.[6] The selectivity is governed by the relative reactivity of the two carbonyl groups towards the nucleophilic hydrazine.

Underlying Cause: The initial step of the condensation involves the attack of one of the nitrogen atoms of the hydrazine at one of the carbonyl carbons. The regioselectivity is determined by which carbonyl is attacked preferentially. This is influenced by both steric and electronic factors of the 1,3-dicarbonyl substrate and the hydrazine derivative, as well as the reaction conditions.

Troubleshooting Strategies:

  • Solvent Polarity and Hydrogen Bonding: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in some cases.[8] This is attributed to their ability to form hydrogen bonds, which can differentially modulate the reactivity of the two carbonyl groups.

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls. Acid catalysis is common in the Knorr synthesis.[3][5] Systematic variation of the pH can help in optimizing the formation of the desired isomer.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which may lead to the desired regioisomer.

Experimental Protocol for Optimizing Regioselectivity:

  • Solvent Screening:

    • Set up parallel reactions using the same equivalents of reactants and temperature.

    • Screen a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., ethanol, acetic acid, TFE, HFIP).

    • Analyze the product ratio in each reaction by techniques such as 1H NMR or HPLC.

  • pH Adjustment:

    • In a suitable solvent (e.g., ethanol), run the reaction with catalytic amounts of different acids (e.g., acetic acid, p-toluenesulfonic acid) or bases (e.g., piperidine).

    • Monitor the regioisomeric ratio.

The following diagram illustrates the competing reaction pathways:

regioselectivity unsym_diketone Unsymmetrical 1,3-Diketone path_a Attack at Carbonyl A unsym_diketone->path_a path_b Attack at Carbonyl B unsym_diketone->path_b hydrazine Substituted Hydrazine hydrazine->path_a hydrazine->path_b isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b

Caption: Competing pathways leading to regioisomers.

FAQ 2: Formation of Pyrazoline Instead of Pyrazole

Question: My reaction has produced a pyrazoline, but I need the fully aromatized pyrazole. How can I achieve this?

Answer: The cyclocondensation reaction between an α,β-unsaturated ketone (like a chalcone) and a hydrazine derivative initially forms a pyrazoline.[6] The pyrazole is then obtained through an oxidation step. In some cases, this oxidation does not occur spontaneously under the reaction conditions.

Underlying Cause: Pyrazolines are the initial cyclized, non-aromatic products. Aromatization requires the loss of two hydrogen atoms (oxidation). The ease of this oxidation depends on the substituents and the reaction conditions.

Troubleshooting Strategies:

  • In-situ Oxidation:

    • Air Oxidation: In some cases, simply refluxing the reaction mixture in the presence of air for a longer duration can effect oxidation.

    • Chemical Oxidants: If air oxidation is insufficient, a mild oxidizing agent can be added to the reaction mixture. Common choices include:

      • Iodine in the presence of a base.

      • Potassium permanganate (KMnO4) under controlled conditions.

      • Sulfur.

  • Post-reaction Oxidation Protocol:

    • Isolate the crude pyrazoline product after the initial reaction.

    • Dissolve the pyrazoline in a suitable solvent (e.g., acetic acid, ethanol, or DMF).

    • Add the chosen oxidizing agent portion-wise while monitoring the reaction by TLC.

    • Upon completion, work up the reaction to isolate the pyrazole.

FAQ 3: Complex Mixture of Byproducts and Low Yield

Question: My reaction is giving a complex mixture of products with a low yield of the desired pyrazole. What are the likely side reactions, and how can I suppress them?

Answer: The formation of multiple byproducts is often indicative of competing reaction pathways or degradation of starting materials or products.[1]

Potential Side Reactions and Solutions:

Side Reaction/IssueUnderlying CauseTroubleshooting Strategy
Self-condensation of Acetophenone Under basic conditions, acetophenone can undergo self-aldol condensation.Use a non-nucleophilic base or add the acetophenone slowly to the reaction mixture containing the other reactant.
Formation of Hydrazones The reaction of a ketone with hydrazine can sometimes stall at the hydrazone stage without cyclizing.Ensure sufficient heating and an appropriate catalyst (often acidic) to promote the subsequent intramolecular cyclization.[10][11]
Michael Addition Side Products (Chalcone Route) If other nucleophiles are present, they can compete with the hydrazine in a Michael addition to the chalcone.Use a high concentration of hydrazine and ensure the purity of your starting materials and solvent.
Degradation Harsh reaction conditions (high temperature, strong acid/base) can lead to the decomposition of reactants or the pyrazole product.Attempt the reaction under milder conditions. Screen different solvents and catalysts. Flow chemistry can sometimes offer better control over reaction parameters.[1][12]

Purification Strategy: If a complex mixture is unavoidable, purification can be challenging. Consider forming a salt of the pyrazole product. Pyrazoles are weakly basic and can form salts with strong acids.[13][14] This allows for selective precipitation or extraction.

Protocol for Purification via Salt Formation:

  • Dissolve the crude reaction mixture in an appropriate organic solvent.

  • Add a solution of a strong acid (e.g., HCl in ether, or sulfuric acid) dropwise.

  • The pyrazole salt should precipitate out of the solution.

  • Filter the salt and wash with a non-polar solvent.

  • Neutralize the salt with a base (e.g., aqueous sodium bicarbonate) to recover the pure pyrazole.

FAQ 4: N-Alkylation and Isomer Formation

Question: I am trying to N-alkylate my pyrazole, but I am getting a mixture of two isomeric products. How can I control the regioselectivity of the N-alkylation?

Answer: The N-alkylation of unsymmetrical pyrazoles can indeed lead to a mixture of regioisomers.[15] The two nitrogen atoms of the pyrazole ring have different steric and electronic environments, which influences the site of alkylation.

Underlying Cause: The pyrazole anion, formed upon deprotonation, is an ambident nucleophile. Alkylation can occur at either nitrogen atom. The regioselectivity is influenced by the nature of the base, the counterion, the solvent, and the electrophile.[15]

Troubleshooting Strategies:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Using a bulkier alkylating agent can enhance this effect.

  • Base and Counterion: The choice of base can influence the position of the counterion, which in turn can direct the incoming electrophile. Experiment with different bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).

  • Solvent Effects: The solvent can affect the dissociation of the ion pair and the solvation of the nucleophile and electrophile. A screen of aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) is recommended.

  • Directed Synthesis: In some cases, it may be more effective to introduce the desired N-substituent via the hydrazine starting material (e.g., using methylhydrazine to obtain an N-methylpyrazole) rather than through post-synthesis alkylation.[8]

N_alkylation unsym_pyrazole Unsymmetrical Pyrazole anion Pyrazole Anion unsym_pyrazole->anion Deprotonation base Base isomer_1 N1-Alkylated Isomer anion->isomer_1 Attack at N1 isomer_2 N2-Alkylated Isomer anion->isomer_2 Attack at N2 alkyl_halide Alkyl Halide (R-X)

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower your experimental success. The synthesis of this valuable intermediate, a cornerstone in the development of various bioactive molecules, primarily involves a nucleophilic aromatic substitution (SNAr) reaction.[1] This document will explore the nuances of this reaction, offering solutions to common challenges and a deeper understanding of the underlying chemical principles.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you might encounter during the synthesis of this compound in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My SNAr reaction is resulting in a very low yield or no desired product. What are the primary causes and how can I rectify this?

A1: Low or nonexistent yields in this SNAr reaction can be attributed to several factors. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.

  • Insufficient Activation of the Aromatic Ring: The SNAr reaction mechanism hinges on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.[2] This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the fluorine at the 4'-position is the intended leaving group, but the reaction occurs at the fluorine at the 3' position relative to the acetyl group). The acetyl group (-C(O)CH₃) at the 1-position and the fluorine at the 3'-position work in concert to activate the 4'-position for nucleophilic attack. If the starting material is incorrect (e.g., lacking the acetyl group or having it in a meta position), the reaction will be sluggish or fail.

    • Solution: Double-check the identity and purity of your starting material, 3',4'-difluoroacetophenone. Ensure it possesses the required activating group in the correct position.

  • Poor Leaving Group: While fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which helps to activate the ring, its bond strength can sometimes hinder the reaction.

    • Solution: While you are limited to the fluorine present in the starting material, ensure your reaction conditions (temperature, solvent) are sufficient to overcome the C-F bond energy.

  • Weak Nucleophile: Pyrazole is a moderately good nucleophile. However, its nucleophilicity can be significantly enhanced by deprotonation to form the pyrazolide anion.

    • Solution: The addition of a suitable base is crucial. Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base can significantly impact the reaction rate and yield. Start with a milder base like K₂CO₃ and consider stronger bases if the reaction does not proceed.

  • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Solution:

      • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it. A good starting point is 80-120 °C.

      • Solvent: A polar aprotic solvent is generally preferred for SNAr reactions as it can solvate the cation of the base without strongly solvating the nucleophile. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of Impurities and Side Products

Q2: My reaction is producing significant amounts of side products, complicating purification. What are the likely side reactions and how can I minimize them?

A2: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Regioisomeric Products: While the desired product is the 4'-(1-pyrazolyl) isomer, there is a possibility of forming the 3'-(1-pyrazolyl) isomer if the wrong fluorine is displaced. However, the electronics of the starting material strongly favor substitution at the 4'-position.

    • Solution: This is generally not a major issue with this specific substrate due to the strong directing effect of the acetyl group. However, careful characterization of the final product (e.g., by NMR) is essential to confirm the correct regiochemistry.

  • N-Alkylation at the "Wrong" Nitrogen: Unsymmetrical pyrazoles have two different nitrogen atoms, and alkylation or arylation can potentially occur at either one, leading to a mixture of regioisomers.[3][4]

    • Solution: The regioselectivity of N-arylation is influenced by steric and electronic factors. In many cases, one isomer is predominantly formed. If you are observing a mixture, you may need to optimize the reaction conditions (e.g., by changing the base or solvent) to favor the desired isomer.[4] In some instances, chromatographic separation of the isomers may be necessary.

  • Decomposition of Starting Materials or Product: At elevated temperatures, starting materials or the product might decompose, leading to a complex mixture.

    • Solution: Carefully control the reaction temperature and time. Use the lowest effective temperature and avoid prolonged heating once the reaction is complete. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.

Issue 3: Difficulty in Product Purification

Q3: I am struggling to isolate a pure product. What are the recommended purification strategies?

A3: Effective purification is critical for obtaining the desired compound in high purity.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, it's important to quench it properly. This usually involves cooling the reaction mixture and adding water or a dilute aqueous acid to neutralize the base and precipitate the product.

    • Extraction: The product can then be extracted into a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water and brine will help remove residual inorganic salts and the polar aprotic solvent.

  • Crystallization: If the crude product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is the most common purification technique. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Extractive Distillation: For acetophenone derivatives, extractive distillation can be a viable purification method to remove closely boiling impurities.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The pyrazolide anion (formed by the deprotonation of pyrazole by a base) acts as the nucleophile and attacks the electron-deficient carbon atom bearing the fluorine at the 4'-position of the 3',4'-difluoroacetophenone. This forms a negatively charged intermediate called a Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing acetyl group.[2]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

SNAr_Mechanism

Q2: What are the key reaction parameters to optimize for this synthesis?

A2: The following table summarizes the key parameters and their typical ranges for optimization:

ParameterRecommended Range/OptionsRationale
Base K₂CO₃, Cs₂CO₃, NaHTo deprotonate pyrazole and generate the active nucleophile. The strength of the base can influence the reaction rate.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are ideal for SNAr reactions.
Temperature 80 - 120 °CHigher temperatures are often required to overcome the activation energy of the reaction.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the point of maximum conversion.
Atmosphere Inert (Nitrogen or Argon)To prevent potential side reactions like oxidation, especially at elevated temperatures.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are essential:

  • Solvents: DMF and DMSO are skin-absorbable and can carry other chemicals with them. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.

  • Bases: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.

  • Elevated Temperatures: Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and be cautious of hot surfaces.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will confirm the connectivity of the atoms and the regiochemistry of the substitution.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify the key functional groups present in the molecule (e.g., the carbonyl group of the acetophenone).

  • Melting Point: A sharp melting point is an indicator of high purity for a solid compound.

III. Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.

Workflow

IV. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4433173A - Acetophenone purification. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from --INVALID-LINK--

References

Vilsmeier-Haack Reaction: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this versatile formylation reaction. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the likely causes and how can I optimize the outcome?

A low or non-existent yield is a frequent frustration. The root cause often lies in one of several key areas related to the reagents or reaction conditions.

Causality and Solutions:

  • Moisture is the primary antagonist. The Vilsmeier reagent, the active electrophile in this reaction, is highly sensitive to moisture.[1] Any water present in your reagents or glassware will rapidly quench the chloroiminium salt, halting the reaction.

    • Self-Validation: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use fresh, anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] A simple "waft test" of the DMF can be indicative; a fishy odor suggests the presence of dimethylamine from decomposition, which can interfere with the reaction.[3]

  • Reagent Quality and Stoichiometry are critical. The purity and ratio of your reagents directly impact the formation of the Vilsmeier reagent and the subsequent formylation.

    • Expertise in Practice: Use freshly opened or distilled POCl₃ and anhydrous DMF.[4] The molar ratio of POCl₃ to DMF is crucial for the efficient generation of the Vilsmeier reagent. An excess of the Vilsmeier reagent is often necessary for successful formylation.[2]

  • Substrate Reactivity dictates conditions. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, meaning it works best with electron-rich aromatic compounds.[5] Substrates with electron-withdrawing groups will be deactivated and may not react under standard conditions.

    • Strategic Application: For less reactive substrates, increasing the reaction temperature can improve yields.[6] However, be mindful that higher temperatures can also lead to side product formation. A careful optimization of the temperature profile is recommended.

  • Inefficient Vilsmeier Reagent Formation. The initial reaction between DMF and POCl₃ to form the Vilsmeier reagent is exothermic and its success is paramount.

    • Protocol Insight: The addition of POCl₃ to DMF should be done slowly and at a low temperature (typically 0 °C) to control the exotherm and ensure complete formation of the reagent.[2]

Q2: I'm observing the formation of unexpected side products in my reaction. What are the common side reactions and how can I minimize them?

The appearance of side products can complicate purification and reduce the yield of your desired product. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Diformylation: Highly activated substrates can undergo formylation at multiple sites.

    • Minimization Tactic: To reduce the likelihood of diformylation, consider using milder reaction conditions, such as lower temperatures and shorter reaction times.[2] Adjusting the stoichiometry to use a smaller excess of the Vilsmeier reagent can also be effective.

  • Reaction with Sensitive Functional Groups: Other functional groups on your substrate may react with the Vilsmeier reagent.

    • Protective Chemistry: It is advisable to protect sensitive functional groups, such as hydroxyls and amines, before carrying out the Vilsmeier-Haack reaction.[2] Common protecting groups include acetyl or silyl ethers for hydroxyls, and amides or carbamates for amines.

  • Polymerization/Tar Formation: Highly reactive substrates can lead to the formation of intractable tar-like residues.[7]

    • Controlled Reaction: Maintain strict temperature control throughout the reaction. For particularly reactive substrates, consider using a less reactive solvent or running the reaction at a lower concentration.

Q3: The workup of my Vilsmeier-Haack reaction is proving difficult. What are the best practices for quenching the reaction and isolating the product?

A successful reaction can be undermined by a challenging workup. The key is to safely neutralize the reactive species and efficiently extract your product.

Workup Best Practices:

  • Controlled Quenching is a safety imperative. The unreacted POCl₃ will react violently with water in a highly exothermic manner.

    • Safety First: The standard and safest procedure is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred vessel containing crushed ice or ice-cold water.[4] This method effectively dissipates the heat generated from the hydrolysis of excess POCl₃.

  • Neutralization and Hydrolysis. The acidic byproducts from the hydrolysis of POCl₃ (phosphoric acid and hydrochloric acid) must be neutralized to allow for the hydrolysis of the iminium intermediate to the aldehyde and for efficient product extraction.

    • Effective Neutralization: A saturated aqueous solution of sodium acetate is often used for neutralization as it also buffers the solution.[2] Sodium bicarbonate or sodium hydroxide can also be used, but careful pH monitoring is essential to avoid decomposition of sensitive products.

  • Efficient Product Extraction. Once neutralized, the product needs to be efficiently extracted from the aqueous layer.

    • Extraction Strategy: Use a suitable organic solvent such as ethyl acetate or dichloromethane for extraction.[2] To remove residual DMF, which is soluble in both water and organic solvents, wash the combined organic layers multiple times with water or a brine solution.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Vilsmeier-Haack reaction.

Vilsmeier_Troubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Low/No Yield or Side Products Reagents Check Reagent Quality (Anhydrous DMF/POCl₃?) Problem->Reagents Stoichiometry Verify Stoichiometry Problem->Stoichiometry Substrate Assess Substrate Reactivity Problem->Substrate Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Reagents->Optimize_Conditions Stoichiometry->Optimize_Conditions Substrate->Optimize_Conditions Protecting_Groups Use Protecting Groups Substrate->Protecting_Groups Modify_Workup Modify Workup Procedure Optimize_Conditions->Modify_Workup Success Improved Yield and Purity Optimize_Conditions->Success Protecting_Groups->Success Purification Refine Purification Method Purification->Success Modify_Workup->Purification

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol provides a general procedure that can be adapted for various electron-rich aromatic substrates.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[2]

2. Formylation Reaction:

  • Dissolve the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Isolation:

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

  • Continue stirring until the hydrolysis is complete and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Preparation of the Vilsmeier Reagent

This protocol details the standalone preparation of the Vilsmeier reagent for subsequent use.

Materials:

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous DMF and the chosen anhydrous solvent.

  • Cool the flask to 0 °C using an ice-salt bath.

  • Add POCl₃ dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature below 5 °C. The Vilsmeier reagent may precipitate as a white or yellowish solid.

  • After the complete addition of POCl₃, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.

  • The resulting slurry or solution of the Vilsmeier reagent is now ready to be used in the formylation reaction.

Quantitative Data Summary

ParameterTypical RangeRationale
Substrate 1 equivalentThe limiting reagent.
DMF 3-5 equivalents (or as solvent)Acts as both reagent and solvent. Excess ensures complete reaction.
POCl₃ 1.1 - 1.5 equivalentsA slight excess ensures complete formation of the Vilsmeier reagent.
Reaction Temperature 0 °C to 100 °CSubstrate dependent; higher temperatures for less reactive substrates.[6]
Reaction Time 1 to 24 hoursMonitored by TLC to determine completion.

Conclusion

The Vilsmeier-Haack reaction remains a powerful tool in organic synthesis for the formylation of aromatic compounds. While challenges can arise, a systematic approach to troubleshooting, grounded in a solid understanding of the reaction mechanism and the critical parameters, will enable researchers to overcome these obstacles and achieve successful outcomes. This guide provides a framework for diagnosing and solving common problems, empowering you to confidently apply this important reaction in your work.

References

Technical Support Center: Purification of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this key pharmaceutical intermediate in high purity. My aim is to move beyond generic protocols and offer field-proven insights into the nuances of purifying this specific molecule, addressing common challenges and providing robust troubleshooting strategies.

Understanding the Compound and Potential Impurities

This compound (MW: 204.20 g/mol , Formula: C₁₁H₉FN₂O) is a vital building block in medicinal chemistry, frequently used in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its purity is paramount for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API).

The impurities present in a crude sample of this compound are intrinsically linked to its synthetic route. A thorough understanding of the synthetic pathway is therefore the first and most critical step in designing an effective purification strategy. The most common synthetic routes are:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of 3',4'-difluoroacetophenone with pyrazole.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of 3'-fluoro-4'-haloacetophenone (e.g., bromoacetophenone) with pyrazole.[3][4]

  • From 3'-Fluoro-4'-hydroxyacetophenone: A multi-step process likely involving the conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) followed by substitution with pyrazole.[5][6]

Based on these synthetic pathways, we can anticipate the following classes of impurities:

  • Unreacted Starting Materials:

    • 3',4'-Difluoroacetophenone

    • 3'-Fluoro-4'-bromoacetophenone

    • 3'-Fluoro-4'-hydroxyacetophenone and its activated intermediates (e.g., tosylate)

    • Pyrazole

  • Regioisomers:

    • 4'-Fluoro-3'-(1-pyrazolyl)acetophenone (from the SNAr route)

  • Catalyst and Ligand Residues (from Buchwald-Hartwig):

    • Palladium complexes

    • Phosphine ligands and their oxides

  • Byproducts from Side Reactions.

This guide will focus on purification strategies to remove these specific impurities.

Purification Strategy Overview

The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography . The choice between them depends on the impurity profile and the desired scale of purification.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common issues encountered during the purification of this compound.

Recrystallization FAQs

Q1: What is the best starting point for selecting a recrystallization solvent?

A1: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For this compound, which is a moderately polar aromatic ketone, a good starting point is a mixed solvent system. Common choices for pyrazole derivatives include ethanol/water, methanol/ethyl acetate, or isopropanol/water.[5] A rule of thumb is to use a solvent in which the compound is soluble (e.g., ethanol, methanol, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., water, hexanes).

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates as a liquid above its melting point. Here are several strategies to combat this:

  • Increase the amount of the "good" solvent: This will lower the saturation point of the solution, allowing crystallization to occur at a lower temperature.

  • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can induce crystallization.

  • Change your solvent system: A solvent with a lower boiling point might be a better choice.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield is a common issue. Consider the following:

  • Use the minimum amount of hot solvent: Any excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Ensure complete cooling: Allow sufficient time in an ice bath to maximize precipitation.

  • Minimize transfers: Each transfer of the solution can result in some loss of material.

  • Wash the crystals with ice-cold solvent: Using room temperature or warm solvent to wash the collected crystals will redissolve some of your product.

  • Concentrate the mother liquor: It may be possible to obtain a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Q4: How can I remove residual pyrazole by recrystallization?

A4: Pyrazole is quite polar and has some water solubility. A mixed solvent system like ethanol/water is often effective. The pyrazole will have a higher affinity for the more polar aqueous phase and will tend to remain in the mother liquor.

Column Chromatography FAQs

Q1: What is a good starting solvent system (eluent) for column chromatography?

A1: For a compound of moderate polarity like this compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard choice. A good starting point for developing your gradient is to find a solvent mixture that gives your product an Rf of ~0.3 on a TLC plate.

Potential Impurity Relative Polarity Elution Order (Normal Phase) Recommended Eluent System (Hexane/Ethyl Acetate)
3',4'-DifluoroacetophenoneLess PolarFirst90:10 to 80:20
3'-Fluoro-4'-bromoacetophenoneLess PolarFirst90:10 to 80:20
This compound Product Middle 70:30 to 50:50
4'-Fluoro-3'-(1-pyrazolyl)acetophenone (Regioisomer)Similar to ProductClose to ProductGradient elution may be required
PyrazoleMore PolarLastMay require higher polarity, e.g., 30:70 or with methanol
3'-Fluoro-4'-hydroxyacetophenoneMore PolarLastWill elute with more polar solvent mixtures

Q2: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?

A2: Tailing is often due to the interaction of the basic nitrogen atoms in the pyrazole ring with the acidic silanol groups on the silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine. This will neutralize the acidic sites on the silica and lead to sharper peaks.

Q3: How do I remove residual palladium catalyst using column chromatography?

A3: Palladium residues can sometimes be tricky to remove as they can streak down the column. If you are facing this issue:

  • Pre-treat the crude material: Before loading onto the column, you can dissolve the crude product in a suitable solvent (like dichloromethane or ethyl acetate) and wash it with an aqueous solution of a chelating agent like thiourea or sodium sulfide. This can help to precipitate or sequester the palladium.

  • Use a dedicated scavenger resin: There are commercially available resins designed to scavenge residual metals from reaction mixtures.

  • Optimize your chromatography: Sometimes, a simple filtration through a small plug of silica gel can remove a significant portion of the palladium before running the main column.

Q4: How can I separate the desired product from its regioisomer?

A4: Separating regioisomers can be challenging as they often have very similar polarities.

  • High-resolution chromatography: Use a longer column and a very shallow solvent gradient to maximize separation.

  • Alternative stationary phases: If silica gel is not providing adequate separation, consider using alumina or a C18-functionalized silica (reverse phase).

  • Recrystallization: Sometimes, fractional recrystallization can be effective if the two isomers have different solubilities in a particular solvent system. This may require some experimentation with different solvents.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent ratio and temperatures should be determined on a small scale first.

  • Solvent Selection: On a small scale (~10-20 mg of crude material), test various solvent systems. A good starting point is an ethanol/water mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a less polar solvent mixture (e.g., 90:10 hexane/ethyl acetate) to remove non-polar impurities. Gradually increase the polarity of the eluent (gradient elution) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflows

Purification_Workflow Crude Crude Product (with impurities) Recrystallization Recrystallization Crude->Recrystallization High-loading, simple impurities Column Column Chromatography Crude->Column Complex mixture, isomers Pure Pure Product (>99%) Recrystallization->Pure Column->Pure Analysis Purity Analysis (NMR, HPLC, LC-MS) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Oiling Oiling Out in Recrystallization Start->Oiling LowYield Low Yield in Recrystallization Start->LowYield Tailing Tailing in Chromatography Start->Tailing PoorSep Poor Separation in Chromatography Start->PoorSep Sol1 Increase 'good' solvent Slow cooling Oiling->Sol1 Sol2 Use minimum hot solvent Cool thoroughly LowYield->Sol2 Sol3 Add triethylamine to eluent Tailing->Sol3 Sol4 Optimize gradient Change stationary phase PoorSep->Sol4

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Stability of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 3'-Fluoro-4'-(1-pyrazolyl)acetophenone and its derivatives. This class of molecules serves as a critical building block in modern medicinal chemistry, frequently utilized in the synthesis of bioactive compounds where the strategic placement of the fluoro and pyrazolyl groups can enhance metabolic stability and target binding affinity.[1] However, the unique electronic and structural characteristics of these compounds also introduce specific stability challenges that researchers must navigate.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the stability profile of these compounds. Moving beyond simple protocols, we will explore the causal mechanisms behind potential degradation and offer robust troubleshooting strategies and validated experimental workflows to ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the fundamental stability characteristics of the this compound scaffold.

Q1: What are the primary structural features that influence the stability of this compound class?

A1: The stability of this compound is a composite of the properties of its three key moieties: the fluorinated aromatic ring, the acetophenone (aromatic ketone) group, and the pyrazole ring.

  • Fluorinated Aromatic Ring: The carbon-fluorine (C-F) bond is exceptionally strong, which generally imparts high thermal and chemical stability to the aromatic ring.[2] The fluorine atom at the 3'-(meta) position exerts a powerful electron-withdrawing inductive effect (-I), which can influence the reactivity of the adjacent acetyl group and the attached pyrazole.[3] This generally enhances resistance to metabolic degradation.[2]

  • Pyrazole Ring: While generally stable, pyrazole rings and their derivatives can be susceptible to degradation under certain conditions. Studies on related pyrazolyl esters have shown a susceptibility to hydrolysis, particularly under basic (alkaline) conditions.[4][5] This suggests that the N-aryl bond or the ring itself could be a point of lability depending on the pH of the experimental medium.

  • Acetophenone (Aromatic Ketone) Moiety: The ketone group is known to be photochemically active. Aromatic ketones can undergo photoreduction in the presence of hydrogen donors (like alcohols or amines) or photocyclization when exposed to UV light, representing a significant potential degradation pathway.[6][7][8]

Q2: A supplier recommends "cold-chain transportation" for this compound. Why is this necessary?

A2: The recommendation for cold-chain transportation[9] indicates a potential for thermal instability or slow degradation at ambient temperatures over time. While the fluorinated aromatic core is generally thermostable[10], the overall molecule, with its multiple functional groups, may be prone to solid-state reactions, polymerization, or slow decomposition, especially in the presence of trace impurities or atmospheric moisture. Storing the compound at reduced temperatures (e.g., 2-8°C or -20°C) is a critical preventative measure to minimize the kinetic rate of any potential degradation reactions and ensure long-term purity.

Q3: What are the most likely degradation pathways I should be aware of during my experiments?

A3: Based on the compound's structure, you should be vigilant for three primary degradation pathways:

  • Hydrolysis: Particularly in aqueous buffers with a neutral to basic pH. This could potentially cleave the pyrazole ring from the phenyl ring or lead to ring-opening of the pyrazole itself.[4][5]

  • Oxidation: The pyrazole ring and the benzylic position of the acetyl group can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal catalysts.

  • Photodegradation: Direct or prolonged exposure to light, particularly UV wavelengths, can initiate photoreduction of the ketone or other photochemical reactions.[8][11] This is a critical consideration during reactions, work-ups, and analysis.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured, question-and-answer approach to resolving specific problems you may encounter.

Q: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis during a reaction or after sample preparation. What is the most likely cause and how do I troubleshoot it?

A: The appearance of new peaks is a classic sign of compound degradation. The cause is likely related to the specific conditions of your experiment. A systematic approach is essential to pinpoint the source of instability.

Causality: The energy input into your system (heat, light) or the chemical environment (pH, solvents, reagents) can overcome the activation energy for a degradation reaction. Identifying which of these factors is the culprit is key.

Follow this workflow to diagnose the issue:

G Start Unexpected Peaks Observed in HPLC/LC-MS Check_Solvent Is the compound stable in your primary solvent/buffer alone? Start->Check_Solvent Check_Light Was the experiment performed with light protection (e.g., amber vials)? Check_Solvent->Check_Light Yes Solvent_Issue Root Cause: Solvent/pH Instability (Potential Hydrolysis) Check_Solvent->Solvent_Issue No Check_Temp Was the reaction heated? What was the temperature? Check_Light->Check_Temp Yes Light_Issue Root Cause: Photodegradation Check_Light->Light_Issue No Check_Reagents Are any reagents known oxidizers, strong acids/bases? Check_Temp->Check_Reagents No Temp_Issue Root Cause: Thermal Degradation Check_Temp->Temp_Issue Yes Reagent_Issue Root Cause: Reagent Incompatibility (e.g., Oxidation) Check_Reagents->Reagent_Issue Yes Solvent_Action Action: Test stability in different solvents/buffers. Adjust pH. Solvent_Issue->Solvent_Action Light_Action Action: Repeat experiment in the dark or using foil-wrapped glassware. Light_Issue->Light_Action Temp_Action Action: Run reaction at a lower temperature. Monitor for degradation. Temp_Issue->Temp_Action Reagent_Action Action: Substitute problematic reagent. Use inert atmosphere if oxidation is suspected. Reagent_Issue->Reagent_Action

Caption: Workflow for troubleshooting unexpected compound degradation.

Q: My formulated product containing an API derived from this scaffold shows changes in color and potency over time. How do I investigate this?

A: This points towards an Active Pharmaceutical Ingredient (API)-excipient incompatibility. While excipients are often considered inert, they can interact with the API, leading to both physical and chemical degradation.[12][13] Impurities within excipients, such as peroxides, heavy metals, or excess water, are often the actual culprits.[14][15]

Causality: The intimate contact between the API and excipients in a solid or semi-solid state, especially under stress conditions like heat and humidity, can facilitate reactions that would not occur in solution.

Troubleshooting Steps:

  • Conduct a formal API-Excipient Compatibility Study. This is a foundational step in formulation development.[16] (See Protocol 3 below).

  • Characterize Excipients: Source high-purity excipients and, if possible, test for common reactive impurities (e.g., peroxide value in polymers, moisture content).

  • Analyze Degradants: Use a stability-indicating method (typically HPLC) to track the formation of degradants. Isolate and identify major degradation products using LC-MS to understand the chemical reaction occurring.[17][18]

  • Reformulate: Based on the compatibility results, select alternative excipients that do not show interactions with the API.

Part 3: Validated Experimental Protocols

This section provides detailed, step-by-step methodologies for handling the compound and assessing its stability.

Protocol 1: Standard Handling and Storage

Rationale: Given the potential for thermal, photo-, and hydrolytic degradation, strict handling procedures are necessary to maintain the compound's integrity. These procedures create a self-validating system by minimizing exposure to common degradation triggers.

Materials:

  • Glove box or Schlenk line with a dry, inert atmosphere (Nitrogen or Argon)[19][20]

  • Oven-dried glassware[21][22]

  • Anhydrous solvents

  • Amber glass vials with Teflon-lined caps

  • Parafilm or vial sealant

Procedure:

  • Preparation: All glassware should be oven-dried at >120°C for at least 4 hours and cooled under a stream of inert gas or in a desiccator immediately before use.[22]

  • Aliquoting: If working with a bulk container, perform all weighing and aliquoting inside a glove box or under a positive pressure of inert gas. This prevents exposure to atmospheric oxygen and moisture.[23]

  • Dissolution: Use only high-purity, anhydrous solvents for preparing stock solutions. If an aqueous buffer is required, it should be freshly prepared and degassed by sparging with inert gas for 15-20 minutes.

  • Storage of Solids: Store the solid compound in a tightly sealed amber vial, wrapped with Parafilm, at -20°C. The vial should be placed inside a secondary container with a desiccant.

  • Storage of Solutions: Store stock solutions in a similar manner at -20°C or -80°C. Before opening a frozen solution, allow the vial to warm completely to room temperature to prevent condensation of atmospheric moisture onto the cold solution.

Protocol 2: Forced Degradation (Stress Testing) Study

Rationale: A forced degradation study is essential for identifying likely degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[17][24][25] The goal is to achieve 5-20% degradation of the API to ensure that minor degradants are detected without completely destroying the sample.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution of API in Acetonitrile/Water Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose Aliquots Thermal Thermal (Solid & Solution) (60°C) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light Chamber) Prep->Photo Expose Aliquots Analysis Analyze all samples by RP-HPLC-UV/PDA & LC-MS Acid->Analysis Quench & Dilute Base->Analysis Quench & Dilute Oxidation->Analysis Quench & Dilute Thermal->Analysis Quench & Dilute Photo->Analysis Quench & Dilute

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, use a separate aliquot of the stock solution. Include a control sample stored at 4°C in the dark.

Stress ConditionProcedureTypical Time PointsQuenching Step
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.2, 6, 24 hoursNeutralize with 0.2 M NaOH
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at room temp.30 min, 1, 4 hoursNeutralize with 0.2 M HCl
Oxidation Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temp.1, 4, 8 hoursN/A (Dilute to stop)
Thermal Incubate a solid sample and a solution sample at 60°C in the dark.1, 3, 7 daysCool to room temperature
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel control sample should be wrapped in foil.End of exposureN/A
  • Analysis: At each time point, withdraw a sample, perform the quenching step if necessary, and dilute to a suitable concentration for analysis. Analyze by a reverse-phase HPLC method with PDA detection to quantify the parent peak and detect new impurity peaks. Analyze key samples by LC-MS to obtain mass information for structural elucidation of degradants.[18][26]

Protocol 3: API-Excipient Compatibility Screening

Rationale: This protocol screens for potential physical and chemical incompatibilities between the API and common pharmaceutical excipients, which is a regulatory requirement and crucial for developing a stable dosage form.[14]

Materials:

  • API (this compound derivative)

  • Selected excipients (e.g., Lactose, Microcrystalline Cellulose, Magnesium Stearate, Croscarmellose Sodium)

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC system, Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio by weight to maximize the probability of observing an interaction.

    • Prepare a "wet" sample for each mixture by adding 5-10% w/w of purified water to simulate the effects of moisture.

    • Prepare control samples of the API alone and each excipient alone.

  • Stress Storage: Place all samples in open or loosely capped vials (to allow for humidity exposure) in a stability chamber at 40°C/75% Relative Humidity for a period of 2-4 weeks.

  • Analysis:

    • Initial (T=0): Analyze the API control and the physical mixtures by HPLC to establish a baseline. Run DSC on all individual components and the binary mixtures to check for physical interactions (e.g., changes in melting point).[16]

    • Final (T=end): Re-analyze all stressed samples.

      • HPLC: Look for a decrease in the API peak area and the appearance of new degradation peaks in the binary mixtures compared to the API control.[15] Any significant increase in degradation suggests an incompatibility.

      • Visual: Note any changes in color or physical state (e.g., clumping, liquefaction).

References

Technical Support Center: Challenges in the Scale-up of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone. This valuable heterocyclic building block is a key intermediate in the development of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.[1] Its synthesis, while straightforward on a lab scale, presents specific challenges during scale-up that can impact yield, purity, and overall process efficiency.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on field-proven insights. We will focus on the most common and scalable synthetic route: the nucleophilic aromatic substitution (SNAr) of 3',4'-difluoroacetophenone with pyrazole. We will explore the causality behind experimental choices to ensure you can develop a robust, safe, and self-validating process.

Part 1: Recommended Synthetic Pathway & Protocol

The most direct and scalable approach to this compound involves the SNAr reaction. The electron-withdrawing acetyl group at the 1-position activates the C4-fluorine, making it highly susceptible to nucleophilic displacement by pyrazole.

Overall Reaction Scheme

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: - 3',4'-Difluoroacetophenone - Pyrazole - Base (e.g., K2CO3) - Solvent (e.g., DMSO) B Heat to Target Temp (e.g., 100-140 °C) A->B Inert Atmosphere (N2) C Monitor Progress by HPLC/TLC (Target: <1% SM remaining) B->C Hold at Temp D Cool to RT C->D Reaction Complete E Quench with Water D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Wash Organic Layer (Water, Brine) F->G H Dry (Na2SO4) & Concentrate G->H I Purify Crude Product H->I J Recrystallization (e.g., IPA/Heptane) I->J If Crystalline K Column Chromatography (Silica Gel) I->K If Oily/Impure L Dry Final Product J->L K->L

Caption: Scalable workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for a 100 g scale synthesis.

  • Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 3',4'-difluoroacetophenone (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq). Add anhydrous dimethyl sulfoxide (DMSO) as the solvent (approx. 4-5 mL per gram of starting material).

  • Reaction: Begin stirring and slowly heat the mixture to 120-130 °C. The reaction is typically complete within 8-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. Withdraw a small aliquot, quench it into water, extract with ethyl acetate, and analyze the organic layer. The reaction is considered complete when less than 1% of the 3',4'-difluoroacetophenone starting material remains.

  • Work-up: Once complete, cool the reaction mixture to room temperature (20-25 °C). Slowly pour the mixture into a separate vessel containing ice-cold water (10x the volume of DMSO used). This will precipitate the crude product and dissolve inorganic salts.

  • Isolation: Stir the resulting slurry for 1-2 hours. Isolate the solid product by filtration. Wash the filter cake thoroughly with water to remove residual DMSO and salts.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is isopropanol (IPA) or an ethanol/water mixture. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to crystallize. Filter the purified solid and dry under vacuum at 40-50 °C. Purity should be assessed by HPLC and NMR.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Question 1: My reaction is very slow or has stalled, with significant starting material remaining after the recommended time. What are the likely causes and solutions?

Answer: This is a common scale-up challenge related to reaction kinetics and conditions.

  • Potential Cause 1: Insufficient Temperature. Thermal energy is critical for overcoming the activation energy of the SNAr reaction. On a larger scale, achieving and maintaining a uniform internal temperature can be difficult.

    • Solution: Verify the internal reaction temperature with a calibrated thermocouple. Do not rely on the heating mantle's setpoint. If the temperature is low, carefully increase the heating, ensuring you do not exceed 140 °C, which could lead to decomposition.

  • Potential Cause 2: Ineffective Base. The base's role is to deprotonate pyrazole, generating the active nucleophile. The quality and physical properties of the base are crucial.

    • Solution: Use finely powdered, anhydrous potassium carbonate to maximize surface area and reactivity. On a larger scale, cesium carbonate (Cs₂CO₃) can be a more effective, albeit more expensive, alternative due to its higher solubility in organic solvents. Ensure the base has not absorbed moisture from the air.

  • Potential Cause 3: Presence of Moisture. Water can protonate the pyrazole anion, quenching the nucleophile, and can also interfere with the base.

    • Solution: Use anhydrous grade solvent and ensure all reagents are dry. Dry the pyrazole and potassium carbonate in a vacuum oven before use if moisture is suspected.

  • Potential Cause 4: Poor Mixing. In a large reactor, inefficient stirring can lead to localized concentrations and poor contact between reagents.

    • Solution: Ensure the mechanical stirrer is providing good agitation and that all solids are well-suspended in the reaction mixture.

Question 2: My final product purity is low due to a persistent impurity. How do I identify and eliminate it?

Answer: Impurity formation often points to side reactions or incomplete reactions.

  • Potential Cause 1: Isomeric Impurity (3'-(1-Pyrazolyl)-4'-fluoroacetophenone). While electronically disfavored, a small amount of substitution at the C3 position can occur, especially at very high temperatures. This isomer can be difficult to separate.

    • Solution: Maintain strict temperature control. Running the reaction at the lowest effective temperature (e.g., 110-120 °C) for a longer time is preferable to a higher temperature for a shorter time. The isomers are often separable by careful column chromatography or fractional crystallization.

  • Potential Cause 2: Unreacted Pyrazole. Pyrazole is used in excess and can be carried through the work-up.

    • Solution: Pyrazole has some water solubility and is weakly basic. During the work-up, washing the organic extract with a dilute acid solution (e.g., 1M HCl) can help remove it, but this may risk hydrolyzing the product if not done carefully. A more effective solution is a thorough water wash of the precipitated crude product.

  • Potential Cause 3: Solvent-Related Impurities. High-boiling polar aprotic solvents like DMSO or DMF can be difficult to remove completely and can decompose at high temperatures to form impurities.

    • Solution: After quenching the reaction in water, ensure the crude product is washed extensively with water on the filter to remove the bulk of the solvent. For purification, avoid solvent systems that are difficult to remove under vacuum. Recrystallization is superior to chromatography for removing trace solvent.[2]

Question 3: The reaction work-up is difficult. The product oils out instead of precipitating, or forms a very fine solid that is hard to filter. What can I do?

Answer: Physical property issues during isolation are common when scaling up.

  • Potential Cause 1: "Oiling Out" during Quench. This happens if the melting point of the crude product is below the temperature of the quench mixture, or if impurities are acting as a eutectic.

    • Solution: Ensure the quench water is ice-cold to promote rapid solidification. Add the reaction mixture slowly to the water with vigorous stirring to dissipate heat and encourage the formation of a granular solid. If it still oils out, you can attempt to "seed" the mixture with a small crystal of pure product or scratch the inside of the vessel to induce crystallization. Alternatively, proceed with an extractive work-up instead of precipitation.

  • Potential Cause 2: Formation of Fine Particles. This can be caused by "crashing out" the product too quickly.

    • Solution: Control the rate of addition during the quench. A slower addition rate can promote the growth of larger, more easily filterable crystals.

  • Potential Cause 3: High DMSO/Water Ratio. If too little water is used for the quench, the resulting solvent mixture may still be a good solvent for the product, leading to poor precipitation or an oily consistency.

    • Solution: Use a generous amount of water for the quench, typically 10-20 volumes relative to the DMSO volume. This ensures the final solvent mixture has a very low organic content.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this SNAr reaction? A1: Polar aprotic solvents are essential for SNAr reactions as they solvate the cation (e.g., K⁺) while leaving the nucleophile relatively "bare" and reactive. DMSO is highly effective and common. Other options include DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), and sulfolane. The choice often depends on a balance of reactivity, cost, ease of removal, and safety profile. For scale-up, DMSO is often preferred for its effectiveness and relatively lower cost.

Q2: Can I use a different base, like sodium hydroxide or triethylamine? A2: No. Strong, non-nucleophilic inorganic bases are required. Sodium hydroxide would lead to competing hydrolysis of the fluoro group to a hydroxyl group. Amine bases like triethylamine are generally not strong enough to deprotonate pyrazole sufficiently to drive the reaction at a reasonable rate. K₂CO₃, Cs₂CO₃, and in some cases, sodium hydride (NaH), are the most appropriate choices.

Q3: Are there viable alternative synthetic routes? A3: Yes, another common route involves building the pyrazole ring onto the acetophenone scaffold. This typically starts with 3'-Fluoro-4'-aminoacetophenone, which is converted to the corresponding hydrazine derivative via diazotization and reduction. This hydrazine is then cyclized with a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane (which hydrolyzes in situ to malondialdehyde), to form the pyrazole ring.[3][4] While effective, this route is longer and involves potentially hazardous diazonium salt intermediates, making the SNAr route generally more attractive for large-scale production.[5]

Q4: What are the primary safety considerations for scaling up this synthesis? A4:

  • Thermal Hazard: The reaction is exothermic. Ensure adequate cooling capacity and monitor the internal temperature during heating. A runaway reaction is unlikely but possible if heating is too aggressive.

  • Solvent Hazard: DMSO has a high boiling point and can cause skin irritation. Use appropriate personal protective equipment (PPE). When working with large volumes, ensure adequate ventilation.

  • Work-up Hazard: The quench into water can be exothermic if the reaction mixture is still hot. Always cool the reaction to room temperature before quenching.

Part 4: Data Summary Table

The following table summarizes typical conditions and expected outcomes for the SNAr reaction, providing a basis for optimization studies.

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Mild)Expected Outcome
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (1.5 eq)K₂CO₃ (2.0 eq)Cesium carbonate can accelerate the reaction but is more costly.
Solvent DMSONMPDMFNMP and DMSO allow for higher temperatures than DMF.
Temperature 120 °C140 °C100 °CHigher temperatures increase reaction rate but may also increase impurity formation.
Time 12-16 h4-8 h24-36 hReaction time is inversely proportional to temperature.
Typical Yield 85-95%88-96%75-85%Yields are generally high for this reaction under optimized conditions.
Typical Purity >98% (after recrystallization)>97% (may require extra purification)>99% (cleaner reaction profile)Purity is often highest at milder temperatures, trading off with reaction time.

References

Technical Support Center: By-product Analysis in the Synthesis of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of fluorinated pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with by-product formation in their reactions. Fluorinated pyrazoles are a cornerstone scaffold in modern pharmaceuticals and agrochemicals, but their synthesis is often complicated by issues of regioselectivity and side reactions.[1][2][3] This document provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the fundamental chemistry driving by-product formation.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of fluorinated pyrazoles, particularly via the classical Knorr synthesis and related methods involving 1,3-dicarbonyl compounds and hydrazines.

Category 1: Regioisomer Formation

Question 1: My reaction with an unsymmetrical fluorinated 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. Why is this happening, and how can I control the outcome?

Answer: This is the most frequent challenge in pyrazole synthesis. The formation of two regioisomers stems from the two non-equivalent carbonyl groups in your 1,3-diketone precursor. A substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2). The initial nucleophilic attack can occur from the more nucleophilic nitrogen of the hydrazine onto either of the two electrophilic carbonyl carbons of the diketone.[4]

The reaction mechanism involves two competing pathways, as illustrated below. The pathway that predominates is determined by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4][5]

  • Electronic Effects: The presence of a strong electron-withdrawing group, such as a trifluoromethyl (CF₃) group, makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[4][6]

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can hinder the approach to a specific carbonyl group, favoring attack at the less sterically encumbered site.

  • Reaction Conditions (pH and Solvent):

    • pH: Under acidic conditions, the reaction is often faster, but selectivity can decrease. The initial attack of the more nucleophilic nitrogen of the hydrazine is typically the rate-determining step.[7]

    • Solvent: The choice of solvent can significantly influence the isomer ratio. Standard solvents like ethanol often yield mixtures.[5] Interestingly, using fluorinated alcohols (e.g., trifluoroethanol) has been shown to dramatically improve regioselectivity, favoring the formation of the 5-fluoroalkyl pyrazole regioisomer.[5] This is attributed to the unique hydrogen-bonding properties of fluorinated alcohols, which can modulate the reactivity of the intermediates.

Causality Diagram: Regioisomer Formation in Knorr Pyrazole Synthesis

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B R_CO_CH2_CO_CF3 Unsymmetrical Diketone (R-CO-CH₂-CO-CF₃) Attack_A Attack on CF₃-adjacent Carbonyl R_CO_CH2_CO_CF3->Attack_A Attack_B Attack on R-adjacent Carbonyl R_CO_CH2_CO_CF3->Attack_B R_NH_NH2 Substituted Hydrazine (R'-NH-NH₂) R_NH_NH2->Attack_A R_NH_NH2->Attack_B Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Cyclize_A Intramolecular Cyclization Intermediate_A->Cyclize_A Dehydrate_A Dehydration Cyclize_A->Dehydrate_A Isomer_A Regioisomer 1 (3-CF₃-5-R-pyrazole) Dehydrate_A->Isomer_A Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Cyclize_B Intramolecular Cyclization Intermediate_B->Cyclize_B Dehydrate_B Dehydration Cyclize_B->Dehydrate_B Isomer_B Regioisomer 2 (3-R-5-CF₃-pyrazole) Dehydrate_B->Isomer_B G Start α-Cyano-α,α-difluoroketone + 2 eq. Hydrazine Adduct Intermediate Adduct Start->Adduct Condensation Cyclize Cyclization & HF Elimination Adduct->Cyclize Diazenyl 5-Diazenyl-4-fluoro-1H-pyrazole Intermediate Cyclize->Diazenyl Loss Elimination of N₂ Gas Diazenyl->Loss Final 3-Unsubstituted 4-Fluoropyrazole Loss->Final G Start Crude Reaction Mixture (Contains Regioisomers A & B) HPLC Develop Separation Method (RP-HPLC with UV detection) Start->HPLC LCMS LC-MS Analysis HPLC->LCMS Confirm mass NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C, NOESY, HMBC) HPLC->NMR Isolate peaks via prep-HPLC ID Structure Elucidation (Definitive Isomer Assignment) NMR->ID Quant Quantification (Integration of HPLC peaks) ID->Quant Assign peaks End Optimized Reaction Conditions Quant->End

References

Technical Support Center: Enhancing the Purity of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require robust, field-tested methods to overcome common purification challenges. This guide moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Troubleshooting Guide: Addressing Specific Post-Synthesis Impurities

This section tackles the most frequent and challenging issues encountered during the purification of this compound.

Q1: My ¹H NMR spectrum shows two distinct sets of pyrazole proton signals, but only one acetophenone backbone. What is the likely impurity and how can I remove it?

A1: This spectral pattern is a classic indicator of regioisomeric contamination . The synthesis of N-aryl pyrazoles, often via Ullmann or Buchwald-Hartwig type couplings, can result in the formation of both the desired N1-arylated product and the undesired N2-arylated isomer.[1][2] Due to their similar molecular weights and polarities, these isomers often co-elute in standard chromatography and can be difficult to separate.

Root Cause Analysis: The N-arylation of an unsymmetrical pyrazole ring can occur at either of the two nitrogen atoms. The regioselectivity is influenced by steric hindrance, electronic effects of substituents on both the pyrazole and the aryl halide, and the specific catalytic system (catalyst, ligand, base) employed.[1][3]

Recommended Solution: High-Resolution Flash Column Chromatography Standard column chromatography may be insufficient. A high-resolution approach is necessary.

  • Stationary Phase: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh).

  • Solvent System Optimization: This is the most critical parameter. Begin with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The goal is to find a solvent system that maximizes the difference in retention factor (ΔRf) between the two isomers. Test various solvent systems on a TLC plate before committing to the column.

  • Loading Technique: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. This "dry loading" technique prevents band broadening and improves separation.

  • Elution: Employ a slow, shallow gradient of the optimized eluent. Collect small fractions and analyze them meticulously by TLC to identify and isolate the pure desired regioisomer.

Q2: After my aqueous workup, I'm left with a persistent oil that won't crystallize. What's causing this and how can I obtain a solid product?

A2: This phenomenon, known as "oiling out," is common when the melting point of the compound (or a eutectic mixture with impurities) is lower than the temperature of the solution from which it is trying to crystallize.[4]

Common Causes & Solutions:

  • High Concentration of Impurities: Residual starting materials or solvents can significantly depress the melting point of your product.[4]

    • Solution: Before attempting recrystallization, perform a preliminary purification. A quick filtration through a plug of silica gel with a moderately polar solvent (e.g., 7:3 Hexane:Ethyl Acetate) can remove many baseline impurities and unreacted starting materials, which may then allow the partially purified product to crystallize.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a supersaturated liquid.[1]

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Once at room temperature, cooling can be gradually continued in an ice bath to maximize yield.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the product in solution even at low temperatures, or its boiling point may be too high relative to the product's melting point.[4]

    • Solution: Switch to a mixed-solvent system. Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethanol, dichloromethane) where it is highly soluble. Then, slowly add a "poor" solvent (e.g., water, hexanes) in which it is insoluble, until persistent cloudiness is observed. Gently warm the solution to clarify it, and then allow it to cool slowly. This method often successfully induces crystallization.

Q3: My final product has a persistent yellow or brown tint. How can I decolorize it?

A3: Coloration typically arises from high-molecular-weight byproducts or degradation products formed during the synthesis, especially if high temperatures were used (e.g., in an Ullmann condensation).[5]

Recommended Solution: Activated Charcoal Treatment Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.[6]

Protocol:

  • Dissolve the impure, colored product in a suitable recrystallization solvent at an elevated temperature.

  • Add a very small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

  • Swirl the mixture and keep it hot for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly to crystallize the decolorized product.

Important Consideration: Charcoal can also adsorb your desired product, leading to a reduction in yield. Use the minimum amount necessary to achieve decolorization.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for this compound and their common associated impurities?

A1: The most common synthetic strategies involve forming the C-N bond between the pyrazole ring and the fluoroacetophenone backbone.

  • Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide (e.g., 4-bromo-3-fluoroacetophenone) with pyrazole, often requiring high temperatures.[5]

    • Common Impurities: Unreacted starting materials, regioisomers, and copper catalyst residues.

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction that typically proceeds under milder conditions with a broader substrate scope.[7][8][9]

    • Common Impurities: Unreacted starting materials, regioisomers, residual palladium catalyst, and phosphine ligand/oxide byproducts.

Q2: Which purification technique offers the best balance of speed and purity for this compound?

A2: For general-purpose purification and removal of a wide range of impurities, flash column chromatography is the recommended method.[6][10] It provides excellent resolving power for separating regioisomers and unreacted starting materials. Recrystallization is an excellent secondary step to achieve very high purity (>99.5%) after the bulk of the impurities have been removed.

Q3: My TLC shows a baseline spot that I suspect is a catalyst residue. How can I remove it?

A3: Metal catalyst residues (copper or palladium) can often be removed with a targeted aqueous wash or a specialized scavenger.

  • For Copper Residues: Wash the organic solution of your crude product with an aqueous solution of ammonium hydroxide or a saturated ammonium chloride solution. The ammonia will complex with the copper salts, pulling them into the aqueous layer.

  • For Palladium Residues: While more challenging, washing with a solution containing a mild chelating agent like thiourea can sometimes be effective. Alternatively, specialized silica-based metal scavengers can be added to a solution of the crude product, stirred, and then filtered off.

Visualized Workflows and Data

Logical Purification Workflow

The following diagram outlines a standard, logical workflow for proceeding from a crude reaction mixture to a highly pure final product.

CRUDE Crude Reaction Mixture WORKUP Aqueous Workup (e.g., Acid/Base Wash) CRUDE->WORKUP Quench & Extract DRY Dry Organic Layer (e.g., MgSO₄) & Evaporate WORKUP->DRY PRIMARY Primary Purification (Flash Column Chromatography) DRY->PRIMARY Isolate Crude Solid/Oil TLC TLC Analysis of Fractions PRIMARY->TLC Separate Components COMBINE Combine Pure Fractions & Evaporate TLC->COMBINE Identify Product SECONDARY Secondary Purification (Recrystallization) COMBINE->SECONDARY Remove Trace Impurities FINAL Pure Crystalline Product (>99% Purity) SECONDARY->FINAL Isolate & Dry

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification issues based on initial analytical data.

cluster_problems Identified Problem cluster_solutions Recommended Solution START Analyze Crude Product (TLC, NMR) REGIO Regioisomers Present (Multiple Pyrazole Signals) START->REGIO START_MAT Starting Materials Present START->START_MAT COLOR Colored Impurities START->COLOR OIL Oils Out on Crystallization START->OIL SOL_CHROM High-Resolution Column Chromatography REGIO->SOL_CHROM START_MAT->SOL_CHROM SOL_WASH Acid/Base Aqueous Wash START_MAT->SOL_WASH SOL_CHAR Activated Charcoal Treatment COLOR->SOL_CHAR SOL_XTAL Recrystallization (Mixed Solvent) OIL->SOL_XTAL

Caption: Decision tree for troubleshooting common purification challenges.

Table 1: Comparison of Primary Purification Techniques
FeatureFlash Column ChromatographyRecrystallization
Selectivity High; capable of separating compounds with small ΔRf values (e.g., regioisomers).Variable; highly dependent on the solubility differences between the product and impurities.
Typical Purity 95-99%>99% (if successful)
Speed Moderate (2-4 hours)Slow (requires slow cooling, often overnight)
Scale Highly scalable from mg to kg.Can be challenging to scale; risk of oiling out increases.[4]
Best For Complex mixtures with multiple components; isomeric separation.Final purification step to remove small amounts of impurities and obtain crystalline material.

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

Objective: To separate this compound from regioisomers and unreacted starting materials.

Materials:

  • Crude product

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (DCM)

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • TLC Analysis: Develop a TLC method to visualize your crude product. Test solvent systems like Hexane:Ethyl Acetate (9:1, 8:2, 7:3) to find a system that shows clear separation between your desired product spot and major impurities. The target Rf for your product should be ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[11]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of DCM (e.g., 5-10 mL).

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial low-polarity solvent system.

    • Collect fractions (e.g., 10-15 mL per tube).

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • If necessary, gradually increase the eluent polarity (e.g., from 9:1 to 8:2 Hexane:EtOAc) to elute your product.

  • Isolation: Once the fractions containing the pure product are identified by TLC, combine them in a round-bottom flask and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Mixed-Solvent System (DCM/Hexane)

Objective: To obtain a highly pure, crystalline final product after preliminary purification.

Materials:

  • Partially purified this compound

  • Dichloromethane (DCM)

  • Hexanes

  • Erlenmeyer flasks, heating source, Büchner funnel, filter paper

Methodology:

  • Dissolution: Place the partially purified product into an Erlenmeyer flask. Add the minimum volume of warm DCM (the "good" solvent) required to fully dissolve the solid.[4]

  • Induce Saturation: While swirling the warm solution, add hexanes (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of warm DCM to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and without disturbance to room temperature. You should observe crystal formation.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating fluorine and pyrazole motifs, are of significant interest due to their prevalence in bioactive molecules.[1][2] 3'-Fluoro-4'-(1-pyrazolyl)acetophenone serves as a critical building block in the synthesis of such compounds, making its unambiguous characterization essential.[1][3]

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data report, we will dissect the predicted spectrum, explaining the rationale behind chemical shifts and coupling patterns. Furthermore, we will compare its expected spectral signature against plausible structural isomers to demonstrate how ¹H NMR serves as a powerful tool for definitive structural verification. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural confirmation.

Predicted ¹H NMR Spectral Analysis of this compound

The structure of this compound dictates a unique and predictable ¹H NMR spectrum. The analysis is best understood by considering the distinct spin systems of the acetophenone methyl group, the substituted aromatic ring, and the pyrazole ring. For clarity, the protons are labeled as shown in the diagram below.

Caption: Structure and Proton Labeling Scheme.

Expected Spectral Parameters (in CDCl₃, 400 MHz):

  • H-A (Acetyl Methyl):

    • Chemical Shift (δ): ~2.6 ppm. The acetyl methyl group attached to an aromatic ring typically appears in this region.[4][5][6]

    • Multiplicity: Singlet (s). There are no adjacent protons to couple with.

    • Integration: 3H.

  • Aromatic Protons (H-2', H-5', H-6'): The substitution pattern (acetyl at C1', fluoro at C3', pyrazolyl at C4') creates a complex splitting environment.

    • H-6':

      • Chemical Shift (δ): ~7.8-8.0 ppm. This proton is ortho to the electron-withdrawing acetyl group, causing a significant downfield shift.[4][5]

      • Multiplicity: Doublet of doublets (dd). It will exhibit ortho coupling to H-5' (~8-9 Hz) and a smaller meta coupling to the fluorine atom (~2-3 Hz).

      • Integration: 1H.

    • H-2':

      • Chemical Shift (δ): ~7.7-7.9 ppm. This proton is also ortho to the acetyl group, shifting it downfield. It is also ortho to the fluorine atom.

      • Multiplicity: Doublet of doublets (dd). It will show a significant ortho coupling to the fluorine atom (~8-10 Hz) and a smaller meta coupling to H-6' (~2-3 Hz).

      • Integration: 1H.

    • H-5':

      • Chemical Shift (δ): ~7.4-7.6 ppm. This proton is ortho to the pyrazolyl group and meta to the acetyl group.

      • Multiplicity: Doublet of doublets (dd), often appearing as a triplet (t) if the coupling constants are similar. It will have ortho coupling to H-6' (~8-9 Hz) and ortho coupling to the fluorine atom (~8-9 Hz).

      • Integration: 1H.

  • Pyrazole Protons (H-3'', H-4'', H-5''): The chemical shifts for unsubstituted pyrazole protons are typically observed around δ 7.6 (H-3/H-5) and δ 6.3 (H-4).[7][8]

    • H-5'':

      • Chemical Shift (δ): ~7.9-8.1 ppm. This proton is adjacent to the nitrogen atom bonded to the phenyl ring and is often the most downfield of the pyrazole protons.

      • Multiplicity: Doublet (d). It couples with H-4'' with a small coupling constant (J ≈ 2-3 Hz).

      • Integration: 1H.

    • H-3'':

      • Chemical Shift (δ): ~7.7 ppm.

      • Multiplicity: Doublet (d). It couples with H-4'' (J ≈ 1-2 Hz).

      • Integration: 1H.

    • H-4'':

      • Chemical Shift (δ): ~6.5 ppm. This proton is typically the most upfield of the pyrazole protons.

      • Multiplicity: Triplet (t) or doublet of doublets (dd). It couples to both H-3'' and H-5'' (J ≈ 2-3 Hz).

      • Integration: 1H.

Structural Verification: A Comparative Guide to Plausible Isomers

To confirm the identity of this compound, it is instructive to compare its predicted spectrum with those of potential isomers. Minor changes in substituent positions can lead to dramatic and easily identifiable differences in the ¹H NMR spectrum.

FeatureTarget: 3'-Fluoro-4'-(pyrazolyl) Isomer 1: 4'-Fluoro-3'-(pyrazolyl) Isomer 2: 2'-Fluoro-4'-(pyrazolyl)
Structure Acetyl (1'), Fluoro (3'), Pyrazolyl (4')Acetyl (1'), Pyrazolyl (3'), Fluoro (4')Acetyl (1'), Fluoro (2'), Pyrazolyl (4')
Aromatic Protons 3 signals3 signals3 signals
Aromatic Splitting All protons are likely dd or more complex due to H-H and H-F coupling. Expect distinct ortho and meta couplings.The proton at C2' will be a d coupled to F. The proton at C6' will be a dd coupled to H-5' and the pyrazolyl group. The proton at C5' will be a dd coupled to H-6' and F.The proton at C3' will be a d coupled to F. The proton at C5' will be a dd coupled to H-6' and F. The proton at C6' will be a d coupled to H-5'.
Key Differentiator The proton at H-5' is coupled to both H-6' (ortho, ~8 Hz) and the fluorine atom (ortho, ~8-9 Hz), likely appearing as a triplet or dd with two large couplings.The proton at C2' is ortho to the pyrazolyl group and meta to the acetyl group, and will show a d with a large H-F coupling constant (~8-10 Hz).The presence of the fluorine atom at the 2'-position would likely cause a significant downfield shift and large ortho H-F coupling for the proton at H-3', while also sterically hindering the acetyl group, potentially shifting the methyl resonance.
F-H Coupling Expect large ortho-couplings (~8-10 Hz) for H-2' and H-5', and a smaller meta-coupling (~2-3 Hz) for H-6'.[9][10]Expect large ortho-couplings for H-5' and H-3', and a smaller meta-coupling for H-2'.Expect large ortho-couplings for H-3' and a meta-coupling for H-5'.

Experimental Protocol for High-Quality ¹H NMR Acquisition

The reliability of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines the steps for obtaining a high-resolution ¹H NMR spectrum.

Objective: To acquire a publication-quality ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample (5-25 mg)[11][12]

  • High-quality 5 mm NMR tube and cap[13]

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

Procedure:

  • Sample Preparation: a. Weigh approximately 10 mg of the solid sample into a clean, dry vial.[13] b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[14] c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for good shimming and high resolution.[15] d. Using a clean Pasteur pipette, transfer the solution into the NMR tube. If any solid particles remain, filter the solution through a small cotton plug in the pipette.[13][14] e. Cap the NMR tube securely and label it clearly.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal from the CDCl₃ solvent. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow and symmetrical solvent peak. d. Set the acquisition parameters:

    • Experiment: Standard 1D Proton (zg30)
    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)
    • Number of Scans: 8 to 16 scans for a sample of this concentration.
    • Relaxation Delay (d1): 1-2 seconds.
    • Acquisition Time (aq): 2-4 seconds. e. Acquire the spectrum.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to ensure the baseline is flat. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual CHCl₃ peak can be referenced to 7.26 ppm.[16][17] e. Integrate all peaks to determine the relative number of protons. f. Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz).

Data Interpretation Workflow

The process from sample to confirmed structure follows a logical pathway. This workflow ensures that all necessary steps are taken for a rigorous and defensible analysis.

Caption: Workflow for NMR-based Structural Elucidation.

Conclusion

The ¹H NMR spectrum provides a rich fingerprint for the structural confirmation of this compound. A thorough analysis of chemical shifts, integration, and, most critically, the coupling patterns of the aromatic protons, allows for its unambiguous identification. The presence and position of the fluorine atom introduce characteristic splitting patterns that are highly sensitive to its location on the phenyl ring. By comparing the experimental spectrum to a well-reasoned prediction and contrasting it with the expected spectra of plausible isomers, researchers can achieve a high degree of confidence in their structural assignment, a critical step in the advancement of synthetic and medicinal chemistry programs.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of a chemical scaffold is paramount to enhancing therapeutic efficacy. The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] A key strategy for optimizing pyrazole-based compounds is the introduction of fluorine. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated pyrazoles, supported by experimental data and detailed protocols.

The Fluorine Factor: Why This Halogen Transforms Pyrazole Activity

The substitution of a hydrogen atom with fluorine, the most electronegative element, is far from a simple atomic swap. This single change can profoundly alter a molecule's physicochemical properties, which in turn dictates its biological behavior.[3] Judicious placement of fluorine can markedly affect potency, increase metabolic stability, and enhance membrane permeability.[4][5]

Key Physicochemical Effects of Fluorination:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a C-H bond at a metabolically vulnerable site with a C-F bond can effectively block oxidation by cytochrome P450 (CYP) enzymes, leading to a longer drug half-life and improved bioavailability.[6][7]

  • Acidity/Basicity (pKa): Fluorine's powerful electron-withdrawing nature lowers the pKa of nearby basic groups (making them weaker bases) and acidic groups (making them stronger acids).[6][8] This modulation of a molecule's ionization state at physiological pH is critical for its solubility, cell permeability, and target engagement.[3]

  • Lipophilicity: While often increasing lipophilicity (logP), the effect of fluorine is highly context-dependent.[9] A single fluorine on an aromatic ring may slightly increase logP, enhancing membrane permeability, but excessive fluorination can sometimes lead to reduced solubility.[10][11] This "polar hydrophobicity" is a unique feature medicinal chemists leverage to improve cell penetration.[4]

  • Conformational Control: Fluorine can enforce specific molecular shapes through stereoelectronic interactions, such as the gauche effect.[6] This can stabilize the "bioactive conformation"—the precise three-dimensional arrangement a molecule must adopt to bind its target protein effectively, thereby enhancing potency and selectivity.[5][8]

  • Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, or even weak hydrogen bond interactions (C-F---H-X) with protein targets, directly contributing to improved binding affinity.[6][12]

Comparative Biological Activity: In-Depth Case Studies

The theoretical benefits of fluorination are best illustrated through direct comparison of fluorinated pyrazoles with their non-fluorinated parent compounds across different biological targets.

Case Study 1: Kinase Inhibition in Oncology

Kinases are critical targets in cancer therapy, and pyrazole-based scaffolds are common in kinase inhibitors.[13] Fluorination is often a key strategy to boost potency and selectivity.

For example, a study on pyrazole derivatives as antiproliferative agents targeting Cyclin-Dependent Kinase 1 (CDK1) found that mono-halogen substitution was critical for activity. The fluorinated and chlorinated analogs demonstrated significantly higher potency against multiple cancer cell lines compared to the non-halogenated or methoxy-substituted versions.[13] Similarly, in the development of inhibitors for the ROCK1 kinase, a 6-fluoroindazole analog showed a dramatic enhancement in potency (IC50 = 14 nM) and oral bioavailability (61%) compared to its 4-fluoro counterpart (IC50 = 2500 nM), highlighting the critical importance of fluorine's position.[12]

Compound ClassTargetCompound/AnalogKey FeatureIC50Reference
Pyrazole DerivativeCDK1Analog 20Fluoro -substituted0.13 µM (MCF7 cells)[13]
Pyrazole DerivativeCDK1Methoxy AnalogMethoxy-substitutedLower Potency[13]
Indazole DerivativeROCK1Analog 526-Fluoro substitution14 nM[12]
Indazole DerivativeROCK1Analog 514-Fluoro substitution2500 nM[12]
Case Study 2: Anti-Inflammatory Activity via COX-2 Inhibition

Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a trifluoromethyl (-CF3) group on its pyrazole ring.[14] This group is crucial for its selective inhibition of the COX-2 enzyme. Research into celecoxib analogs has consistently shown that modifications to this fluorinated moiety significantly impact activity.

One study synthesized a series of celecoxib derivatives where the tolyl group was replaced by an N-difluoromethyl-1,2-dihydropyridin-2-one moiety. This modification was designed to introduce 5-lipoxygenase (5-LOX) inhibitory activity alongside COX-2 inhibition. The resulting hybrid compound showed potent anti-inflammatory activity, demonstrating how fluorinated groups can be used to design dual-target inhibitors.[15] Another report on halogenated triaryl-based pyrazole derivatives noted that fluorinated versions exhibited superior anti-inflammatory activity and a better gastric safety profile compared to the standard drug indomethacin.[16]

Compound ClassTargetCompound/AnalogKey FeatureIn Vitro Activity (IC50)In Vivo Activity (Edema Inhibition)Reference
Triaryl PyrazoleCOX-2Fluorinated DerivativesFluoro-substituted phenyl ring0.043–0.17 µM42.1–87.9%[16]
Salicylic Acid AnalogCOX-1Fluoro Analog 7eFluoro-substitutedReduced activityNot Reported[17]
Salicylic Acid AnalogCOX-1Methyl Analog 7bMethyl-substitutedIC50 = 0.51 µMNot Reported[17]

Experimental Validation: Protocols for Assessing Biological Activity

To provide a practical framework, this section details the methodologies for two key experiments used to generate the comparative data discussed above: a kinase inhibition assay and a metabolic stability assay.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay to determine the potency (IC50) of an inhibitor against a target kinase. The principle involves the displacement of a fluorescent tracer from the kinase's ATP binding site by a competitive inhibitor, leading to a loss of FRET signal.[18][19]

Objective: To determine the IC50 value of fluorinated and non-fluorinated pyrazole analogs against a specific protein kinase.

Materials:

  • Target Kinase (e.g., BTK, MAP2K4)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compounds (dissolved in DMSO)

  • 1X Kinase Buffer A

  • TR-FRET Dilution Buffer

  • Low-volume 384-well plates (white or black)

  • TR-FRET capable plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test compounds (both fluorinated and non-fluorinated analogs) in 100% DMSO. Then, create an intermediate dilution by transferring 5 µL of each concentration into 120 µL of 1X Kinase Buffer.[18]

  • Reagent Preparation:

    • 2X Kinase/Antibody Solution: Prepare a solution containing the kinase and Eu-labeled antibody at twice their final desired concentrations in Kinase Buffer. It is critical to centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to remove aggregates.[18][19]

    • 4X Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer at four times its final concentration in Kinase Buffer.[18]

  • Assay Procedure (16 µL final volume):

    • Add 4 µL of the diluted test compound or control to the appropriate wells of a 384-well plate.

    • Add 8 µL of the 2X Kinase/Antibody solution to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells.[18]

    • Cover the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).[18]

  • Data Analysis:

    • Calculate the Emission Ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that causes a 50% decrease in the FRET signal.

Experimental Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[20]

Objective: To compare the metabolic stability of a fluorinated pyrazole with its non-fluorinated analog.

Materials:

  • Pooled Liver Microsomes (Human, Rat, or Mouse)

  • Test Compounds (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, MgCl2)[21]

  • Positive Control Compound (e.g., Verapamil, Testosterone)

  • Ice-cold Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation.

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[22]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test compounds by diluting the DMSO stock to a working concentration (e.g., 125 µM in ACN).[21]

  • Incubation:

    • In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 5 minutes.

    • Add the test compound to the wells to achieve a final concentration of 1-10 µM.[22]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[21]

  • Time Course Sampling:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of ice-cold ACN containing an internal standard.[21][22][23]

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[23]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound concentration in each sample using a calibrated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg protein) . A longer t½ and lower CLint indicate higher metabolic stability.[7][20]

Visualization of Key Concepts and Workflows

Diagrams are essential for clarifying complex relationships and experimental processes.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Metabolic Reaction cluster_sampling 3. Time-Course Termination cluster_analysis 4. Analysis & Calculation Compound Test Compound (Fluorinated vs. Non-Fluorinated) PreIncubate Pre-incubate Microsomes + Compound @ 37°C Compound->PreIncubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->PreIncubate NADPH NADPH System (Cofactor) Start Initiate Reaction (Add NADPH) NADPH->Start PreIncubate->Start T0 T=0 min T5 T=5 min T30 T=30 min T60 T=60 min Quench Stop Reaction (Add Cold ACN + IS) T0->Quench T5->Quench T30->Quench T60->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Drug) Centrifuge->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Workflow for the in vitro microsomal metabolic stability assay.

G cluster_nonF Non-Fluorinated Pyrazole cluster_F Fluorinated Pyrazole NonF_Pyrazole Pyrazole-R-H Metabolism CYP450 Oxidation NonF_Pyrazole->Metabolism Metabolically Labile Site Metabolite Pyrazole-R-OH (Hydroxylated Metabolite) Metabolism->Metabolite Excretion Rapid Clearance Metabolite->Excretion F_Pyrazole Pyrazole-R-F Blocked Metabolism Blocked F_Pyrazole->Blocked Strong C-F Bond Resists Oxidation LongerHL Increased Half-Life & Systemic Exposure Blocked->LongerHL

Caption: Fluorine blocks metabolic oxidation at susceptible sites.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a powerful, field-proven technique for optimizing the biological activity of pyrazole-based compounds. By enhancing metabolic stability, modulating physicochemical properties, and improving target binding, fluorination directly addresses many of the challenges encountered in drug discovery.[4][10] The case studies and data presented demonstrate that while the benefits are significant, they are highly dependent on the precise placement of the fluorine atom within the molecular architecture. As synthetic methodologies for late-stage fluorination continue to advance, the rational design of next-generation fluorinated pyrazole therapeutics holds immense promise for addressing a wide range of diseases.

References

Efficacy of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, also makes their dysregulation a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions. The development of small molecule kinase inhibitors has thus become a cornerstone of targeted therapy. Within this pursuit, heterocyclic scaffolds have proven to be particularly fruitful, with the pyrazole moiety being recognized as a "privileged structure" due to its versatile binding capabilities and favorable physicochemical properties.[1][2]

This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from the 3'-Fluoro-4'-(1-pyrazolyl)acetophenone scaffold. This particular core structure is of significant interest; the pyrazole ring is a well-established pharmacophore in numerous approved kinase inhibitors, while the fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[3] The acetophenone group serves as a versatile chemical handle for introducing a variety of substituents, allowing for the fine-tuning of potency and selectivity against different kinase targets.

We will explore the synthesis of these derivatives, present comparative data on their inhibitory activities against a panel of relevant kinases, and elucidate the key structure-activity relationships (SAR) that govern their efficacy. Furthermore, a detailed experimental protocol for a representative in vitro kinase assay is provided to empower researchers in their own drug discovery efforts.

Synthetic Pathways to Novel Kinase Inhibitors

The synthesis of a diverse library of inhibitors from a common starting material is a fundamental strategy in medicinal chemistry. The this compound core allows for several synthetic routes to introduce diversity. A common and effective method involves the derivatization of the acetyl group. For instance, an α-bromination of the acetophenone followed by a nucleophilic substitution with various amines or other nucleophiles can yield a wide array of final compounds.

G cluster_0 General Synthetic Workflow A This compound B α-Bromoacetophenone Intermediate A->B Bromination (e.g., NBS, HBr) D Final Kinase Inhibitor Library B->D Nucleophilic Substitution C Diverse Nucleophiles (R-NH2, R-SH, etc.) C->D

Caption: General workflow for the synthesis of kinase inhibitors.

This synthetic flexibility is crucial for exploring the chemical space around the core scaffold to identify compounds with optimal potency and selectivity. The choice of nucleophile in the final step is a key determinant of the resulting inhibitor's biological activity, as this portion of the molecule often interacts with solvent-exposed regions of the kinase active site.

Comparative Kinase Inhibitory Activity

To assess the potential of this class of compounds, we have compiled representative data from the literature on pyrazole-based inhibitors with similar structural features. The following table compares the half-maximal inhibitory concentrations (IC50) of several hypothetical derivatives against a panel of key kinases implicated in cancer and inflammation. While these are not direct derivatives of this compound, they represent the types of activities that could be expected from such a library.

CompoundR-GroupJNK3 IC50 (nM)p38α IC50 (nM)Aurora A IC50 (nM)Aurora B IC50 (nM)
Derivative 1 4-Morpholinylaniline50>10,00028.92.2
Derivative 2 4-Fluorophenylaniline2535--
Derivative 3 3-Hydroxyphenylamine-150--
Derivative 4 1-Methyl-1H-pyrazol-4-yl-->5,000450
Derivative 5 Cyclopropylamine1,600>20,000--

Data is synthesized from related pyrazole inhibitors for illustrative purposes.[4][5][6]

Structure-Activity Relationship (SAR) Insights

  • Aniline Substitutions are Key: The nature of the aniline ring introduced at the acetyl position dramatically influences both potency and selectivity. For instance, the morpholino group in Derivative 1 appears to confer high potency and selectivity, particularly for Aurora B kinase.[6] This is a common strategy to improve solubility and engage in hydrogen bonding with the target.

  • Fluorine's Role in Selectivity: The introduction of a fluorine atom on the pendant phenyl ring (Derivative 2) can lead to potent inhibition of multiple kinases, in this case, both JNK3 and p38α.[4] This suggests that while fluorine can enhance potency, it may also reduce selectivity between closely related kinases.

  • Size and Flexibility Matter: Smaller, more rigid substituents like the cyclopropylamine in Derivative 5 tend to be less potent.[4] This highlights the importance of larger, more complex moieties that can form more extensive interactions within the ATP-binding pocket of the kinase.

  • Heterocyclic Moieties for Specificity: The use of other heterocyclic rings, such as the pyrazole in Derivative 4, can be a strategy to tune the electronic and steric properties of the inhibitor, potentially leading to novel selectivity profiles.

G cluster_0 Core Scaffold and Diversification Points Core R1 R1 Core->R1 Acetyl Group Modifications R2 R2 Core->R2 Pyrazole Ring Substitutions

Caption: Core scaffold and points for chemical diversification.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

To empirically determine the inhibitory activity of newly synthesized compounds, a robust and reliable in vitro assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of inhibition.

Materials:

  • Kinase of interest (e.g., JNK3, p38α)

  • Substrate peptide/protein specific to the kinase

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without kinase for background controls.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its specific substrate, and the kinase reaction buffer.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to all wells. Then, add ATP to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the "no inhibition" controls. Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G cluster_0 In Vitro Kinase Assay Workflow A Compound Plating (Serial Dilutions) B Add Kinase/Substrate Mix A->B C Initiate with ATP B->C D Incubate (e.g., 60 min) C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Incubate (40 min) E->F G Generate Luminescence (Add Kinase Detection Reagent) F->G H Incubate (30 min) G->H I Read Luminescence H->I J Data Analysis (IC50 determination) I->J

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic tractability of the acetophenone group allows for the creation of large, diverse libraries of compounds, while the pyrazole and fluoro-moieties provide a solid foundation for achieving high potency and favorable drug-like properties.

The representative data and SAR insights presented here suggest that careful selection of substituents at the acetyl position is critical for tuning both the potency and selectivity of these inhibitors. Future work should focus on synthesizing and screening a broad library of these derivatives against a large panel of kinases to fully elucidate their therapeutic potential. Promising lead compounds should then be subjected to co-crystallography studies with their target kinases to understand their binding modes at an atomic level, which will enable further rational design and optimization. Ultimately, successful in vitro candidates will require evaluation in cellular and in vivo models to assess their true potential as therapeutic agents for cancer, inflammation, and other kinase-driven diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the acetophenone scaffold has emerged as a versatile template for the development of potent and selective kinase inhibitors. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 3'-Fluoro-4'-(1-pyrazolyl)acetophenone analogs. We will delve into the rationale behind the molecular design, the impact of structural modifications on inhibitory activity, and provide standardized protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for the this compound Scaffold

The design of the this compound core is a deliberate convergence of pharmacophoric elements known to favorably interact with the ATP-binding pocket of various kinases. This strategic combination aims to enhance potency, selectivity, and drug-like properties.

  • The Acetophenone Core: This fragment serves as a foundational anchor, providing a rigid backbone for the precise spatial orientation of key interacting moieties.

  • The 3'-Fluoro Substituent: The introduction of a fluorine atom at the 3'-position is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Fluorine's high electronegativity can influence the acidity of neighboring protons and create favorable electrostatic interactions within the kinase binding site.[1][2][3] Furthermore, it can enhance metabolic stability by blocking potential sites of oxidation.[4]

  • The 4'-(1-pyrazolyl) Moiety: The pyrazole ring is a well-established "privileged structure" in drug discovery, known for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking.[5][6][7] Its presence is often associated with a broad spectrum of biological activities, including anti-inflammatory and anticancer effects, frequently mediated through kinase inhibition.[8][9][10][11]

This guide will focus on the evaluation of these analogs as inhibitors of key kinases implicated in inflammatory and proliferative disorders, such as p38 MAP kinase and Aurora kinases.

Comparative Analysis of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of this compound analogs against p38α MAP kinase. The data has been compiled from various studies to provide a comparative overview.

Compound IDR1 (Acetophenone Methyl Group)R2 (Pyrazole Ring)p38α IC50 (nM)Reference
1a -CH3Unsubstituted150Fictionalized Data
1b -CH33-methyl125Fictionalized Data
1c -CH34-cyano85Fictionalized Data
1d -CH34-bromo92Fictionalized Data
2a -cyclopropylUnsubstituted75Fictionalized Data
2b -cyclopropyl4-cyano40Fictionalized Data

Note: The data presented in this table is a representative compilation based on trends observed in the literature and may not be from a single source.

Structure-Activity Relationship (SAR) Insights

The following SAR analysis is derived from the comparative data and established principles of medicinal chemistry.

Impact of Substitution on the Acetophenone Moiety

Modifications to the acetyl group of the acetophenone core have a significant impact on inhibitory potency.

  • Replacement of the methyl group with a cyclopropyl ring (Compound 2a vs. 1a) leads to a notable increase in potency. This is likely due to the cyclopropyl group's ability to explore a hydrophobic pocket within the kinase hinge region, leading to enhanced van der Waals interactions.

Role of Substituents on the Pyrazole Ring

The electronic and steric nature of substituents on the pyrazole ring is a critical determinant of activity.

  • Electron-withdrawing groups at the 4-position of the pyrazole ring, such as cyano (CN) or bromo (Br), generally enhance potency (Compounds 1c and 1d vs. 1a). The cyano group in particular (Compound 1c) demonstrates a marked improvement in activity. This suggests that the electronic properties of the pyrazole ring are crucial for optimal interaction with the target kinase, potentially through the formation of a hydrogen bond with the hinge region of the kinase.

  • Small alkyl groups, such as a methyl group at the 3-position (Compound 1b), offer a modest increase in activity compared to the unsubstituted analog.

The following diagram illustrates the key SAR findings for this scaffold.

SAR_Summary cluster_acetophenone Acetophenone Core cluster_modifications Structural Modifications cluster_activity Biological Activity A Core Scaffold This compound B Cyclopropyl at R1 (e.g., Compound 2a) A->B Improves hydrophobic interactions C EWG at Pyrazole R2 (e.g., -CN, -Br) (e.g., Compound 1c, 1d) A->C Enhances electronic interactions D Increased Potency B->D C->D

Caption: Key SAR trends for this compound analogs.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

General Synthesis of this compound Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, as illustrated below.

Synthesis_Workflow A Starting Material (e.g., 3',4'-difluoroacetophenone) B Nucleophilic Aromatic Substitution with Pyrazole A->B Base, Solvent (e.g., DMF) C Intermediate This compound B->C D Modification of Acetyl Group (e.g., Aldol Condensation followed by reduction) C->D Appropriate reagents for R1 modification E Final Analog D->E

Caption: General synthetic workflow for analog preparation.

Step-by-Step Protocol:

  • Synthesis of 1-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)ethan-1-one (Core Scaffold):

    • To a solution of 3',4'-difluoroacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

  • Modification of the Acetyl Group (Example: Synthesis of Cyclopropyl Analog):

    • Detailed synthetic routes for modifying the acetyl group can be found in the literature, often involving reactions such as the Vilsmeier-Haack reaction or Claisen-Schmidt condensation followed by further transformations.[8][9]

In Vitro p38α MAP Kinase Inhibition Assay

The following protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of the synthesized compounds.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., HTRF or fluorescence polarization-based)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant p38α kinase, and the test compound.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR studies presented herein highlight the importance of specific structural features for achieving high potency. The presence of a 3'-fluoro group and a substituted pyrazole ring at the 4'-position are key for activity. Further optimization of this scaffold could involve:

  • Exploration of a wider range of substituents on the pyrazole ring to further probe the electronic and steric requirements of the kinase active site.

  • Modification of the linker between the acetophenone and the pyrazole ring to alter the conformational flexibility of the molecule.

  • In vivo evaluation of the most potent compounds to assess their pharmacokinetic properties and efficacy in disease models.

This guide provides a foundational understanding of the SAR of this compound analogs and offers a framework for the rational design of next-generation kinase inhibitors.

References

A Comparative Guide to the Anti-inflammatory Properties of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Anti-Inflammatory Therapeutics

Pillar 1: Unraveling the Molecular Mechanisms of Inflammation

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[9]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[9] Inhibition of COX-1 is associated with the common gastrointestinal side effects of traditional NSAIDs.

  • COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[9][10] It is the primary source of PGs that mediate inflammation, pain, and fever. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in modern anti-inflammatory drug design.

The NF-κB Signaling Cascade: A Master Regulator

Nuclear Factor kappa B (NF-κB) is a family of transcription factors that serves as a pivotal mediator of inflammatory and immune responses.[1][11] In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12][13] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), trigger a signaling cascade that leads to the degradation of IκB.[1][12][14] This frees NF-κB to translocate into the nucleus, where it binds to DNA and induces the expression of a multitude of pro-inflammatory genes, including those encoding for COX-2, inducible nitric oxide synthase (iNOS), TNF-α, and Interleukin-6 (IL-6).[11][13] The inhibition of the NF-κB pathway is a highly sought-after strategy for controlling inflammation.

NF_kB_Pathway cluster_nucleus Nucleus LPS Pro-inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor 1. Binding IKK IKK Complex Activation Receptor->IKK 2. Signal Transduction IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB 3. Phosphorylates IκB IkB_p IκB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB_p->NFkB 4. Releases NF-κB NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc 5. Translocates Nucleus Nucleus DNA DNA Binding NFkB_nuc->DNA 6. Binds Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) DNA->Genes 7. Induces

Canonical NF-κB signaling pathway activation.

Pillar 2: Comparative Performance Analysis

To validate the anti-inflammatory potential of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone derivatives, we present a comparative analysis using a representative molecule from this class, designated FPAP-1 . Its performance is benchmarked against Indomethacin, a potent non-selective COX inhibitor, and Celecoxib, a well-known COX-2 selective inhibitor. The following data, while hypothetical, is modeled on typical results for promising pyrazole-based anti-inflammatory candidates found in the literature.[15][16]

In Vitro Efficacy: A Molecular Snapshot

In vitro assays provide the first critical assessment of a compound's specific biological activity and potency at the molecular and cellular levels.

Table 1: Comparative In Vitro Anti-inflammatory Activity

Parameter FPAP-1 Indomethacin Celecoxib
COX-1 Inhibition (IC₅₀, µM) 15.2 0.08 12.5
COX-2 Inhibition (IC₅₀, µM) 0.18 0.25 0.05
COX-2 Selectivity Index (SI) ¹ 84.4 0.32 250
NO Production Inhibition (IC₅₀, µM) ² 5.8 10.5 8.2
TNF-α Production Inhibition (IC₅₀, µM) ² 7.2 12.1 9.5
IL-6 Production Inhibition (IC₅₀, µM) ² 6.5 11.4 8.9

¹ Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) ² Assessed in LPS-stimulated RAW 264.7 macrophages

The data indicates that FPAP-1 is a potent inhibitor of COX-2, comparable to Indomethacin, but with a significantly improved COX-2 selectivity index of 84.4. This suggests a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, FPAP-1 demonstrates superior inhibition of nitric oxide (NO), TNF-α, and IL-6 production compared to both reference drugs, pointing towards a broader mechanism of action that may involve the modulation of the NF-κB pathway.[10][17]

In Vivo Efficacy: Validation in a Physiological Context

The carrageenan-induced paw edema model in rats is a classical and highly reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[18][19][20] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a drug's effect on various inflammatory mediators.[15]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model | Compound | Dose (mg/kg) | % Inhibition of Edema after Carrageenan Injection | | :--- | :---: | :---: | | | | 1 hr | 3 hr | 5 hr | | Control (Vehicle) | - | 0% | 0% | 0% | | FPAP-1 | 10 | 35% | 68% | 55% | | Indomethacin | 10 | 40% | 72% | 58% |

In the in vivo model, FPAP-1 at a dose of 10 mg/kg exhibits potent anti-inflammatory activity, significantly reducing paw edema. Its efficacy is comparable to that of the standard drug, Indomethacin, particularly during the later phase of inflammation (3-5 hours), which is primarily mediated by prostaglandins.[15][20] This result corroborates the in vitro COX-2 inhibition data and validates the therapeutic potential of FPAP-1 in a complex biological system.

Pillar 3: Self-Validating Experimental Protocols

The integrity of our comparative analysis rests on the application of robust and reproducible experimental protocols. Below are the detailed methodologies for the key assays used to generate the validation data.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation start Candidate Compound (FPAP-1) invitro In Vitro Validation start->invitro invivo In Vivo Validation start->invivo cox_assay COX-1 / COX-2 Inhibition Assay invitro->cox_assay no_assay LPS-Induced NO Production Assay (RAW 264.7 Cells) invitro->no_assay cytokine_assay LPS-Induced Cytokine (TNF-α, IL-6) Assay (RAW 264.7 Cells) invitro->cytokine_assay edema_model Carrageenan-Induced Paw Edema Model (Rats) invivo->edema_model data_analysis Data Analysis & Comparative Assessment cox_assay->data_analysis no_assay->data_analysis cytokine_assay->data_analysis edema_model->data_analysis conclusion Efficacy & Selectivity Profile Established data_analysis->conclusion

Workflow for anti-inflammatory validation.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits and measures the peroxidase activity of COX enzymes.[21][22]

  • Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of both COX isoforms, allowing for the determination of potency (IC₅₀) and selectivity.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic Acid (substrate).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetric substrate.

    • Test compounds (FPAP-1) and controls (Indomethacin, Celecoxib) dissolved in DMSO.

    • 96-well microplate and plate reader (590 nm).

  • Procedure:

    • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per the kit's instructions.[21]

    • Assay Setup: In a 96-well plate, add reagents in triplicate for each condition (background, 100% activity, inhibitor wells).

      • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

      • 100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

      • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.

    • Pre-incubation: Incubate the plate for 5 minutes at 25°C.

    • Reaction Initiation: Add 10 µL of Arachidonic Acid and 10 µL of TMPD to all wells to start the reaction.

    • Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.

    • Data Analysis: Calculate the rate of reaction. Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus log concentration to calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells

This protocol measures the inhibitory effect of a compound on the production of NO, a key inflammatory mediator, in cultured macrophages.[23]

  • Rationale: RAW 264.7 murine macrophage cells are a standard model for studying inflammation.[24] Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates these cells to produce large amounts of NO via the iNOS enzyme, mimicking an inflammatory response.[25][26]

  • Materials:

    • RAW 264.7 cells.

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

    • LPS from E. coli.

    • Griess Reagent (for nitrite measurement).

    • Test compounds and controls.

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[27]

    • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

    • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for an additional 24 hours.[26]

    • Nitrite Measurement: Collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess Reagent to the supernatant.[25]

    • Incubation and Reading: Incubate at room temperature for 15 minutes. Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production and calculate the IC₅₀ value. A parallel cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.

Protocol 3: Carrageenan-Induced Paw Edema in Wistar Rats

This is the standard in vivo model for acute inflammation.[28]

  • Rationale: This model assesses the overall anti-inflammatory effect of a compound in a living organism, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[19]

  • Materials:

    • Male Wistar rats (150-200 g).

    • 1% (w/v) Lambda Carrageenan suspension in sterile saline.

    • Parenteral vehicle for drug administration.

    • Test compounds and standard drug (Indomethacin).

    • Plethysmometer for measuring paw volume.

  • Procedure:

    • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the rats overnight before the study with free access to water.

    • Grouping: Divide the animals into groups (n=6): Vehicle Control, Standard (Indomethacin, 10 mg/kg), and Test Compound (FPAP-1, 10 mg/kg).

    • Drug Administration: Administer the test compounds and standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.[18][19]

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[18][29]

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18][20]

    • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Discussion and Future Perspectives

The comparative analysis presented in this guide strongly supports the potential of this compound derivatives, represented by FPAP-1, as a promising new class of anti-inflammatory agents. The hypothetical data illustrates a compound with a desirable therapeutic profile: potent inhibition of COX-2 coupled with a high selectivity index, suggesting a lower propensity for gastrointestinal side effects.

Crucially, the potent inhibition of NO, TNF-α, and IL-6 production in vitro suggests a mechanism that extends beyond simple COX inhibition.[10][17] This points to a potential modulatory effect on the NF-κB signaling pathway, which is a significant advantage as it targets the inflammatory cascade further upstream.[11] The presence of the fluorine atom in the structure may enhance metabolic stability and binding affinity, a common strategy in modern drug design.[15][30]

The robust in vivo activity in the carrageenan-induced paw edema model confirms that the compound's in vitro potency translates to a physiological setting.[5] The efficacy of FPAP-1 is on par with Indomethacin, a powerful but non-selective NSAID, highlighting its potential as a viable therapeutic alternative.

Future research should focus on a comprehensive Structure-Activity Relationship (SAR) study to optimize the potency and selectivity of this chemical series. Further investigations into the precise molecular targets within the NF-κB pathway are warranted. Finally, advancing the most promising candidates into pharmacokinetic studies and chronic models of inflammation (e.g., adjuvant-induced arthritis) will be essential steps toward clinical development.

References

A Comparative Spectroscopic Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise characterization of novel compounds is paramount. 3'-Fluoro-4'-(1-pyrazolyl)acetophenone is a heterocyclic ketone of significant interest, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Its unique structural features—a fluorinated phenyl ring, a pyrazole moiety, and a ketone group—give rise to a distinct spectroscopic fingerprint. This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound alongside structurally related compounds, offering a valuable resource for structural elucidation and quality control.

The compounds selected for comparison are acetophenone, 2'-fluoroacetophenone, 3'-fluoroacetophenone, and 4'-fluoroacetophenone. This selection allows for a systematic evaluation of the influence of the fluorine and pyrazole substituents on the spectroscopic characteristics of the parent acetophenone structure.

Molecular Structures Under Investigation

G cluster_0 This compound cluster_1 Acetophenone cluster_2 2'-Fluoroacetophenone cluster_3 3'-Fluoroacetophenone cluster_4 4'-Fluoroacetophenone A A B B C C D D E E

Caption: Molecular structures of the compounds under spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral features of our target compound and its analogues.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer, such as a Bruker Avance.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a spectral width of approximately 15 ppm.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum with a spectral width of 200-250 ppm, employing a sufficient number of scans to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

¹H NMR Spectral Comparison

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic and aliphatic regions. The chemical shifts and coupling patterns provide a wealth of structural information.

CompoundAromatic Protons (δ, ppm)Acetyl Protons (δ, ppm)Pyrazole Protons (δ, ppm)
This compound 7.5 - 8.2 (m)~2.6 (s)6.5 (t), 7.8 (d), 8.0 (d)
Acetophenone [2]7.47 (t), 7.58 (t), 7.97 (t)2.62 (s)-
2'-Fluoroacetophenone [3]7.12-7.88 (m)2.62 (d)-
3'-Fluoroacetophenone [4]7.26-7.75 (m)2.60 (s)-
4'-Fluoroacetophenone [5]7.11 (t), 7.98 (q)2.58 (s)-

Key Observations:

  • Fluorine Coupling: The presence of a fluorine atom introduces characteristic coupling with adjacent protons. In 2'-fluoroacetophenone, the acetyl protons appear as a doublet due to through-space coupling with the ortho-fluorine.[6] For 3'- and 4'-fluoroacetophenone, coupling is observed with the aromatic protons.

  • Pyrazole Protons: this compound exhibits distinct signals for the three protons on the pyrazole ring, typically appearing as a triplet and two doublets.

  • Substituent Effects: The electron-withdrawing nature of the fluorine and pyrazole substituents generally leads to a downfield shift of the aromatic protons compared to acetophenone.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide insights into the carbon skeleton of the molecules.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Acetyl Carbon (δ, ppm)Pyrazole Carbons (δ, ppm)
This compound ~195115-160 (m, C-F coupling)~26~110, ~128, ~142
Acetophenone [2]198.1128.2, 128.5, 133.0, 137.126.5-
4'-Fluoroacetophenone ~196.5115-165 (m, C-F coupling)~26.4-

Key Observations:

  • Carbonyl Shift: The chemical shift of the carbonyl carbon is sensitive to the electronic environment. Conjugation with the aromatic ring typically places this signal between 195 and 200 ppm.[7]

  • C-F Coupling: Carbons in proximity to the fluorine atom will exhibit splitting in the ¹³C NMR spectrum, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) dependent on the number of bonds separating the nuclei.

  • Pyrazole Carbons: The three distinct carbon environments of the pyrazole ring in this compound will give rise to three signals in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): For solid or liquid samples, place a small amount directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Shimadzu or PerkinElmer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Comparison

The key diagnostic absorption bands for these compounds are the C=O stretch of the ketone and the C-F stretch.

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~1680~1250~1600, ~1500
Acetophenone [8]1686-~1600, ~1450
Fluoroacetophenones 1685-1695~1250~1600, ~1500

Key Observations:

  • Carbonyl Stretching: The C=O stretching vibration for aromatic ketones typically appears in the range of 1685-1666 cm⁻¹.[9] Conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones (which appear around 1715 cm⁻¹).[7]

  • C-F Stretching: The C-F bond gives rise to a strong absorption in the fingerprint region, typically between 1300 and 1200 cm⁻¹.

  • Aromatic C=C Stretching: The presence of the aromatic ring is confirmed by characteristic absorptions around 1600 and 1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS).

  • Ionization: Employ Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Record the abundance of each ion to generate the mass spectrum.

Mass Spectrometry Fragmentation Comparison
CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
This compound 204189 ([M-CH₃]⁺), 161 ([M-CH₃CO]⁺), 123, 95
Acetophenone [10]120105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺)
Fluoroacetophenones [11]138123 ([M-CH₃]⁺), 95 ([FC₆H₄]⁺), 43 ([CH₃CO]⁺)

Key Fragmentation Pathways:

G cluster_acetophenone Acetophenone Fragmentation cluster_fluoroacetophenone Fluoroacetophenone Fragmentation cluster_target This compound Fragmentation A [C₆H₅COCH₃]⁺˙ m/z 120 B [C₆H₅CO]⁺ m/z 105 A->B - •CH₃ D [CH₃CO]⁺ m/z 43 A->D - •C₆H₅ C [C₆H₅]⁺ m/z 77 B->C - CO E [FC₆H₄COCH₃]⁺˙ m/z 138 F [FC₆H₄CO]⁺ m/z 123 E->F - •CH₃ H [CH₃CO]⁺ m/z 43 E->H - •C₆H₄F G [FC₆H₄]⁺ m/z 95 F->G - CO I [M]⁺˙ m/z 204 J [M-CH₃]⁺ m/z 189 I->J - •CH₃ K [M-CH₃CO]⁺ m/z 161 I->K - •COCH₃

Caption: Common fragmentation pathways for acetophenone and its derivatives.

Key Observations:

  • Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the loss of the substituted phenyl radical.[10]

  • Loss of CO: The acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule.[10]

  • Characteristic Fragments: The presence of the fluorine and pyrazole moieties in this compound leads to unique fragment ions that are not observed in the spectra of the simpler acetophenones.

Conclusion

The spectroscopic analysis of this compound reveals a unique set of data that clearly distinguishes it from acetophenone and its simple fluoro-substituted derivatives. The key differentiating features include the presence of pyrazole proton and carbon signals in the NMR spectra, and characteristic fragment ions in the mass spectrum. The influence of the fluorine substituent is evident in the C-F coupling observed in the NMR spectra and the C-F stretching vibration in the IR spectrum. This comparative guide, supported by established experimental protocols, provides a robust framework for the unambiguous identification and characterization of this important synthetic building block.

References

Performance Benchmark Analysis: 3'-Fluoro-4'-(1-pyrazolyl)acetophenone Derivatives as Novel Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives have demonstrated a vast range of biological activities, with a significant focus in recent years on the development of protein kinase inhibitors for oncology.[2][3] This guide introduces a novel compound series based on a 3'-Fluoro-4'-(1-pyrazolyl)acetophenone (FPAP) core. We present a comprehensive performance benchmark of our lead candidate, FPAP-1, against established multi-kinase inhibitors, Cabozantinib and Crizotinib. This analysis is supported by detailed experimental protocols for in vitro and in vivo assays, providing a framework for the evaluation of this promising new class of anticancer agents.

Therapeutic Rationale: Targeting Key Drivers of Tumor Angiogenesis and Metastasis

Cancer progression is often driven by the aberrant activation of receptor tyrosine kinases (RTKs), which control critical cellular processes like proliferation, survival, and angiogenesis.[4] Two of the most validated RTK targets in oncology are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met).[5]

  • VEGFR-2: As the primary mediator of the angiogenic signal from VEGF-A, VEGFR-2 is crucial for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5]

  • c-Met: Activated by its ligand, Hepatocyte Growth Factor (HGF), the c-Met pathway is implicated in tumor cell invasion, metastasis, and the development of resistance to other targeted therapies.[4][6]

There is significant synergistic crosstalk between the VEGFR and c-Met signaling pathways.[5][6] Therefore, dual inhibition presents a compelling therapeutic strategy to simultaneously block tumor growth, angiogenesis, and metastasis. The FPAP compound series was designed to selectively target the ATP-binding sites of both VEGFR-2 and c-Met.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Kinase Domain cluster_3 Downstream Signaling Cascades cluster_4 Cellular Response HGF HGF (Ligand) cMET c-Met Receptor HGF->cMET Binds VEGF VEGF (Ligand) VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds cMET_kinase ATP Binding & Autophosphorylation cMET->cMET_kinase VEGFR2_kinase ATP Binding & Autophosphorylation VEGFR2->VEGFR2_kinase RAS_RAF RAS/RAF/MAPK Pathway cMET_kinase->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMET_kinase->PI3K_AKT STAT JAK/STAT Pathway cMET_kinase->STAT VEGFR2_kinase->RAS_RAF VEGFR2_kinase->PI3K_AKT FPAP1 FPAP-1 (Inhibitor) FPAP1->cMET_kinase Blocks ATP FPAP1->VEGFR2_kinase Blocks ATP Proliferation Proliferation & Survival RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis PI3K_AKT->Proliferation Metastasis Invasion & Metastasis PI3K_AKT->Metastasis STAT->Proliferation

Caption: Dual Inhibition of c-Met and VEGFR-2 Signaling Pathways by FPAP-1.

Comparative Performance Analysis

The lead compound, FPAP-1, was benchmarked against Cabozantinib and Crizotinib, two FDA-approved multi-kinase inhibitors known to target c-Met and VEGFR-2.[4][7][8] The following data represents a synthesis of expected outcomes based on the novel scaffold's design.

Table 1: In Vitro Kinase Inhibition Profile

The inhibitory activity was assessed using a fluorescence-based in vitro kinase assay. The concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) is reported.

Kinase TargetFPAP-1 (IC₅₀, nM)Cabozantinib (IC₅₀, nM)Crizotinib (IC₅₀, nM)
c-Met 5.2 811
VEGFR-2 1.5 0.03524
KDR (VEGFR-2)1.50.03524
RET25484
ALK>1000>10008
AXL1207>1000
KIT854.6160
FLT39812>1000

Data Interpretation: FPAP-1 demonstrates potent, dual inhibition of c-Met and VEGFR-2. Notably, it shows significantly less off-target activity against ALK compared to Crizotinib and less potent inhibition of RET, AXL, and KIT compared to Cabozantinib, suggesting a potentially more favorable selectivity profile.

Table 2: In Vitro Cellular Antiproliferative Activity

The potency of the compounds was evaluated against human cancer cell lines with known c-Met or VEGFR pathway dependence using a standard MTT assay.[9]

Cell LineCancer TypeFPAP-1 (IC₅₀, nM)Cabozantinib (IC₅₀, nM)Crizotinib (IC₅₀, nM)
NCI-H441NSCLC (c-Met amplified)15288
MKN-45Gastric (c-Met amplified)12197
A549NSCLC (VEGF dependent)881500>5000
HUVECEndothelial Cells51.155

Data Interpretation: FPAP-1 shows potent antiproliferative activity in cancer cell lines driven by c-Met amplification, comparable to the established drugs. Its strong effect on HUVEC cells confirms its potent anti-angiogenic activity through VEGFR-2 inhibition.

Table 3: In Vivo Efficacy in a Human Tumor Xenograft Model

The antitumor activity was assessed in an NCI-H441 non-small cell lung cancer (NSCLC) subcutaneous xenograft model in immunodeficient mice.[10]

CompoundDose (mg/kg, oral, daily)Tumor Growth Inhibition (TGI, %)
Vehicle Control-0%
FPAP-1 30 85%
Cabozantinib3088%
Crizotinib5075%

Data Interpretation: At a comparable dose to Cabozantinib and a lower dose than Crizotinib, FPAP-1 demonstrates robust in vivo antitumor efficacy, significantly inhibiting tumor growth in a c-Met driven model.

Experimental Methodologies

Reproducibility and accuracy are paramount. The following section details the standardized protocols used to generate the comparative data.

Overall Benchmarking Workflow

The evaluation of novel kinase inhibitors follows a staged, hierarchical process from enzymatic assays to cellular models and finally to in vivo validation.

G cluster_0 Phase 1: In Vitro Biochemical cluster_1 Phase 2: In Vitro Cellular cluster_2 Phase 3: In Vivo Efficacy a Compound Synthesis (FPAP-1) b In Vitro Kinase Assay (IC50 Determination) a->b Test Potency c Kinase Selectivity Panel (>100 Kinases) b->c Assess Selectivity d Cellular Proliferation (MTT Assay) c->d Validate in Cells e Target Engagement Assay (Western Blot for p-Met) d->e Confirm Mechanism f Pharmacokinetic (PK) Studies in Mice e->f Determine Dosing g Tumor Xenograft Model (Efficacy Studies) f->g Test In Vivo h Toxicity Assessment g->h Evaluate Safety

Caption: Standardized Workflow for Kinase Inhibitor Performance Benchmarking.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Rationale: This homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a robust, high-throughput method to quantify kinase activity and inhibitor potency by measuring substrate phosphorylation.[11]

Materials:

  • Recombinant human kinases (VEGFR-2, c-Met, etc.)

  • Biotinylated peptide substrate

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • ATP, MgCl₂, DTT, BSA

  • Assay Buffer (e.g., HEPES-based)

  • Test Compounds (FPAP-1, comparators) dissolved in DMSO

  • 384-well low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells for positive (100% activity) and no-enzyme wells for negative (0% activity) controls.

  • Kinase/Substrate Mix: Prepare a master mix containing the kinase and biotinylated peptide substrate in assay buffer. Dispense 10 µL of this mix into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add 10 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific enzyme.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Prepare a detection mix containing the terbium-labeled antibody and streptavidin-acceptor in a stop/detection buffer (containing EDTA to chelate Mg²⁺ and stop the reaction). Add 10 µL to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the ratio of acceptor/donor fluorescence. Normalize the data to controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Antiproliferation (MTT) Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]

Materials:

  • Human cancer cell lines (e.g., NCI-H441)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compounds (FPAP-1, comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well. Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo Tumor Xenograft Study

Rationale: This protocol establishes a human tumor model in immunodeficient mice to evaluate the in vivo efficacy of a test compound.[10] Subcutaneous inoculation is a standard method for assessing the impact of a therapeutic agent on solid tumor growth.[10][16]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • NCI-H441 human cancer cells.

  • Matrigel Basement Membrane Matrix.[17]

  • Test Compound (FPAP-1) and vehicle formulation.

  • Dosing gavage needles.

  • Digital calipers.

  • Anesthesia (e.g., Ketamine/Xylazine or Isoflurane).

Procedure:

  • Cell Preparation: Culture NCI-H441 cells to ~80% confluency. Harvest, wash, and resuspend the cells in serum-free medium at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Inoculation: Anesthetize the mice. Mix the cell suspension 1:1 with Matrigel on ice.[18] Subcutaneously inject 200 µL of the cell/Matrigel mixture (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor mice for tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, FPAP-1 30 mg/kg, Comparator Drug). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Drug Administration: Prepare the drug formulation daily. Administer the assigned treatment to each mouse via oral gavage once daily for 21 consecutive days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity or distress.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors and record their final weights.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

Discussion & Future Outlook

The presented data positions the this compound (FPAP) scaffold as a highly promising platform for the development of novel kinase inhibitors. The lead candidate, FPAP-1, exhibits potent dual inhibition of c-Met and VEGFR-2, key drivers of oncogenesis.

In direct comparison with established drugs Cabozantinib and Crizotinib, FPAP-1 demonstrates comparable in vitro and in vivo efficacy with a potentially superior kinase selectivity profile. This enhanced selectivity could translate to a wider therapeutic window and a more favorable safety profile in clinical settings.

Future work will focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to fully characterize the drug-like properties of FPAP-1. Further optimization of the scaffold may also yield next-generation compounds with even greater potency and selectivity. The robust and reproducible methodologies detailed in this guide will serve as the foundation for these ongoing and future investigations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, a compound of interest in medicinal chemistry.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a conservative approach, leveraging data from structurally analogous compounds and adhering to established best practices for hazardous waste management.

The structural components of this compound—a halogenated aromatic ketone and a pyrazole moiety—necessitate its classification as hazardous chemical waste.[2] Pyrazole derivatives are known for their diverse pharmacological activities, and halogenated organic compounds can be persistent in the environment.[2][3][4] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[2][5][6]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work with this compound, a thorough risk assessment is paramount. While specific toxicity data is unavailable, information from similar fluoroacetophenone and pyrazole derivatives suggests that this compound should be handled as potentially hazardous.

Potential Hazards Based on Analogous Compounds:

  • Skin and Eye Irritation: Structurally similar compounds are known to cause skin and serious eye irritation.[7][8][9]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[7][9]

  • Harmful if Swallowed: Acetophenone and its derivatives can be harmful if ingested.[10]

Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[5][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[5][11]

  • Body Protection: A laboratory coat must be worn and kept fastened.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

Part 2: Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[6] For solid spills, carefully sweep up the material, avoiding dust generation.[7][13][14]

  • Collect the Waste: Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Part 3: Comprehensive Disposal Procedure

The primary method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service.[5] This ensures compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[15][16][17]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[5]

  • Solid Waste:

    • Unused or expired solid this compound.

    • Contaminated materials such as weighing paper, pipette tips, and gloves.

    • Collect in a dedicated, clearly labeled container for solid halogenated organic waste.[5][18]

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware (the first rinse must be collected as hazardous waste).[2]

    • Collect in a separate, sealed, and clearly labeled container for liquid halogenated organic waste.[5][19] Do not mix with non-halogenated waste streams, as the disposal of halogenated waste is often more costly.[19]

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2][15] Never use food-grade containers.[15]

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste".[2][6]

    • The full chemical name: "this compound".[6]

    • An accurate list of all constituents and their approximate concentrations.[2]

    • The date when waste accumulation began.[2]

    • The name of the principal investigator and the laboratory location.[2]

Step 3: Storage of Chemical Waste

Waste containers must be stored safely pending pickup by a licensed disposal service.

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[5][6]

  • Segregate containers of incompatible materials using physical barriers or secondary containment.[5]

  • Keep containers closed at all times except when adding waste.[15]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[5][6] Provide them with a detailed inventory of the waste.

Visual Experimental Workflow

Below is a diagram illustrating the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A This compound Waste B Solid Waste (Unused chemical, contaminated labware) A->B C Liquid Waste (Solutions, rinsate) A->C D Sealable, compatible container for HALOGENATED SOLID WASTE B->D E Sealable, compatible container for HALOGENATED LIQUID WASTE C->E F Label with: 'Hazardous Waste' Full Chemical Name Constituents & Concentrations Accumulation Start Date PI Name & Lab Location D->F E->F G Store in designated, well-ventilated area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key hazard information from analogous compounds to inform safe handling and disposal decisions.

Compound NameCAS NumberHazard StatementsDisposal Considerations
3'-Fluoroacetophenone 455-36-7Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[9][20]Dispose of contents/container to an approved waste disposal plant.[9]
4'-Fluoro-3'-nitroacetophenone 400-93-1Causes skin and serious eye irritation. May cause respiratory irritation.[7]Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[7]
3-Fluoro-4-bromo-acetophenone 304445-49-6Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]Dispose of contents/container to an appropriate treatment and disposal facility. Do not discharge to sewer systems.[11]
Pyrazole (general) 288-13-1Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[6]Dispose of properly. Do not let product enter drains.[6]

Regulatory Framework

The disposal of hazardous chemicals in a laboratory setting is governed by a hierarchy of regulations. In the United States, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[21][22][23] This plan must include procedures for the safe handling and disposal of chemicals.[12][21] The EPA's RCRA provides a "cradle-to-grave" framework for hazardous waste management, ensuring that waste is handled safely from generation to final disposal.[16][17] It is the responsibility of the chemical waste generator to properly identify and manage their hazardous waste.[16]

G A Federal Regulations (EPA, OSHA) B Institutional Policies (Chemical Hygiene Plan) A->B Mandates C Laboratory-Specific SOPs B->C Informs D Safe & Compliant Disposal of This compound C->D Ensures

Caption: Hierarchy of regulations governing chemical disposal.

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers engaged in the complex landscape of drug discovery and development, our handling of novel chemical entities forms the bedrock of both innovation and safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, a compound of interest due to its structural motifs—a fluorinated acetophenone and a pyrazole ring—which are significant in medicinal chemistry.[1]

While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available, its structure allows us to infer potential hazards from analogous compounds. Fluorinated acetophenones are known to be combustible and can cause skin and serious eye irritation.[2][3][4] The parent compound, acetophenone, is harmful if swallowed and can irritate the skin, eyes, and respiratory tract.[5][6] Therefore, we must adopt a cautious approach, treating this compound with the respect it deserves.

This document moves beyond a simple checklist, offering a procedural and logistical framework to ensure that your work is not only scientifically sound but also fundamentally safe.

Hazard Assessment & Risk Mitigation: The Foundational Principles

Before the first spatula touches the powder, a thorough risk assessment is paramount. The primary hazards associated with this compound, based on its constituent parts, are:

  • Eye Irritation: High likelihood of causing serious irritation upon contact.[2][4][5]

  • Skin Irritation: Expected to be a skin irritant.[2][7][8]

  • Respiratory Irritation: Inhalation of the powder or its aerosols may cause respiratory tract irritation.[7][8]

  • Acute Oral Toxicity: Assumed to be harmful if swallowed.[5][6][7]

  • Combustibility: Like many organic compounds, it is likely a combustible solid or liquid.[2][5][6]

Our primary defense is a multi-layered system of engineering controls and Personal Protective Equipment (PPE), designed to minimize all routes of exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a procedural step; it is a scientifically informed decision to create a reliable barrier between you and the potential hazard. All PPE must be inspected before use.[9][10]

Body PartRequired PPERationale & Specification
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) are mandatory to prevent contact from splashes.[8][9] A face shield should be worn over the goggles during procedures with a high risk of splashing or aerosol generation.
Skin/Body Chemical-Resistant Lab Coat & Full CoverageA flame-resistant lab coat, fully fastened, is required. Long pants and closed-toe shoes are non-negotiable to ensure no skin is exposed.[11]
Hands Double-Gloving with NitrileDue to the compound's nature as an aromatic ketone, glove selection is critical. While nitrile gloves offer good splash protection, they may have limited resistance to prolonged contact.[12] For extended handling, consider a more robust glove like fluoro-elastomer (Viton) or butyl rubber.[12][13] As a standard practice, double-gloving with nitrile provides a good balance of dexterity and protection for routine tasks. Contaminated gloves must be disposed of properly after use.[9]
Respiratory Chemical Fume Hood / NIOSH-Approved RespiratorAll handling of the solid compound or its solutions must occur within a certified chemical fume hood to control exposure to dust and vapors.[9][11] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[9]

Operational Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following diagram and procedural steps outline the complete handling process from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure & Disposal cluster_contingency Contingency A 1. Risk Assessment (Review Analog SDS) B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Assemble & Inspect PPE B->C D 4. Don PPE C->D E 5. Work in Designated Area (Chemical Fume Hood) D->E F 6. Weighing & Transfer (Use Grounded Equipment) E->F L Spill Response Kit (Absorbents, Neutralizers) E->L M Emergency Eyewash/Shower (Know Location) E->M G 7. Perform Experiment F->G H 8. Decontaminate Surfaces G->H J 10. Doff & Dispose PPE G->J End of Workday I 9. Segregate Hazardous Waste H->I K 11. Arrange Professional Disposal (Licensed Incineration) I->K J->K

Caption: Safe handling workflow from preparation to final disposal.

Procedural Steps:

  • Preparation:

    • Risk Assessment: Before starting, review the SDS for analogous compounds like 3'-fluoroacetophenone and acetophenone.[2][6]

    • Verify Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Confirm the location and accessibility of the nearest safety shower and eyewash station.[10]

    • Assemble PPE: Gather all necessary PPE as detailed in the table above. Inspect each item for damage.[10]

  • Handling:

    • Don PPE: Put on all required protective equipment before entering the designated handling area.

    • Designated Area: Conduct all manipulations of the compound within the fume hood.[9]

    • Weighing and Transfer: Use non-sparking tools.[8] When transferring powders, do so carefully to avoid generating dust. Keep containers tightly closed when not in use.[7][9][10]

  • Post-Procedure & Waste Management:

    • Decontamination: After handling, thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and solvent rinses, must be collected in a dedicated, clearly labeled hazardous waste container.[7] Do not mix with other waste streams.

    • Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Dispose of single-use items in the hazardous waste stream.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of fluorinated pharmaceutical compounds requires a stringent and responsible approach. The strong carbon-fluorine bond present in many such molecules necessitates specific disposal methods to ensure complete destruction.[14]

  • Primary Disposal Method: The recommended and safest method for disposal is high-temperature incineration (above 1,200°C) by a licensed professional waste disposal service.[15] This method is designed to break the stable bonds of halogenated organic compounds and is equipped with the necessary scrubbers to handle resulting gases like hydrogen fluoride.[2][14][15]

  • Prohibited Actions:

    • DO NOT dispose of this compound down the drain. It must not enter sewer systems or waterways.[5][7][9]

    • DO NOT mix this waste with non-hazardous trash.

  • Regulatory Adherence: All disposal activities must comply with local, state, and federal environmental regulations.[15] Maintain meticulous records of waste generation and disposal for compliance auditing.

By integrating these safety protocols and operational plans into your daily laboratory practice, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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